2-Acetylisonicotinonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-acetylpyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c1-6(11)8-4-7(5-9)2-3-10-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISLYNBDMYWHNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=CC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440258 | |
| Record name | 2-ACETYL-ISONICOTINONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37398-49-5 | |
| Record name | 2-ACETYL-ISONICOTINONITRILE | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID30440258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-acetylpyridine-4-carbonitrile | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 2-Acetylisonicotinonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling a Versatile Heterocyclic Building Block
2-Acetylisonicotinonitrile, systematically known as 2-acetylpyridine-4-carbonitrile , is a substituted pyridine derivative that holds significant interest for researchers in organic synthesis and medicinal chemistry. Its unique trifunctional structure, featuring a pyridine ring, an acetyl group, and a nitrile moiety, offers a rich platform for chemical modification and the development of novel molecular architectures. The electron-withdrawing nature of the nitrile group and the reactivity of the acetyl function, combined with the coordinating ability of the pyridine nitrogen, make this compound a versatile synthon for constructing complex heterocyclic systems and potential pharmacophores. This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and potential applications, serving as a critical resource for scientists leveraging this compound in their research endeavors.
Core Physicochemical and Structural Properties
Understanding the fundamental properties of 2-acetylpyridine-4-carbonitrile is paramount for its effective use in experimental design. These properties dictate its behavior in different solvent systems, its thermal stability, and the analytical methods best suited for its characterization.
Structural and Chemical Identity
-
IUPAC Name: 2-acetylpyridine-4-carbonitrile[1]
-
Synonyms: 4-cyano-2-acetylpyridine, this compound[2]
-
CAS Number: 37398-49-5[1]
-
Molecular Formula: C₈H₆N₂O[1]
-
Molecular Weight: 146.15 g/mol [2]
-
Chemical Structure:
Physicochemical Data
The experimental data for 2-acetylpyridine-4-carbonitrile is not extensively reported in publicly available literature. The following table includes predicted data from chemical suppliers and known data for structurally related compounds to provide a reasonable estimation for experimental planning.
| Property | Value/Information | Source/Notes |
| Melting Point | Not available | Data for the related 4-acetylpyridine is 13-16 °C[3]. The presence of the polar nitrile group and increased molecular symmetry may result in a higher melting point, likely a solid at room temperature. |
| Boiling Point | 263.5 ± 25.0 °C at 760 mmHg | Predicted value from a chemical supplier[2]. |
| Density | 1.2 ± 0.1 g/cm³ | Predicted value from a chemical supplier[2]. |
| Solubility | Not available | Expected to be soluble in common organic solvents like chloroform, ethyl acetate, and DMSO, based on the properties of related compounds[3]. Solubility in water is likely to be low. |
| Appearance | Not available | Likely to be a crystalline solid, possibly off-white to yellow, based on similar pyridine derivatives. |
Synthesis and Reactivity
The synthesis of 2-acetylpyridine-4-carbonitrile is not commonly detailed in standard organic synthesis literature. However, logical synthetic pathways can be devised based on established pyridine chemistry.
Retrosynthetic Analysis and Plausible Synthetic Routes
A logical disconnection approach points to two primary strategies for the synthesis of 2-acetylpyridine-4-carbonitrile:
-
Acylation of a Cyanopyridine Precursor: This involves introducing the acetyl group onto a pre-existing 4-cyanopyridine ring.
-
Cyanation of an Acetylpyridine Precursor: This involves introducing the nitrile group onto a pre-existing 2-acetylpyridine ring.
The following diagram illustrates a plausible synthetic workflow based on the acylation of a pyridine derivative, a common strategy for preparing acetylpyridines.
Caption: Plausible synthetic workflow for 2-acetylpyridine-4-carbonitrile.
Causality in Synthetic Choices:
-
N-Oxidation: The initial oxidation of 4-cyanopyridine to its N-oxide derivative is a crucial step. The N-oxide activates the pyridine ring, particularly at the 2- and 6-positions, making it more susceptible to electrophilic substitution and subsequent nucleophilic attack after functionalization.
-
Halogenation: Introduction of a halogen, such as bromine, at the 2-position provides a handle for introducing the acetyl group. This is a standard transformation for activated pyridine N-oxides.
-
Grignard Reaction: The use of a Grignard reagent like methylmagnesium bromide (CH₃MgBr) is a classic and effective method for forming a carbon-carbon bond to introduce the acetyl group precursor[4]. The subsequent hydrolysis of the intermediate yields the final ketone product. This method is often preferred for its high yield and reliability in forming ketones from nitriles or acyl halides.
Key Reactivity
The chemical behavior of 2-acetylpyridine-4-carbonitrile is governed by its three functional groups:
-
Acetyl Group: The methyl protons of the acetyl group are acidic and can be deprotonated by a suitable base to form an enolate. This enolate can then participate in various C-C bond-forming reactions, such as aldol condensations [5]. The carbonyl group itself is susceptible to nucleophilic attack, allowing for the formation of alcohols, imines, and hydrazones. The synthesis of 2-acetylpyridine-(2-amino-benzoylhydrazone) is an example of such a reaction[6].
-
Nitrile Group: The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or reacted with organometallic reagents. This allows for extensive derivatization at the 4-position of the pyridine ring.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or act as a ligand to coordinate with metal ions. The ring itself can undergo nucleophilic aromatic substitution, although the presence of two electron-withdrawing groups makes it less reactive towards electrophilic substitution.
Analytical Characterization: Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons.
-
Aromatic Region (δ 7.5-9.0 ppm): Three signals corresponding to the protons on the pyridine ring. Due to the substitution pattern, these protons will be in different chemical environments and will likely exhibit complex splitting patterns (e.g., doublet, doublet of doublets). For comparison, the aromatic protons of 4-cyanopyridine appear around δ 8.00 and 9.05 ppm[2].
-
Methyl Protons (δ ~2.5-2.7 ppm): A singlet integrating to three protons, corresponding to the acetyl methyl group. The exact chemical shift will be influenced by the electronic effects of the pyridine ring and the nitrile group.
-
-
¹³C NMR: The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule.
-
Carbonyl Carbon (C=O): Expected in the downfield region, typically δ 190-205 ppm for aryl ketones.
-
Nitrile Carbon (C≡N): Expected around δ 115-125 ppm .
-
Aromatic Carbons: Several signals in the δ 120-160 ppm region, corresponding to the five carbons of the pyridine ring. The carbon attached to the nitrile group (C4) and the carbon attached to the acetyl group (C2) will have distinct chemical shifts.
-
Methyl Carbon (CH₃): Expected in the upfield region, typically δ 25-30 ppm .
-
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorption bands of the acetyl and nitrile groups.
| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |
| C≡N Stretch | ~2230 cm⁻¹ | A sharp, medium-intensity band, characteristic of a nitrile group conjugated with an aromatic system[7]. |
| C=O Stretch | ~1700 cm⁻¹ | A strong, sharp band, characteristic of an aryl ketone. Conjugation with the pyridine ring may slightly lower the frequency. |
| C-H Stretch (Aromatic) | 3000-3100 cm⁻¹ | Weak to medium bands. |
| C-H Stretch (Alkyl) | 2850-3000 cm⁻¹ | Weak bands from the methyl group. |
| C=C and C=N Stretches | 1400-1600 cm⁻¹ | Multiple bands of varying intensity, characteristic of the pyridine ring. |
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at an m/z of 146. Key fragmentation patterns would likely involve:
-
Loss of a methyl radical (•CH₃): Resulting in a prominent peak at m/z 131 [M-15]⁺, corresponding to the stable acylium ion.
-
Loss of carbon monoxide (CO): From the acylium ion, leading to a peak at m/z 103.
Applications in Drug Discovery and Medicinal Chemistry
While specific drugs derived directly from 2-acetylpyridine-4-carbonitrile are not prominent in the literature, its structural motifs are highly relevant in medicinal chemistry. The pyridine and cyanopyridine scaffolds are present in numerous bioactive compounds.
The Pyridine Scaffold
The pyridine ring is a privileged structure in drug design, found in a vast array of pharmaceuticals with diverse therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents[8]. Its ability to form hydrogen bonds and act as a bioisostere for a phenyl ring makes it a valuable component of many active pharmaceutical ingredients (APIs).
The Cyanopyridine Moiety
Cyanopyridine derivatives have been investigated for a range of pharmacological activities, including their use as:
-
Kinase Inhibitors: The nitrile group can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of kinases. Pyrido[2,3-d]pyrimidines, which can be synthesized from cyanopyridone precursors, have been identified as dual VEGFR-2/HER-2 inhibitors[9].
-
Anticancer Agents: Nicotinonitrile (cyanopyridine) derivatives have demonstrated cytotoxic effects against various cancer cell lines[9].
-
Enzyme Inhibitors: The tetrahydropyrido[4,3-d]pyrimidine scaffold, accessible from pyridine precursors, has been explored for the development of human topoisomerase II inhibitors[10].
The following diagram illustrates the logical connection between the core scaffold of 2-acetylpyridine-4-carbonitrile and its potential applications in developing targeted inhibitors.
Caption: Relationship between the functional groups of the core scaffold and its potential in drug discovery.
Experimental Protocol: Grignard Synthesis of 2-Acetylpyridine (Model)
Objective: To synthesize 2-acetylpyridine from 2-cyanopyridine using methylmagnesium bromide.
Materials:
-
2-Cyanopyridine
-
Magnesium turnings
-
Methyl iodide
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl)
Procedure:
-
Preparation of Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small portion of a solution of methyl iodide in anhydrous diethyl ether.
-
Once the reaction initiates (as evidenced by bubbling and heat generation), add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (methylmagnesium bromide).
-
-
Reaction with 2-Cyanopyridine:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 2-cyanopyridine in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
-
Hydrolysis and Workup:
-
Cool the reaction mixture again to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Acidify the mixture with dilute hydrochloric acid to hydrolyze the intermediate imine.
-
Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification and Characterization:
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 2-acetylpyridine by vacuum distillation or column chromatography on silica gel.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
-
Self-Validation: The success of this protocol is validated at each stage. The formation of the Grignard reagent is visually confirmed. The progress of the reaction with 2-cyanopyridine can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity are unequivocally confirmed by comparing its spectroscopic data (NMR, IR) with literature values for 2-acetylpyridine[4].
Safety and Handling
No specific safety data sheet (SDS) is widely available for 2-acetylpyridine-4-carbonitrile. Therefore, precautions should be based on the known hazards of its constituent functional groups and related compounds like acetylpyridines and cyanopyridines.
-
Toxicity: Nitrile-containing compounds can be toxic if ingested, inhaled, or absorbed through the skin, as they can release cyanide in the body. Acetylpyridines are generally classified as irritants.
-
Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Conclusion
2-Acetylpyridine-4-carbonitrile is a chemical entity with considerable untapped potential in synthetic and medicinal chemistry. Its trifunctional nature provides a robust platform for creating diverse molecular libraries. While detailed experimental data remains limited in the public domain, this guide has synthesized available information and predictive knowledge to provide a solid foundation for researchers. The provided model synthesis and reactivity profile, grounded in established chemical principles, offer a logical starting point for the exploration and utilization of this versatile building block in the pursuit of novel materials and therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is highly warranted.
References
- Bhuniya, D., et al. (2015). European Journal of Medicinal Chemistry, 102, 582-593.
- Chemsrc (2024). 2-Acetyl-4-cyanopyridine.
- Matrix Fine Chemicals (n.d.). 2-ACETYLPYRIDINE-4-CARBONITRILE.
- Genna, D. T., et al. (2011). Organic Letters, 13, 5358-5361.
- Google Patents (n.d.). CN109503469A - A kind of preparation method of 2- acetylpyridine.
- PubChem (n.d.). 2-Acetylpyridine.
- Umar, Y. (2015). Simulated vibrational infrared spectra of 2-, 3-and 4-cyanopyridine. ResearchGate.
- Rusnac, R., et al. (2020). COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION. Chemistry Journal of Moldova, 15(2), 88-98.
- Singh, K., et al. (2006). Synthesis, characterization and biological studies of Co (II), Ni (II), Cu (II) and Zn (II) complexes with bidentate Schiff bases derived by heterocyclic ketone. European Journal of Medicinal Chemistry, 41(1), 147-153.
- Richardson, D. R., et al. (2009). 2-Acetylpyridine thiosemicarbazones are potent iron chelators and antiproliferative agents: redox activity, iron complexation and characterization of their antitumor activity. Journal of Medicinal Chemistry, 52(5), 1459-1470.
- Organic Syntheses (n.d.). 4-ACETYLPYRIDINE OXIME.
- Karabanovich, G., et al. (2013). Tetrazole Regioisomers in the Development of Nitro Group-Containing Antitubercular Agents. MedChemComm, 4, 943-948.
- PubChem (n.d.). 4-Acetylpyridine.
- Chegg (n.d.). Solved: The complete aldol reaction of 2-acetylpyridine with p-nitrobenzaldehyde is represented as follows.
- Gatto, C. C., et al. (2006). Syntheses and structures of 2-acetylpyridine-(2-amino-benzoylhydrazone) and its dioxouranium(VI) complex. Journal of the Brazilian Chemical Society, 17(8).
- Google Patents (n.d.). CN109503469B - Preparation method of 2-acetylpyridine.
- Eldehna, W. M., et al. (2024). Discovery and Mechanistic Studies of Dual-Target Hits for Carbonic Anhydrase IX and VEGFR-2 as Potential Agents for Solid Tumors. Journal of Medicinal Chemistry, 67(9), 7406-7430.
- Gatto, C. C., et al. (2006). Syntheses and structures of 2-acetylpyridine-(2-amino-benzoylhydrazone) and its dioxouranium(VI) complex. ResearchGate.
- Rusnac, R., et al. (2020). COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION. Chemistry Journal of Moldova.
- El-Sayed, N. N. E., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)
- Mai, A., et al. (2014). Pyrrole and indole derivatives as novel inhibitors of lysine-specific demethylase 1 (LSD1). MedChemComm, 5, 484-490.
- Al-Omar, M. A. (2016). Medicinal chemistry of acridine and its analogues. MedChemComm, 7, 16-33.
- Abdel-Aziz, M., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action. Pharmaceuticals, 15(10), 1262.
- Loidl, M., et al. (2013). Structure-activity relationships of pyrido- and benzisothiazolones as inhibitors of human histone acetyltransferases. MedChemComm, 4, 1457-1466.
- MDPI (n.d.). Bioactive Compounds from Natural Sources II.
- NIH (n.d.). Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications.
- Brindani, N., et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Scientific Reports.
Sources
- 1. 2-Acetylpyridine = 99 1122-62-9 [sigmaaldrich.com]
- 2. 2-Acetyl-4-cyanopyridine | CAS#:37398-49-5 | Chemsrc [chemsrc.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2-Acetylpyridine | C7H7NO | CID 14286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. tjpsj.org [tjpsj.org]
- 9. mdpi.com [mdpi.com]
- 10. CN109503469A - A kind of preparation method of 2- acetylpyridine - Google Patents [patents.google.com]
- 11. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to 2-Acetylisonicotinonitrile (CAS Number: 37398-49-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Acetylisonicotinonitrile, a versatile pyridine-based heterocyclic compound. With full editorial control, this document is structured to deliver not just data, but a deeper understanding of the compound's synthesis, properties, and potential applications, grounded in established scientific principles.
Section 1: Introduction and Strategic Importance
This compound, also known by its IUPAC name 4-acetylpyridine-2-carbonitrile, is a bifunctional molecule featuring both a ketone and a nitrile group on a pyridine scaffold. This unique arrangement of functional groups makes it a valuable building block in medicinal chemistry and organic synthesis. The electron-withdrawing nature of the nitrile group and the pyridine ring influences the reactivity of the acetyl group, opening avenues for diverse chemical transformations. Its structural motifs are found in various biologically active compounds, making it a compound of interest for the development of novel therapeutics.
Section 2: Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.
Physical Properties
| Property | Value | Source |
| CAS Number | 37398-49-5 | - |
| Molecular Formula | C₈H₆N₂O | [1] |
| Molecular Weight | 146.15 g/mol | [1] |
| Appearance | Yellow prisms | [2] |
| Melting Point | 101.5 °C | [2] |
| Boiling Point | 263.5±25.0 °C at 760 mmHg | [1] |
| Density | 1.2±0.1 g/cm³ | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The following data is reported for a solution in CDCl₃.[2]
-
¹H NMR (Proton NMR):
-
δ 8.94 (dd, J = 5.1, 0.8 Hz, 1H): This signal corresponds to the proton at position 6 of the pyridine ring, experiencing coupling from the proton at position 5 (J = 5.1 Hz) and a smaller long-range coupling.
-
δ 8.13 (dd, J = 1.7, 0.8 Hz, 1H): This signal is assigned to the proton at position 3 of the pyridine ring.
-
δ 7.95 (dd, J = 5.1, 1.7 Hz, 1H): This corresponds to the proton at position 5 of the pyridine ring.
-
δ 2.68 (s, 3H): This singlet represents the three equivalent protons of the acetyl methyl group.
-
-
¹³C NMR (Carbon NMR):
-
δ 194.9: Carbonyl carbon of the acetyl group.
-
δ 152.4, 143.6, 126.1, 124.4: Aromatic carbons of the pyridine ring.
-
δ 116.6: Carbon of the nitrile group.
-
δ 26.6: Carbon of the acetyl methyl group.
-
-
~2230 cm⁻¹ (sharp, medium): C≡N stretching vibration of the nitrile group.
-
~1700 cm⁻¹ (strong): C=O stretching vibration of the ketone.
-
~1600-1400 cm⁻¹ (multiple bands): C=C and C=N stretching vibrations within the pyridine ring.
-
~3100-3000 cm⁻¹ (weak): Aromatic C-H stretching vibrations.
-
~2920 cm⁻¹ (weak): Aliphatic C-H stretching of the acetyl methyl group.
In a mass spectrum, this compound would be expected to show a molecular ion peak ([M]⁺) at m/z = 146. A prominent fragment would likely be observed at m/z = 131, corresponding to the loss of a methyl radical ([M-CH₃]⁺) from the acetyl group, forming a stable acylium ion.
Section 3: Synthesis of this compound
The synthesis of this compound can be achieved through the direct cyanation of a substituted pyridine. The following protocol is based on the method described by Katritzky et al. for the preparation of 2-cyanopyridines.[2]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Disclaimer: This protocol involves highly toxic reagents (potassium cyanide) and strong acids and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
-
Activation of 4-Acetylpyridine:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), chill trifluoroacetic anhydride (TFAA) in an ice bath.
-
Slowly add 4-acetylpyridine to the chilled TFAA with stirring.
-
After the addition is complete, add concentrated nitric acid dropwise while maintaining the low temperature.
-
Allow the mixture to stir at room temperature for 2-3 hours. This generates the reactive N-nitropyridinium intermediate in situ.[2]
-
-
Cyanation Reaction:
-
In a separate, larger flask, prepare a chilled aqueous solution of potassium cyanide (KCN) and sodium acetate (NaOAc). The sodium acetate acts as a buffer.
-
Slowly add the solution containing the activated pyridine intermediate from step 1 to the chilled KCN solution dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 18 hours.
-
-
Workup and Purification:
-
Check the pH of the reaction mixture and adjust to 6-7 if necessary.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure this compound as yellow prisms.[2]
-
Rationale for Experimental Choices:
-
Trifluoroacetic Anhydride and Nitric Acid: This combination generates dinitrogen pentoxide in situ, which acts as a nitrating agent to form the highly electrophilic N-nitropyridinium salt. This activation of the pyridine ring is crucial for the subsequent nucleophilic attack by the cyanide ion.[2]
-
Potassium Cyanide: Provides the cyanide nucleophile for the cyanation reaction.
-
Sodium Acetate: Buffers the reaction mixture to maintain a suitable pH for the nucleophilic addition and subsequent elimination steps.
-
Column Chromatography: This is a standard and effective method for purifying organic compounds based on their polarity, ensuring the isolation of a high-purity final product.
Section 4: Chemical Reactivity and Synthetic Utility
The reactivity of this compound is governed by its three key structural components: the pyridine ring, the acetyl group, and the nitrile group.
Reactivity Profile Diagram
Caption: Key reactive sites on the this compound molecule.
-
Acetyl Group: The carbonyl group can undergo a variety of classical ketone reactions, such as reduction to a secondary alcohol, reductive amination, and condensation reactions (e.g., aldol or Knoevenagel condensations). The acidity of the α-protons allows for enolate formation and subsequent alkylation or acylation.
-
Nitrile Group: The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions to form heterocyclic rings like tetrazoles.
-
Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself is electron-deficient and can be susceptible to nucleophilic aromatic substitution, particularly with the activating effect of the cyano group.
The presence of both an acetyl and a cyano group on the same pyridine ring allows for intramolecular reactions to form fused heterocyclic systems, further expanding its synthetic utility.
Section 5: Applications in Drug Discovery and Medicinal Chemistry
While specific, widespread applications of this compound in marketed drugs are not extensively documented, its core structure and the broader class of cyanopyridines are of significant interest in drug discovery.
-
Scaffold for Library Synthesis: Due to its multiple points for diversification, this compound is an attractive starting material for the synthesis of compound libraries for high-throughput screening. The ability to modify the acetyl and nitrile groups, as well as the pyridine ring, allows for the rapid generation of a wide range of analogues to explore structure-activity relationships (SAR).
-
Intermediate for Bioactive Molecules: Cyanopyridine derivatives are known to exhibit a wide range of biological activities, including as enzyme inhibitors and receptor modulators.[3] For instance, related cyanopyridine structures have been investigated as potential anticancer agents.[3] this compound can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The nitrile group, for example, is a common feature in many enzyme inhibitors where it can act as a hydrogen bond acceptor or a warhead for covalent modification.
-
Fragment-Based Drug Design: The molecule itself can be considered a fragment in the context of fragment-based drug discovery (FBDD). Its ability to interact with biological targets can be assessed, and hits can be elaborated by growing the molecule from its reactive handles to improve potency and selectivity.
Section 6: Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Summary: This compound should be handled with care. Avoid inhalation, ingestion, and contact with skin and eyes. It is recommended to work in a well-ventilated area, preferably a fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Section 7: Conclusion
This compound is a valuable and versatile chemical entity with significant potential in organic synthesis and medicinal chemistry. Its unique combination of a pyridine core, an acetyl group, and a nitrile function provides a rich platform for chemical modification and the construction of complex molecular architectures. The availability of a reliable synthesis protocol and detailed spectroscopic characterization data, as outlined in this guide, should facilitate its broader application by researchers and drug development professionals in the pursuit of novel chemical matter and therapeutic agents.
References
- ChemSrc. (n.d.). 2-Acetyl-4-cyanopyridine.
- El Hassab, M. A., El-Hashash, M. A., & Hemeda, L. R. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(15), 4995. [Link]
Sources
- 1. 2-Acetyl-4-cyanopyridine | CAS#:37398-49-5 | Chemsrc [chemsrc.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Acetylisonicotinonitrile: A Key Building Block in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-Acetylisonicotinonitrile, a pivotal heterocyclic building block in contemporary medicinal chemistry. With a molecular formula of C₈H₆N₂O and a molecular weight of 146.15, this compound has garnered significant interest for its utility in the synthesis of complex pharmaceutical agents, most notably as a component in Proteolysis Targeting Chimeras (PROTACs). This document will delve into its chemical and physical properties, provide a detailed synthesis protocol, explore its applications in drug discovery, and outline essential safety and handling procedures. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights to facilitate its effective use in the laboratory.
Introduction: The Emerging Role of this compound in Medicinal Chemistry
The landscape of drug discovery is in a constant state of evolution, with an ever-present demand for novel molecular scaffolds that can address challenging biological targets. Heterocyclic compounds, in particular, form the backbone of a vast number of approved pharmaceuticals. Among these, pyridine derivatives stand out for their versatile chemical reactivity and their ability to engage in biologically relevant interactions. This compound emerges as a particularly valuable reagent within this class. Its unique trifunctional nature, possessing a ketone, a nitrile, and a pyridine ring, offers multiple points for chemical modification, making it an ideal starting material for the construction of diverse and complex molecular architectures.
Recent advancements in therapeutic modalities, such as targeted protein degradation, have further highlighted the importance of versatile chemical building blocks. Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of small molecules that hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] The modular nature of PROTACs, which consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker, necessitates a robust toolbox of chemical intermediates for their synthesis.[1][2] this compound, with its inherent functionality, is well-suited to serve as a key component in the synthesis of such intricate molecules, offering a scaffold for the attachment of linkers or other pharmacophoric elements.
This guide aims to provide a detailed technical resource for scientists working with this compound, consolidating essential information to support its application in innovative drug discovery programs.
Physicochemical and Safety Data
A thorough understanding of a compound's physical and chemical properties, as well as its safety profile, is paramount for its effective and safe utilization in a research setting.
Core Molecular and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₆N₂O | |
| Molecular Weight | 146.15 g/mol | |
| CAS Number | 37398-49-5 | |
| Appearance | Solid | [1] |
Further physical properties such as melting point, boiling point, and solubility data are not consistently reported in publicly available literature and should be determined experimentally.
Safety and Handling
The safe handling of all chemical reagents is a fundamental laboratory practice. The following information is derived from the Material Safety Data Sheet (MSDS) for this compound.[1]
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P264: Wash skin thoroughly after handling.[1]
-
P280: Wear protective gloves/eye protection/face protection.[1]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Personal Protective Equipment (PPE):
-
Respiratory Protection: A NIOSH-approved respirator is recommended when handling the solid material to avoid inhalation of dust.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[1]
-
Eye Protection: Safety glasses or goggles are mandatory.[1]
-
Skin and Body Protection: A laboratory coat should be worn.[1]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Disposal:
-
Dispose of in accordance with local, state, and federal regulations.
Synthesis and Characterization
While a specific, detailed, and publicly available synthesis protocol for this compound is not readily found in the searched literature, a general synthetic strategy can be inferred from the synthesis of analogous compounds such as 2-acetylnicotinic acid. A plausible retro-synthetic analysis suggests that it could be prepared from a suitable isonicotinic acid derivative.
The following is a proposed experimental protocol based on general organic chemistry principles for the synthesis of related compounds. Note: This is a theoretical protocol and must be thoroughly evaluated and optimized for safety and feasibility before implementation.
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Reaction Scheme:
A visual representation of the chemical transformation would be inserted here, showing the conversion of isonicotinic acid N-oxide to this compound.
Step 1: Acetylation of Isonicotinic Acid N-oxide
-
To a solution of isonicotinic acid N-oxide in a suitable aprotic solvent (e.g., dichloromethane), add acetic anhydride.
-
The reaction mixture is stirred at room temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude acetylated intermediate.
Step 2: Cyanation of the Acetylated Intermediate
-
The crude intermediate from Step 1 is dissolved in an appropriate solvent (e.g., acetonitrile).
-
A cyanide source, such as trimethylsilyl cyanide (TMSCN), is added to the solution.
-
A catalyst, for example, a Lewis acid, may be required to facilitate the reaction.
-
The reaction is stirred at a suitable temperature until completion, as monitored by TLC.
-
The reaction is quenched with a suitable aqueous solution, and the product is extracted with an organic solvent.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure this compound.
Causality of Experimental Choices:
-
Isonicotinic Acid N-oxide as a Starting Material: The N-oxide functionality activates the pyridine ring for nucleophilic substitution, making it a suitable precursor.
-
Acetic Anhydride for Acetylation: This is a common and effective reagent for the acetylation of N-oxides.
-
Cyanide Source for Nitrile Introduction: TMSCN is a widely used and relatively safe source of cyanide for the introduction of a nitrile group.
-
Purification by Column Chromatography: This is a standard and effective method for the purification of organic compounds to achieve high purity.
Analytical Characterization
The identity and purity of synthesized this compound should be confirmed by a suite of analytical techniques. The expected spectral data are as follows:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the methyl protons of the acetyl group. The chemical shifts of the aromatic protons will be in the downfield region (typically δ 7-9 ppm), and their splitting patterns will be indicative of their positions on the pyridine ring. The methyl protons will appear as a singlet in the upfield region (typically δ 2-3 ppm).[3][4]
-
¹³C NMR: The spectrum will display signals for the eight carbon atoms in the molecule. The carbonyl carbon of the acetyl group will be significantly downfield (typically δ 190-200 ppm). The nitrile carbon will appear in the range of δ 115-120 ppm. The remaining signals will correspond to the carbons of the pyridine ring.[3]
Infrared (IR) Spectroscopy:
-
The IR spectrum will show characteristic absorption bands for the functional groups present. A strong absorption band around 1700 cm⁻¹ will be indicative of the C=O stretch of the ketone. A sharp, medium intensity band around 2230 cm⁻¹ will correspond to the C≡N stretch of the nitrile group. Aromatic C-H and C=C stretching vibrations will also be present.[5]
Mass Spectrometry (MS):
-
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (146.15 g/mol ). Fragmentation patterns may be observed that are consistent with the structure of the molecule.
Applications in Drug Discovery and Development
The trifunctional nature of this compound makes it a versatile building block in the synthesis of more complex molecules, particularly in the realm of targeted therapeutics.
Role as a Scaffold in PROTAC Synthesis
PROTACs are heterobifunctional molecules that induce the degradation of target proteins by bringing them into proximity with an E3 ubiquitin ligase.[1][2] The synthesis of these molecules often involves the connection of a target-binding ligand and an E3 ligase-binding ligand via a chemical linker. This compound can serve as a key scaffold in this process.
Caption: Logical workflow for utilizing this compound in PROTAC synthesis.
The acetyl group can be chemically modified, for instance, through reduction to an alcohol or conversion to an enolate, to provide a handle for the attachment of a linker. The nitrile group can also be a site for further chemical transformations. The pyridine ring itself can be a key part of the final pharmacophore that binds to the target protein.
Experimental Protocol: Conceptual PROTAC Synthesis Step
The following is a conceptual protocol illustrating how this compound could be used in the initial steps of a PROTAC synthesis.
Step 1: Reduction of the Acetyl Group
-
Dissolve this compound in a suitable solvent such as methanol or ethanol.
-
Cool the solution in an ice bath.
-
Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, filter, and concentrate to obtain the corresponding secondary alcohol.
This resulting alcohol provides a reactive hydroxyl group that can be further functionalized for linker attachment through ether or ester linkages, a common strategy in PROTAC design.
Conclusion and Future Perspectives
This compound stands as a valuable and versatile building block for medicinal chemists. Its trifunctional nature provides a rich platform for the synthesis of complex and biologically active molecules. As the field of targeted protein degradation and other novel therapeutic modalities continues to expand, the demand for such adaptable chemical intermediates is expected to grow. Further research into the development of efficient and scalable synthetic routes to this compound, along with a more detailed characterization of its physicochemical properties, will undoubtedly accelerate its application in the discovery of next-generation therapeutics. This guide serves as a foundational resource to aid researchers in harnessing the potential of this important chemical entity.
References
- Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
- Michigan St
- National Center for Biotechnology Information.
- Emery Pharma.
- Google Patents.
- National Institute of Standards and Technology.
- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
- Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY. [Link]
- National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs)
Sources
- 1. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3917624A - Process for producing 2-amino-nicotinonitrile intermediates - Google Patents [patents.google.com]
- 4. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to 2-Acetylisonicotinonitrile: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Unique Heterocyclic Ketone
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1][2] Its presence in numerous natural products and FDA-approved drugs underscores its significance.[3] Within this privileged class of heterocycles, 2-Acetylisonicotinonitrile, systematically known as 2-acetylpyridine-4-carbonitrile , emerges as a molecule of considerable interest. This guide provides a comprehensive technical overview of its chemical identity, synthesis, reactivity, and burgeoning applications, offering field-proven insights for its strategic deployment in drug discovery programs.
The unique arrangement of a reactive acetyl group and a versatile nitrile moiety on the pyridine ring endows 2-acetylpyridine-4-carbonitrile with a distinct chemical personality. The electron-withdrawing nature of the pyridine nitrogen, compounded by the cyano group, activates the acetyl group for a range of chemical transformations, making it a valuable synthon for constructing complex molecular architectures.[4]
Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of 2-acetylpyridine-4-carbonitrile is paramount for its effective utilization in synthesis and drug design.
| Property | Value | Source |
| IUPAC Name | 2-acetylpyridine-4-carbonitrile | [5] |
| Synonyms | 2-Acetyl-4-cyanopyridine, this compound | [5] |
| CAS Number | 37398-49-5 | [5] |
| Molecular Formula | C₈H₆N₂O | [5] |
| Molecular Weight | 146.15 g/mol | [5] |
| SMILES | CC(=O)c1cc(ccn1)C#N | [5] |
| InChIKey | WISLYNBDMYWHNF-UHFFFAOYSA-N | [5] |
Elucidating the Molecular Architecture: Structure and Spectroscopic Signature
The structural and electronic properties of 2-acetylpyridine-4-carbonitrile are best understood through a combination of structural representation and spectroscopic analysis.
Chemical Structure
The molecule features a pyridine ring substituted at the 2-position with an acetyl group (C(O)CH₃) and at the 4-position with a nitrile group (-C≡N).
Spectroscopic Data Interpretation
Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of 2-acetylpyridine-4-carbonitrile. While experimental spectra for this specific compound are not widely published, a predictive analysis based on the functional groups present provides valuable insights.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl protons of the acetyl group. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing effects of both the acetyl and nitrile groups. The methyl protons will likely appear as a singlet in the upfield region.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal signals for the two quaternary carbons of the nitrile and carbonyl groups, the carbons of the pyridine ring, and the methyl carbon. The chemical shifts of the pyridine carbons will be indicative of the substitution pattern.[6][7]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C≡N stretching of the nitrile group (typically around 2220-2260 cm⁻¹) and the C=O stretching of the ketone (around 1680-1700 cm⁻¹).[8][9] Aromatic C-H and C=C stretching vibrations will also be present.[10]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (146.15 g/mol ).[11][12] Fragmentation patterns will likely involve the loss of the acetyl group and other characteristic cleavages of the pyridine ring.
Synthesis and Reactivity: A Chemist's Perspective
The synthetic accessibility and predictable reactivity of 2-acetylpyridine-4-carbonitrile are key to its utility as a building block.
Synthetic Strategies
One potential approach involves the acylation of a pre-functionalized pyridine ring. For instance, starting from a pyridine derivative with a suitable leaving group at the 2-position and a precursor to the nitrile group at the 4-position, a Grignard reaction or other organometallic coupling could introduce the acetyl group.[13][14] Alternatively, methods for the direct cyanation of a pyridine ring could be employed on a 2-acetylpyridine precursor.[15]
Key Reactivity Insights
The chemical behavior of 2-acetylpyridine-4-carbonitrile is dictated by the interplay of its functional groups:
-
The Acetyl Group: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. The methyl protons are acidic and can be removed by a base to form an enolate, which can then participate in reactions such as aldol condensations.[16]
-
The Nitrile Group: The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions.[17] The electron-withdrawing nature of the nitrile group influences the reactivity of the pyridine ring.
-
The Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself is generally electron-deficient and can undergo nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing substituents.[4]
Applications in Drug Discovery and Medicinal Chemistry
The 2-acetylpyridine-4-carbonitrile scaffold is a valuable starting point for the synthesis of a diverse range of compounds with potential therapeutic applications. The presence of multiple reactive sites allows for the systematic modification of the molecule to explore structure-activity relationships (SAR).
Derivatives of 2-acetylpyridine have shown a wide array of biological activities, including:
-
Antimicrobial and Antifungal Activity: Schiff bases and metal complexes derived from 2-acetylpyridine have demonstrated inhibitory activity against various bacterial and fungal strains.[18][19]
-
Anticancer Activity: Pyridine derivatives, including those with acetyl and cyano functionalities, are being investigated as potential anticancer agents.[] Thiosemicarbazones derived from 2-acetylpyridine have also shown promise in this area.
-
Anti-inflammatory and Antiviral Properties: The pyridine scaffold is a common feature in many anti-inflammatory and antiviral drugs.[21]
-
Enzyme Inhibition: The nitrile group can act as a warhead or a key binding element in the design of enzyme inhibitors.
The strategic modification of the acetyl and nitrile groups, as well as substitution on the pyridine ring, allows for the fine-tuning of the physicochemical and pharmacological properties of the resulting molecules to optimize their efficacy and safety profiles.
Safety and Handling: A Self-Validating Protocol
Given the reactive nature of 2-acetylpyridine-4-carbonitrile, adherence to strict safety protocols is essential. While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions for the closely related 2-acetylpyridine provide a strong foundation for safe handling.[22][23][24]
Hazard Identification (Anticipated):
-
May be harmful if swallowed, in contact with skin, or if inhaled.[25]
-
Causes skin and serious eye irritation.[22]
-
May cause respiratory irritation.[22]
Recommended Handling Procedures:
-
Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile).
-
Wear safety glasses with side shields or goggles.
-
Wear a lab coat.
-
-
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[22]
-
Wash hands thoroughly after handling.
-
-
Storage:
First Aid Measures (Recommended):
-
In case of skin contact: Immediately wash with plenty of soap and water.[23]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[23]
-
If inhaled: Move person to fresh air and keep comfortable for breathing.[23]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[22]
Conclusion: A Versatile Scaffold for Future Innovations
This compound (2-acetylpyridine-4-carbonitrile) represents a strategically important and versatile building block for medicinal chemistry and drug discovery. Its unique combination of reactive functional groups on a privileged pyridine scaffold provides a rich platform for the synthesis of novel compounds with a wide range of potential therapeutic applications. A thorough understanding of its chemical properties, synthesis, and reactivity, coupled with stringent safety practices, will enable researchers to fully harness the potential of this valuable molecule in the quest for new and improved medicines.
References
- Gwaram, N. S., Ali, H. M., Saharin, S. M., Abdulla, M. A., Hassandarvish, P., Lin, T. K., Ching, C. L., & Ooi, C. L. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 027-038.
- Sigma-Aldrich. (2025).
- BOC Sciences. (n.d.).
- El-Gamel, N. E. A. (2015). Synthesis, characterization and biological activity of 2-acetylpyridine-α-naphthoxyacetylhydrazone and its metal complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 135, 1034–1045.
- TCI Chemicals. (2024).
- Abdel-Wahab, B. F., Abdel-Gawad, H., & Badria, F. A. (2012).
- Klayman, D. L., Lin, A. J., McCall, J. W., Wang, S. Y., Townson, S., & Grögl, M. (1991). 2-acetylpyridine thiosemicarbazones. 13. Derivatives with antifilarial activity. Journal of Medicinal Chemistry, 34(4), 1422–1425.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).
- ChemicalBook. (n.d.). 2-Acetylpyridine(1122-62-9) 13C NMR spectrum.
- Jubilant Ingrevia. (n.d.).
- Thermo Fisher Scientific. (2025).
- Organic Syntheses. (n.d.). 4-ACETYLPYRIDINE OXIME.
- ChemicalBook. (n.d.). 2-Acetylpyridine(1122-62-9) 1H NMR spectrum.
- University of Bath. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 6 Pyridines: properties, syntheses & reactivity.
- Labflow. (n.d.). Crossed Aldol Reaction of 2-Acetylpyridine and 4- Nitrobenzaldehyd.
- Synerzine. (2019).
- The Royal Society of Chemistry. (2015).
- PubChemLite. (n.d.). 2-acetylpyridine-4-carbonitrile (C8H6N2O).
- SpectraBase. (n.d.). 2-Acetylpyridine - Optional[13C NMR] - Chemical Shifts.
- SpectraBase. (n.d.). 2-Acetylpyridine - Optional[MS (GC)] - Spectrum.
- SpectraBase. (n.d.). 2-Acetylpyridine - Optional[FTIR] - Spectrum.
- BenchChem. (n.d.). A Technical Guide to the Reactivity of the Nitrile Group in Picolinonitriles.
- Google Patents. (n.d.).
- Matrix Fine Chemicals. (n.d.). 2-ACETYLPYRIDINE-4-CARBONITRILE | CAS 37398-49-5.
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Comins, D. L., & O'Connor, S. (1997). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 97(8), 3325–3354.
- Chegg. (2018). Solved 1H NMR spectrum peak lists for both aldol reaction.
- PubChem. (n.d.). 2-Acetylpyridine.
- ResearchGate. (n.d.). FTIR spectra of 2-acetylpyridine (a), 4-nitrobenzaldehyde (b), 4'-(4-nitrophenyl)-2,2':6',2''-terpyridine (c) and 4'-(4-aminophenyl)-2.2':6',2''-terpyridine (d).
- Verma, S., & Singh, A. (2020). Pyridine: the scaffolds with significant clinical diversity. Future Journal of Pharmaceutical Sciences, 6(1), 1-22.
- ResearchGate. (n.d.). Methods for installing a nitrile group on a pyridine ring.
- SWAYAM Prabha IIT Madras Channels. (2021, February 17).
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- ResearchGate. (2021). Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine.
- Google Patents. (n.d.).
- ChemicalBook. (n.d.). 4-Acetylpyridine(1122-54-9) 1H NMR spectrum.
- mzCloud. (2017). 2 Acetylpyridine.
- Al-bogami, A. S., & El-Sayed, W. M. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4153.
- R Discovery. (2024). 2-acetylpyridine Research Articles.
- Singh, U. P., & Singh, R. P. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Current Medicinal Chemistry, 28(36), 7436–7466.
- da Silva, A. C. G., de Souza, M. C. B. V., & de Almeida, M. V. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 26(11), 3163.
- Thermo Fisher Scientific. (n.d.).
Sources
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. imperial.ac.uk [imperial.ac.uk]
- 5. 2-ACETYLPYRIDINE-4-CARBONITRILE | CAS 37398-49-5 [matrix-fine-chemicals.com]
- 6. 2-Acetylpyridine(1122-62-9) 13C NMR spectrum [chemicalbook.com]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. PubChemLite - 2-acetylpyridine-4-carbonitrile (C8H6N2O) [pubchemlite.lcsb.uni.lu]
- 12. spectrabase.com [spectrabase.com]
- 13. CN109503469A - A kind of preparation method of 2- acetylpyridine - Google Patents [patents.google.com]
- 14. CN109503469B - Preparation method of 2-acetylpyridine - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. japsonline.com [japsonline.com]
- 19. Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jubilantingrevia.com [jubilantingrevia.com]
- 23. fishersci.com [fishersci.com]
- 24. synerzine.com [synerzine.com]
- 25. tcichemicals.com [tcichemicals.com]
2-Acetylisonicotinonitrile: A Comprehensive Technical Guide for Researchers
This guide provides an in-depth analysis of the physical and chemical properties of 2-Acetylisonicotinonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, chemists, and professionals in drug development, offering a consolidated resource for its characterization, handling, and potential applications.
Introduction and Chemical Identity
This compound, also recognized by its systematic IUPAC name 2-acetylpyridine-4-carbonitrile, is a substituted pyridine derivative. Its molecular structure incorporates both a ketone and a nitrile functional group, rendering it a versatile building block in organic synthesis. The presence of the electron-withdrawing nitrile group and the acetyl moiety on the pyridine ring significantly influences its chemical reactivity and physical properties.
The unique arrangement of these functional groups makes this compound a valuable precursor for the synthesis of more complex heterocyclic systems. The pyridine nitrogen, the acetyl carbonyl group, and the nitrile group all offer potential sites for chemical modification, opening avenues for the creation of diverse molecular architectures.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physical and Chemical Properties
The physical properties of this compound are critical for its handling, purification, and use in chemical reactions. The following table summarizes the key physical data available for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O | Alfa Chemistry[1] |
| Molecular Weight | 146.15 g/mol | Alfa Chemistry[1] |
| Boiling Point | 263.5 °C at 760 mmHg | Synblock[2] |
| Density | 1.19 g/cm³ | Alfa Chemistry[1] |
| CAS Number | 37398-49-5 | Synblock[2], Alfa Chemistry[1] |
| IUPAC Name | 2-acetylpyridine-4-carbonitrile | Alfa Chemistry[1] |
These properties suggest that this compound is a relatively high-boiling liquid or a low-melting solid at room temperature with a density greater than water. Its high boiling point is indicative of strong intermolecular forces, likely arising from dipole-dipole interactions due to the polar nature of the pyridine ring, the acetyl group, and the nitrile group.
Synthesis and Reactivity
While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in readily available literature, its synthesis can be conceptualized based on established pyridine chemistry. A plausible synthetic route involves the acylation of a cyanopyridine precursor. For instance, the radical acylation of protonated 4-cyanopyridine can yield 2-acetyl-4-cyanopyridine[3][4].
The reactivity of this compound is dictated by its three primary functional groups:
-
Pyridine Ring: The electron-withdrawing nature of the acetyl and cyano groups deactivates the pyridine ring towards electrophilic substitution. Conversely, it becomes more susceptible to nucleophilic aromatic substitution. The nitrogen atom retains its basic character, allowing for protonation and quaternization reactions.
-
Acetyl Group: The carbonyl group can undergo typical ketone reactions, such as reduction to an alcohol, oxidation, or condensation reactions at the alpha-carbon.
-
Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. It can also participate in cycloaddition reactions.
This multifunctionality makes this compound a valuable intermediate for generating a library of substituted pyridine derivatives for various research applications.
Potential Applications and Research Interest
The structural motifs present in this compound are found in a variety of biologically active molecules. Pyridine and its derivatives are common scaffolds in pharmaceuticals and agrochemicals. The combination of the acetyl and nitrile functionalities offers multiple points for diversification, making it an attractive starting material for drug discovery programs.
Given the known biological activities of other nicotinonitrile derivatives, it is plausible that derivatives of this compound could exhibit interesting pharmacological properties. Research in this area could explore its potential as a precursor for novel therapeutic agents.
Safety, Handling, and Storage
Specific safety data for this compound is not widely available. Therefore, it is prudent to handle this compound with the same precautions as other potentially hazardous nitriles and pyridines. Based on the safety data sheets of related compounds, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors.
-
In case of Contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.
-
Skin: Wash off with soap and plenty of water. Remove contaminated clothing.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
It is imperative to consult a comprehensive and compound-specific Safety Data Sheet (SDS) from the supplier before handling this compound.
References
- Chemsrc. 2-Acetyl-4-cyanopyridine | CAS#:37398-49-5.
- Sciencemadness.org. PYRIDINE AND PYRIDINE DERIVATIVES Vol 20 Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition) 1.
- Kirk-Othmer Encyclopedia of Chemical Technology. "Pyridine and Pyridine Derivatives". (2000-12-04).
Sources
The Solubility Profile of 2-Acetylisonicotinonitrile: A Technical Guide for Researchers and Drug Development Professionals
Foreword
In the landscape of pharmaceutical research and development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a laboratory curiosity to a clinical candidate. Among these properties, solubility stands as a critical gatekeeper, influencing everything from reaction kinetics in synthesis to bioavailability in vivo. This technical guide is dedicated to providing an in-depth analysis of the solubility of 2-acetylisonicotinonitrile, a heterocyclic compound of increasing interest.
As a Senior Application Scientist, it is my experience that readily available, comprehensive solubility data for novel compounds is often scarce. This guide, therefore, takes a dual approach. Firstly, it offers a theoretical prediction of the solubility of this compound in a range of common organic solvents, based on a detailed analysis of its molecular structure. Secondly, and perhaps more critically, it provides a robust, step-by-step experimental protocol for the empirical determination of its solubility, empowering researchers to generate the precise data required for their specific applications. This document is designed to be a practical and authoritative resource, bridging the gap between theoretical understanding and experimental execution.
Understanding this compound: A Structural Perspective
To predict the solubility of this compound, we must first dissect its molecular architecture. The molecule consists of a pyridine ring, substituted with an acetyl group at the 2-position and a nitrile group at the 4-position (isonicotinonitrile).
Key Structural Features Influencing Solubility:
-
Polarity: The presence of a nitrogen atom in the pyridine ring, a carbonyl group (C=O) in the acetyl moiety, and a nitrile group (C≡N) imparts significant polarity to the molecule. The electronegative nitrogen and oxygen atoms create localized regions of partial negative charge, while the adjacent carbon atoms bear partial positive charges. This inherent polarity is a primary determinant of its interaction with various solvents.
-
Hydrogen Bonding Capabilities: this compound possesses hydrogen bond acceptors in the form of the nitrogen atom of the pyridine ring, the oxygen atom of the carbonyl group, and the nitrogen atom of the nitrile group. However, it lacks a conventional hydrogen bond donor (like an -OH or -NH group). This asymmetry in hydrogen bonding potential is crucial; it can readily accept hydrogen bonds from protic solvents but cannot reciprocate by donating a hydrogen bond.
Predicted Solubility of this compound in Common Organic Solvents
Disclaimer: The following solubility predictions are based on theoretical analysis of the molecular structure of this compound. Publicly available experimental data is limited, and therefore, empirical verification as outlined in Section 3 is strongly recommended for any research or development application.
The principle of "like dissolves like" is a foundational concept in predicting solubility.[1] This principle suggests that substances with similar polarities are more likely to be soluble in one another. We can categorize common organic solvents into three main groups to systematically predict the solubility of this compound.
Table 1: Predicted Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | These solvents can engage in hydrogen bonding with the nitrogen and oxygen atoms of this compound, facilitating dissolution. The overall polarity of the molecule is compatible with these solvents. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents are highly polar and can effectively solvate the polar regions of this compound through dipole-dipole interactions. The absence of hydrogen bond donation from the solvent is not a significant hindrance due to the strong polar interactions. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low | The significant polarity of this compound makes it energetically unfavorable to dissolve in nonpolar solvents. The weak van der Waals forces offered by these solvents are insufficient to overcome the strong intermolecular forces within the crystalline lattice of the solute. |
Experimental Protocol for the Determination of Solubility
Given the absence of comprehensive published data, the following experimental protocol provides a robust and reliable method for determining the solubility of this compound. The shake-flask method, a widely accepted technique, is detailed below.[2]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
The overall workflow for the experimental determination of solubility is depicted in the following diagram:
Caption: Experimental workflow for solubility determination.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The goal is to have undissolved solid remaining at equilibrium.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated.
-
-
Sample Separation:
-
After equilibration, visually confirm the presence of undissolved solid in each vial.
-
To separate the saturated solution from the excess solid, centrifuge the vials at a moderate speed.
-
Carefully withdraw a known volume of the supernatant using a pipette, taking care not to disturb the solid pellet.
-
Filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
-
Analysis and Quantification:
-
Accurately dilute the filtered, saturated solution with a suitable solvent (often the same solvent used for dissolution or the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the concentration in the experimental samples.
-
-
Calculation of Solubility:
-
Calculate the solubility (S) using the following formula: S (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)
-
Conclusion
This technical guide provides a comprehensive overview of the predicted and experimental determination of the solubility of this compound. The structural analysis suggests that this compound will exhibit favorable solubility in polar protic and polar aprotic solvents, with limited solubility in nonpolar media. However, as is best practice in scientific research, these theoretical predictions should be substantiated with empirical data. The detailed experimental protocol provided herein offers a clear and reliable pathway for researchers to obtain the precise solubility data necessary to advance their work in drug discovery and development. A thorough understanding and application of these principles and methods will undoubtedly facilitate the effective utilization of this compound in various scientific endeavors.
References
- Dobson, A. J., & Gerkin, R. E. (1997). 2-Aminonicotinic acid.
- Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]
Sources
2-Acetylisonicotinonitrile: A Trifunctional Linchpin for Advanced Heterocyclic Synthesis
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: Unveiling a Versatile Synthetic Tool
In the landscape of modern medicinal chemistry, the demand for novel heterocyclic scaffolds is insatiable. These structures form the core of a vast majority of pharmaceuticals, offering rich, three-dimensional chemical space and diverse points for biological interaction. Within the arsenal of synthetic building blocks, 2-acetylisonicotinonitrile stands out as a particularly powerful and versatile precursor. Its strategic arrangement of three distinct functional groups—an electrophilic and enolizable acetyl moiety, a reactive cyano group, and a basic pyridine nitrogen—within a compact, electron-deficient aromatic system provides a robust platform for constructing complex, fused heterocyclic systems.
This guide delves into the core reactivity of this compound, moving beyond simple reaction catalogs to explain the underlying chemical principles that make it an indispensable tool. We will explore its application in constructing high-value pharmacophores, such as the pyrido[2,3-d]pyrimidine core, which is central to a new generation of targeted therapeutics, particularly protein kinase inhibitors.
Synthesis of the this compound Building Block
The practical utility of any building block begins with its accessibility. While various synthetic routes exist, a common and logical approach involves the functionalization of a pre-existing cyanopyridine. One effective strategy is the radical acylation of 4-cyanopyridine. Acyl radicals, which can be generated from aldehydes, exhibit nucleophilic character and preferentially add to electron-deficient pyridine rings at the 2- or 4-positions, making this a suitable method for introducing the acetyl group.[1]
Alternatively, a route starting from 2-ethyl-4-cyanopyridine via oxidation of the ethyl group to a ketone would also yield the target molecule. The choice of synthetic strategy often depends on the availability and cost of starting materials and the desired scale of the reaction.
Caption: Key synthetic routes to this compound.
Synergistic Reactivity: Constructing Fused Heterocycles
The true synthetic power of this compound is realized in reactions where its functional groups act in concert. The juxtaposition of the acetyl and cyano groups enables elegant and efficient cyclization cascades to form fused pyridopyrimidine systems, which are privileged scaffolds in medicinal chemistry.[2]
The Gewald-Type Amination and Cyclization
A foundational transformation involves the conversion of the acetyl group into a reactive intermediate that can engage the neighboring cyano group. A variation of the Gewald reaction provides an excellent example. Treatment of this compound with elemental sulfur and a secondary amine, such as morpholine, under Willgerodt-Kindler conditions, transforms the acetyl group into a thioamide. This intermediate is primed for intramolecular cyclization, but more commonly, it serves as a precursor.
However, a more direct and powerful application is its reaction with guanidine. This reaction proceeds through a base-catalyzed condensation of guanidine with the acetyl ketone, followed by an intramolecular cyclization involving the nitrile. This sequence directly constructs the highly valuable 2,4-diaminopyrido[2,3-d]pyrimidine core.
Caption: Synthesis of the pyrido[2,3-d]pyrimidine core.
Thorpe-Ziegler and Related Cyclizations
The cyano group itself is a versatile handle for cyclization. While the classic Thorpe-Ziegler reaction involves the intramolecular condensation of two nitrile groups, the principles can be extended.[3][4] The acetyl group's α-protons are acidic and can be removed by a strong base to form an enolate. This nucleophilic enolate can then attack the electrophilic carbon of the cyano group in an intramolecular fashion. This Thorpe-type cyclization yields a cyclic β-enaminonitrile, which is a functionalized aminopyridine derivative and a valuable intermediate for further elaboration.[5]
This transformation is highly dependent on the base used. Non-nucleophilic strong bases like lithium diisopropylamide (LDA) or sodium hydride are often employed to favor enolate formation without competing addition to the acetyl carbonyl.[5]
Application in Medicinal Chemistry: A Gateway to Kinase Inhibitors
The pyrido[2,3-d]pyrimidine scaffold, readily accessible from this compound, is a cornerstone of modern kinase inhibitor design.[6] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[7] The pyrido[2,3-d]pyrimidine core acts as a bioisostere of the adenine ring of ATP, allowing it to bind competitively to the ATP-binding pocket of kinases.
Substituents at the 2- and 4-positions, introduced via the guanidine cyclization or subsequent modifications, can be tailored to achieve high potency and selectivity for specific kinase targets. For instance, aryl amines at these positions can form critical hydrogen bonds with the kinase "hinge region," a key interaction for potent inhibition.[6]
| Scaffold Position | Role in Kinase Binding | Derived From |
| Pyrimidine N1, N3 | H-bond acceptors (hinge binding) | Guanidine/Amidine precursor |
| C2-Amine | H-bond donor/acceptor (hinge binding) | Guanidine precursor |
| C4-Amine | Vector for selectivity/solubility groups | Guanidine precursor |
| Pyridine Ring | Core scaffold for positioning substituents | This compound |
Experimental Protocols
Protocol 5.1: Synthesis of 7-Methyl-2,4-di(morpholin-4-yl)pyrido[2,3-d]pyrimidine
This protocol is a representative example based on the known reactivity of this compound with substituted guanidines.
Rationale: This procedure illustrates the direct construction of the pyrido[2,3-d]pyrimidine core. Sodium ethoxide serves as a strong base to catalyze the condensation and subsequent cyclization. Ethanol is a suitable polar, protic solvent for this transformation. The workup is designed to precipitate the product upon dilution with water.
-
Reagent Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.46 g, 10 mmol) and absolute ethanol (30 mL).
-
Addition of Guanidine: Add N,N'-di(morpholin-4-yl)guanidine (2.56 g, 11 mmol, 1.1 eq) to the suspension.
-
Base Addition: While stirring, add a solution of sodium ethoxide in ethanol (21% w/w, 3.5 mL, approx. 1.1 eq) dropwise. The mixture may warm slightly.
-
Reaction: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., Ethyl acetate/Hexane 1:1).
-
Workup: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into ice-cold water (100 mL) with vigorous stirring.
-
Isolation: A precipitate will form. Continue stirring for 30 minutes in the ice bath. Collect the solid product by vacuum filtration, wash with cold water (2 x 20 mL), and then with a small amount of cold ethanol (10 mL).
-
Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent such as ethanol or isopropanol to yield the pure product.
Conclusion
This compound is more than just another chemical reagent; it is a strategic linchpin for the efficient synthesis of complex, high-value heterocyclic compounds. Its pre-installed, synergistically reactive functional groups enable chemists to rapidly construct molecular frameworks that are central to modern drug discovery. The ability to access the medicinally crucial pyrido[2,3-d]pyrimidine scaffold in a straightforward manner highlights its significant value to researchers in both academic and industrial settings. As the quest for more selective and potent therapeutics continues, the intelligent application of such powerful building blocks will remain paramount to success.
References
- Thorpe reaction - Wikipedia. Wikipedia. [Link]
- Preparation of Pyridines, Part 3: By Acyl
- Thorpe-Ziegler Reaction | Chem-Station Int. Ed.
- Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC.
- Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC.
- The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide.
- 2-chloronicotinonitrile - Organic Syntheses Procedure. Organic Syntheses. [Link]
- Eco-friendly synthesis of 2-azetidinone analogs of isonicotinic acid hydrazide | Request PDF.
- Computational Revision of the Mechanism of the Thorpe Reaction. MDPI. [Link]
- US3917624A - Process for producing 2-amino-nicotinonitrile intermediates.
- Synthesis of 2-Chloronicotinic Acid Derivatives.
- CN111153853B - Preparation method of 2-chloronicotinic acid.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
Sources
- 1. youtube.com [youtube.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 6. US3917624A - Process for producing 2-amino-nicotinonitrile intermediates - Google Patents [patents.google.com]
- 7. Synthesis of 2‑Azaanthraquinones from 1,4-Oxazinone Precursors - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Role of 2-Acetylisonicotinonitrile in Modern Medicinal Chemistry: A Technical Guide
Foreword: Unveiling the Potential of a Versatile Scaffold
In the dynamic landscape of drug discovery, the identification and characterization of novel molecular scaffolds with the potential for therapeutic intervention is a paramount objective. Among the myriad of heterocyclic compounds, pyridine derivatives have consistently demonstrated their significance, forming the core of numerous approved drugs.[1][2] This guide delves into the specifics of a particularly promising, yet underexplored, pyridine derivative: 2-Acetylisonicotinonitrile. By examining its synthesis, chemical properties, and, most importantly, its potential applications, we aim to provide researchers, scientists, and drug development professionals with a comprehensive technical resource to unlock the therapeutic promise of this intriguing molecule. Our exploration will be grounded in the synthesis of available scientific literature and expert insights, presenting a forward-looking perspective on how this compound can be leveraged in the development of next-generation therapeutics.
The this compound Scaffold: A Structural Overview
This compound, with the chemical formula C₈H₆N₂O and a molecular weight of 146.15 g/mol , possesses a unique combination of functional groups that make it an attractive starting point for medicinal chemistry campaigns.[1] Its structure features a pyridine ring substituted with an acetyl group at the 2-position and a nitrile group at the 4-position (isonicotinonitrile).
The pyridine core is a well-established pharmacophore, known for its ability to engage in various biological interactions, including hydrogen bonding and π-stacking.[1][2] The acetyl group introduces a key site for further chemical modification, allowing for the attachment of various linkers or pharmacophores. The nitrile group, a versatile functional group in medicinal chemistry, can participate in hydrogen bonding and dipole-dipole interactions, and can also serve as a bioisostere for other functional groups.[3] The strategic placement of these functionalities on the pyridine ring creates a molecule with a distinct electronic and steric profile, ripe for exploration.
Synthetic Pathways to this compound and Its Analogs
While a dedicated, optimized synthesis for this compound is not extensively documented in peer-reviewed literature, its preparation can be logically deduced from established synthetic methodologies for related cyanopyridines and acetylpyridines.
A plausible and efficient route involves the direct cyanation of a corresponding pyridine N-oxide precursor.[4][5] This approach offers a direct and often high-yielding method for introducing the nitrile functionality.
Below is a proposed experimental protocol for the synthesis of a related isomer, 4-Acetyl-2-pyridinecarbonitrile, which can be adapted for the synthesis of this compound.
Experimental Protocol: Synthesis of 4-Acetyl-2-pyridinecarbonitrile (Adaptable for this compound)[4]
Materials:
-
4-Acetylpyridine N-oxide (or 2-Acetylpyridine N-oxide for the target molecule)
-
Potassium Cyanide (KCN)
-
Dimethylcarbamoyl Chloride
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Ethyl Acetate
-
Silica Gel for column chromatography
Procedure:
-
To a solution of the appropriate acetylpyridine N-oxide (1.0 eq) in acetonitrile, add dimethylcarbamoyl chloride (3.0 eq) and potassium cyanide (2.0 eq).
-
The reaction mixture is heated at reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired acetylpyridinecarbonitrile.
This general protocol provides a solid foundation for the synthesis of this compound. Optimization of reaction conditions, such as temperature, reaction time, and stoichiometry of reagents, would be necessary to achieve the highest possible yield and purity.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Potential Applications in Medicinal Chemistry: A Focus on Targeted Protein Degradation
The classification of this compound as a "Protein Degrader Building Block" by chemical suppliers provides a significant clue to its most promising application in medicinal chemistry.[1] This suggests its utility in the rapidly advancing field of targeted protein degradation (TPD), particularly in the design of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This technology offers a powerful new modality for therapeutic intervention, enabling the targeting of proteins previously considered "undruggable."
The structure of this compound is well-suited for incorporation into PROTAC design. The acetyl group can serve as a reactive handle for the attachment of a linker, which in turn is connected to a ligand for an E3 ligase (e.g., ligands for Cereblon or VHL). The isonicotinonitrile moiety can be a key part of the warhead that binds to the protein of interest.
Diagram of a Hypothetical PROTAC Incorporating this compound:
Caption: PROTAC concept with this compound.
Predicted Biological Targets: An In Silico Perspective
Given the novelty of this compound, in silico methods such as molecular docking and virtual screening are invaluable tools for predicting its potential biological targets.[6][7] By computationally screening this molecule against libraries of protein structures, researchers can generate hypotheses about its mechanism of action and prioritize targets for experimental validation.
Based on the known activities of related pyridine derivatives, potential target classes for this compound could include:
-
Kinases: Many pyridine-containing molecules are potent kinase inhibitors.[8]
-
Deaminases: The nitrile group may interact with the active sites of various deaminases.
-
Enzymes in fatty acid synthesis: Some studies have identified targets in this pathway for antimalarial drug discovery.[3]
A systematic in silico screening campaign would be a logical first step in a drug discovery program centered on this scaffold.
Other Potential Therapeutic Avenues
Beyond its potential in targeted protein degradation, the structural motifs within this compound suggest other promising therapeutic applications.
Antibacterial and Antiviral Activity
Pyridine derivatives have a long history as antibacterial and antiviral agents.[1][2] The combination of the pyridine ring and the nitrile group could lead to compounds with activity against a range of pathogens. For example, derivatives of the structurally related 2-oxonicotinonitriles have shown activity against SARS-CoV and influenza A.
Anticancer Properties
The pyridine scaffold is a common feature in many anticancer drugs.[9] Its ability to interact with a variety of cancer-related targets, coupled with the potential for derivatization at the acetyl group, makes this compound an interesting starting point for the development of novel oncology therapeutics.
Future Directions and Conclusion
This compound represents a molecule of significant untapped potential in medicinal chemistry. Its unique structural features, combined with its commercial availability as a building block for protein degraders, position it as an exciting scaffold for the development of novel therapeutics.
Future research should focus on:
-
Optimizing the synthesis of this compound to ensure a reliable and scalable supply for research and development.
-
Conducting comprehensive in vitro and in vivo screening to identify its primary biological targets and validate the predictions from in silico studies.
-
Designing and synthesizing libraries of derivatives to explore the structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties.
-
Elucidating its potential in targeted protein degradation by incorporating it into PROTACs and evaluating their efficacy in cell-based and in vivo models.
References
- This compound, min 96%, 100 mg - CP Lab Safety.[Link]
- Pyridine: the scaffolds with significant clinical diversity - PMC - NIH.[Link]
- CN109503469A - A kind of preparation method of 2- acetylpyridine - Google P
- CN109503469B - Preparation method of 2-acetylpyridine - Google P
- The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and.[Link]
- Molecular Docking and Dynamics Simulation Studies Predict Potential Anti-ADAR2 Inhibitors: Implications for the Treatment of Cancer, Neurological, Immunological and Infectious Diseases - PMC - PubMed Central.[Link]
- In silico-in vitro screening of protein-protein interactions: towards the next gener
- Molecular docking studies of potential inhibitors of acyl carrier protein and acetyl CoA Carboxylase in Plasmodium falciparum | bioRxiv.[Link]
- In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PubMed Central.[Link]
- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.[Link]
- (PDF)
- In silico screening, molecular dynamic simulation, and pharmacokinetic studies of new Schiff base derivatives from 2-(3-benzoylphenyl)
- In-silico screening, pharmacokinetic evaluation, DFT study, and molecular dynamic simulation as approaches for the identific
- In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PubMed.[Link]
- De novo Based Ligand generation and Docking studies of PPARδ Agonists: Correlations between Predicted Biological activity vs. Biopharmaceutical Descriptors | Semantic Scholar.[Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. CN109503469A - A kind of preparation method of 2- acetylpyridine - Google Patents [patents.google.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 6. In silico-in vitro screening of protein-protein interactions: towards the next generation of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Emergence of 2-Acetylisonicotinonitrile Derivatives in Therapeutic Research: A Technical Guide
Introduction: A Scaffold of Therapeutic Promise
In the landscape of medicinal chemistry, the pyridine nucleus is a cornerstone, integral to the structure of numerous pharmaceuticals.[1] Among its myriad derivatives, the nicotinonitriles (cyanopyridines) have garnered significant attention for their diverse biological activities, including antihypertensive, anti-inflammatory, antimicrobial, and anticancer properties.[1] This guide focuses on a specific, yet highly promising subclass: 2-Acetylisonicotinonitrile derivatives. These compounds, characterized by an acetyl group at the 2-position and a nitrile group at the 4-position of the pyridine ring, are emerging as potent modulators of critical cellular pathways implicated in cancer and microbial infections. This document provides an in-depth technical overview of their synthesis, biological activities, and the experimental methodologies used to elucidate their therapeutic potential, tailored for researchers, scientists, and drug development professionals.
Synthetic Pathways to this compound Derivatives
The synthesis of this compound derivatives is a multi-step process that requires careful control of reaction conditions. While specific protocols for every conceivable derivative are proprietary or not widely published, a general and adaptable synthetic strategy can be outlined based on established organic chemistry principles and published syntheses of related nicotinic acid and nicotinonitrile compounds.
A plausible synthetic route commences with a readily available starting material, such as nicotinic acid N-oxide. The synthesis can be logically divided into the introduction of the acetyl group and the formation of the nitrile function.
Proposed Synthesis of a this compound Precursor
A key precursor, 2-acetylnicotinic acid, can be synthesized from nicotinic acid N-oxide. This process involves a reaction with acetic anhydride followed by a deoxygenation step.[2]
Step-by-step Protocol:
-
Formation of 3-acetoxy-4-aza-3-methyl-1(3H)-isobenzofuranone 4-oxide: Nicotinic acid N-oxide is refluxed with acetic anhydride. The reaction temperature is maintained between 100-120 °C.[2]
-
Deoxygenation: The resulting compound is then subjected to a deoxygenation reaction under a hydrogen atmosphere in the presence of a Pd/C catalyst to yield 3-acetoxy-4-aza-3-methyl-1(3H)-isobenzofuranone.[2]
-
Hydrolysis: The final precursor, 2-acetylnicotinic acid, is obtained by treating the product from the previous step with an alkaline aqueous solution followed by an acidic aqueous solution.[2]
Conversion to this compound
The conversion of the carboxylic acid group of 2-acetylnicotinic acid to a nitrile group can be achieved through several standard organic chemistry transformations. One common method is a two-step process involving the conversion of the carboxylic acid to a primary amide, followed by dehydration.
Step-by-step Protocol:
-
Amide Formation: 2-acetylnicotinic acid is first converted to its corresponding acid chloride, for example, by using thionyl chloride (SOCl₂). The acid chloride is then reacted with ammonia to form 2-acetylisonicotinamide.
-
Dehydration to Nitrile: The resulting amide is then dehydrated to the nitrile using a suitable dehydrating agent, such as phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride (TFAA), to yield this compound.
Further derivatization to create a library of compounds would typically involve modifications of the acetyl group or the pyridine ring, guided by structure-activity relationship (SAR) studies.
Anticancer Activity: Targeting the Machinery of Cell Division
A significant body of research points to the potent anticancer activities of this compound derivatives. Their mechanism of action often involves the inhibition of key regulators of the cell cycle, leading to cell cycle arrest and apoptosis. Two prominent targets that have been identified for related heterocyclic compounds are Aurora Kinase A and tubulin.
Inhibition of Aurora Kinase A
Aurora kinases are a family of serine/threonine kinases that are crucial for the regulation of mitosis.[3] Aurora Kinase A (AURKA), in particular, is frequently overexpressed in various cancers and its inhibition is a promising therapeutic strategy.[4] Pyridine-based compounds have been identified as potent inhibitors of Aurora kinases.[5][6]
The inhibitory mechanism of these compounds typically involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates essential for mitotic progression.[7]
dot
Caption: Inhibition of AURKA by this compound Derivatives.
Disruption of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division.[8] Compounds that interfere with tubulin polymerization are potent anticancer agents. Nicotinonitrile derivatives have been investigated as tubulin polymerization inhibitors.[9] These agents can bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules. This disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest and subsequent apoptosis.[10][11]
dot
Sources
- 1. Investigation of Aryl Isonitrile Compounds with Potent, Broad-spectrum Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Natural Compounds with Antifungal Properties against Candida albicans and Identification of Hinokitiol as a Promising Antifungal Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Antifungal potential of C-9154 derivatives against Candida albicans and Aspergillus nigre | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medcraveonline.com [medcraveonline.com]
The Strategic Utility of 2-Acetylisonicotinonitrile as a Versatile Intermediate in Contemporary Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Acetylisonicotinonitrile, a pyridine derivative featuring both a reactive acetyl group and a nitrile moiety, represents a highly versatile and strategic building block in the synthesis of complex heterocyclic compounds for the pharmaceutical industry. This technical guide provides a comprehensive overview of the chemical reactivity and synthetic utility of this intermediate, with a particular focus on its application in the construction of pyridopyrimidine scaffolds, a core structural motif in numerous targeted therapies. Through a detailed examination of multicomponent reactions and subsequent cyclization strategies, this document elucidates the causal relationships behind experimental choices and provides field-proven insights for drug development professionals. A detailed, step-by-step methodology for the synthesis of a key pyridopyrimidine intermediate, analogous to a precursor for the CDK4/6 inhibitor Palbociclib, is presented, underscoring the practical application of this compound in modern drug discovery.
Introduction: The Pyridine Scaffold and the Rise of Targeted Therapies
The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry, present in a vast array of approved pharmaceutical agents. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an ideal framework for designing molecules that interact with biological targets with high affinity and specificity. The advent of targeted therapies, particularly in oncology, has further amplified the importance of functionalized heterocyclic intermediates that enable the rapid and efficient synthesis of complex molecular architectures.
This compound (2-acetyl-4-cyanopyridine) emerges as a particularly valuable intermediate in this context. The presence of three distinct reactive sites—the acetyl carbonyl group, the activated methyl protons adjacent to the carbonyl, and the nitrile group—provides a rich chemical canvas for a variety of transformations. This guide will explore the strategic application of this molecule, demonstrating its potential to streamline the synthesis of high-value pharmaceutical compounds.
Core Reactivity and Synthetic Potential
The synthetic utility of this compound is primarily derived from the reactivity of its acetyl and nitrile functionalities. These groups can participate in a range of classical and modern organic reactions, making it a versatile precursor for a diverse set of heterocyclic systems.
The Acetyl Group: A Gateway to Condensation Chemistry
The acetyl group's carbonyl carbon is electrophilic and readily undergoes condensation reactions with various nucleophiles. The adjacent methyl protons are acidic and can be deprotonated to form an enolate, which can then act as a nucleophile in reactions such as aldol condensations and Claisen-Schmidt reactions.
The Nitrile Group: A Versatile Functional Handle
The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition and cyclization reactions. Its strong electron-withdrawing nature also activates the pyridine ring towards nucleophilic substitution.
Synergistic Reactivity in Multicomponent Reactions
The true synthetic power of this compound is realized in multicomponent reactions (MCRs), where both the acetyl and nitrile groups, or functionalities derived from them, participate in a one-pot transformation to build complex molecules. A particularly relevant MCR is the synthesis of 2-amino-3-cyanopyridine derivatives.
Application in Pharmaceutical Synthesis: The Gateway to Pyridopyrimidine Kinase Inhibitors
A compelling application of pyridine-based intermediates lies in the synthesis of pyridopyrimidines, a class of heterocyclic compounds that form the core of numerous kinase inhibitors used in cancer therapy. One of the most prominent examples is Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used for the treatment of HR-positive and HER2-negative breast cancer.
The synthesis of the pyridopyrimidine core of Palbociclib and related kinase inhibitors often proceeds through a key 2-amino-3-cyanopyridine intermediate. While various starting materials can be employed, the use of a 2-acetylpyridine derivative in a multicomponent reaction with malononitrile and a source of ammonia represents a highly efficient and convergent approach.
Featured Application: Synthesis of a Key Pyrido[2,3-d]pyrimidine Intermediate
This section provides a detailed protocol for a multi-step synthesis of a key pyridopyrimidine intermediate, illustrating the potential role of this compound as a starting material. The pathway involves an initial multicomponent reaction to form a substituted 2-amino-3-cyanopyridine, followed by a cyclization reaction to construct the fused pyridopyrimidine ring system.
Part A: Multicomponent Synthesis of 2-Amino-3,x-dicyanopyridine Derivative
This reaction, a variation of the Guareschi-Thorpe reaction, efficiently constructs the highly functionalized pyridine ring in a single step.
Reaction Scheme:
Figure 1: Multicomponent synthesis of a 2-amino-3,x-dicyanopyridine derivative.
Underlying Principles (Expertise & Experience):
This one-pot reaction is a powerful example of convergent synthesis. The choice of ammonium acetate serves a dual purpose: it acts as both a source of ammonia for the initial enamine formation with the acetyl group and as a mild catalyst. Ethanol is an excellent solvent for this reaction, as it readily dissolves the reactants and facilitates the reaction at a moderate reflux temperature. The reaction proceeds through a cascade of events: Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), malononitrile (1.1 eq), and ammonium acetate (8.0 eq).
-
Solvent Addition: Add absolute ethanol to the flask to achieve a reactant concentration of approximately 0.5 M.
-
Reaction Execution: Heat the mixture to reflux (approximately 78 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure. Filter the solid product, wash with cold ethanol, and dry under vacuum to yield the 2-amino-3,x-dicyanopyridine derivative.
Data Presentation:
| Reactant | Molecular Weight ( g/mol ) | Molar Equivalents |
| This compound | 146.14 | 1.0 |
| Malononitrile | 66.06 | 1.1 |
| Ammonium Acetate | 77.08 | 8.0 |
Table 1: Reactant specifications for the multicomponent synthesis.
Part B: Cyclization to the Pyrido[2,3-d]pyrimidine Core
The resulting 2-amino-3-cyanopyridine is a versatile intermediate for the synthesis of various fused heterocyclic systems. Reaction with formamide or other one-carbon synthons leads to the formation of the pyridopyrimidine core.[1]
Reaction Scheme:
Figure 2: Cyclization to the pyridopyrimidine core.
Underlying Principles (Trustworthiness & Self-Validation):
This cyclization reaction is a robust and well-established method for constructing the pyrimidine ring of the pyridopyrimidine system. Formamide serves as the source of the C4 and N3 atoms of the pyrimidine ring. The high reaction temperature is necessary to drive the condensation and subsequent cyclization. The reaction is self-validating in that the formation of the thermodynamically stable aromatic pyridopyrimidine system is the major driving force.
Experimental Protocol:
-
Reaction Setup: In a high-temperature reaction vessel, combine the 2-amino-3,x-dicyanopyridine derivative (1.0 eq) and a large excess of formamide (e.g., 10-20 eq).
-
Reaction Execution: Heat the mixture to a high temperature (typically 150-180 °C) and maintain for several hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Isolation: After completion, cool the reaction mixture and pour it into water. The solid product will precipitate. Filter the solid, wash thoroughly with water to remove excess formamide, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.
This resulting pyridopyrimidine can then be further functionalized through a series of well-established reactions, such as halogenation of the pyrimidine ring followed by nucleophilic aromatic substitution, to introduce the necessary side chains to complete the synthesis of a target molecule like Palbociclib.[2][3]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2][3] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of complex, biologically active heterocyclic compounds. Its strategic combination of reactive functional groups enables its efficient incorporation into multicomponent reactions, providing rapid access to highly functionalized building blocks. The demonstrated pathway towards the synthesis of a key pyridopyrimidine intermediate, a central scaffold in a new generation of targeted cancer therapies, highlights the significant potential of this compound in modern pharmaceutical development. The methodologies presented in this guide offer a robust and scientifically sound foundation for researchers and drug development professionals to leverage the synthetic power of this important chemical entity.
References
- Charyulu, P. N., et al. "An improved process for eszopiclone: Anti-insomnia agent.
- Li, Shuting, et al. "A new and efficient protocol for the synthesis of the key intermediate of Palbociclib." Journal of Chemical Research, vol. 43, no. 5-6, 2019, pp. 209-213.
- Gouda, M. A., et al. "Chemistry of 2-Amino-3-cyanopyridines." Synthetic Communications, vol. 43, no. 2, 2013, pp. 291-326.
- El-Gaby, M. S. A., et al. "Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors." Scientific Reports, vol. 14, no. 1, 2024, p. 8050.
- Shi, Feng, et al. "One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent." Arkivoc, vol. 2005, no. 1, 2005, pp. 137-142.
- BenchChem. "Eszopiclone: A Comprehensive Technical Guide on its Chemical Synthesis and Stereoisomerism." BenchChem, 2025.
- Mir, E., and N. Hazeri. "Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine." Organic Chemistry Research, vol. 9, no. 1, 2023, pp. 26-34.
- Al-Mousawi, S. M., et al. "Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity." Molecules, vol. 24, no. 23, 2019, p. 4275.
- PubChem. "8-cyclopentyl-6-acetyl-5-methyl-2-((4-(piperazin-1-yl)phenyl)amino)-7H,8H-pyrido(2,3-d)pyrimidin-7-one.
- Veeprho. "6-Acetyl-8-cyclopentyl-2-hydroxy-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one." Veeprho.
- Pharmaffiliates. "6-Acetyl-8-cyclopentyl-5-methyl-2-((3-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one.
- Pharmaffiliates. "6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(4-nitrosopiperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one.
- Kamal, Ahmed, et al. "Synthesis of 2‐amino‐3‐cyanopyridines and pyrano[2,3‐d] pyrimidine... - ResearchGate.
- Abdel-Aziz, Hatem A., et al. "Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications." Molecules, vol. 24, no. 22, 2019, p. 4104.
- Zeynizadeh, Behzad, and Fariba Azizi. "A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal." SciELO, 2015.
- Abdel-monem, M. I., et al. "Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies." Pharmaceuticals, vol. 15, no. 10, 2022, p. 1262.
Sources
The Isonicotinonitrile Scaffold: A Privileged Motif in Modern Drug Discovery
An In-Depth Technical Guide for Drug Discovery Professionals
Executive Summary: The pyridine ring is a cornerstone of medicinal chemistry, and among its derivatives, the isonicotinonitrile (4-cyanopyridine) scaffold has emerged as a particularly fruitful starting point for the development of novel therapeutics.[1][2] Its unique electronic properties and versatile chemical handles allow for the synthesis of diverse molecular libraries with a wide spectrum of biological activities.[3] Several marketed drugs, including the kinase inhibitors Bosutinib and Neratinib, feature a related nicotinonitrile core, underscoring the clinical and commercial significance of this heterocyclic system.[4] This guide provides a comprehensive overview of isonicotinonitrile derivatives in drug discovery, synthesizing insights on synthetic strategy, therapeutic applications, structure-activity relationships, and key experimental protocols for researchers in the field.
The Isonicotinonitrile Core: Structural and Physicochemical Rationale
The isonicotinonitrile scaffold is a pyridine ring substituted with a cyano group at the 4-position. This arrangement confers several advantageous properties for drug design:
-
Metabolic Stability: The pyridine ring is generally more resistant to metabolic degradation than a corresponding phenyl ring, which can improve pharmacokinetic profiles.[1]
-
Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets like enzyme active sites.
-
Modulation of Physicochemical Properties: The electron-withdrawing nature of the cyano group and the pyridine nitrogen influences the molecule's pKa, polarity, and solubility. These properties can be fine-tuned through substitutions at other positions on the ring.
-
Synthetic Versatility: The cyano group is a versatile chemical handle that can be transformed into other functional groups or used as a key component in cyclization reactions to build more complex molecular architectures.[3][5]
Synthetic Strategies for Isonicotinonitrile Derivatives
The ease of structural manipulation and straightforward synthesis of cyanopyridine derivatives is a major advantage for medicinal chemists.[1] While numerous methods exist, one-pot multicomponent reactions are particularly powerful for generating molecular diversity efficiently.
A common and effective approach is the heterocyclization of chalcones.[1][5] Chalcones, which can be readily synthesized, serve as versatile intermediates for creating a variety of heterocyclic compounds, including pyridines.[5]
Experimental Protocol: One-Pot, Four-Component Synthesis of a Dihydropyridine-3-Carbonitrile Derivative
This protocol outlines a representative one-pot synthesis, a widely used method for its efficiency and atom economy, adapted from methodologies described in the literature.[6]
Objective: To synthesize a 6-aryl-4-(quinolinyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile derivative.
Materials:
-
Key Intermediate (e.g., 2-chloro-3-formylquinoline)
-
Substituted Acetophenone (e.g., 4'-methoxyacetophenone)
-
Ethyl Cyanoacetate
-
Ammonium Acetate
-
Ethanol (Anhydrous)
-
Standard reflux apparatus with condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus (Büchner funnel)
-
Thin-Layer Chromatography (TLC) equipment
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the key quinoline intermediate (1.0 eq), the substituted acetophenone (1.0 eq), ethyl cyanoacetate (1.0 eq), and ammonium acetate (8-10 eq).
-
Solvent Addition: Add anhydrous ethanol as the solvent to the flask. The volume should be sufficient to dissolve or suspend the reactants effectively (e.g., 20-30 mL per 10 mmol of the limiting reagent).
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate will often form.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol to remove unreacted starting materials and soluble impurities.
-
Purification: Dry the solid product. If necessary, further purify the compound by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the final product.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The IR spectrum should show characteristic absorption bands for the NH group (approx. 3400 cm⁻¹), the nitrile (CN) group (approx. 2220 cm⁻¹), and the carbonyl (C=O) group (approx. 1650 cm⁻¹).[6]
Figure 2: Mechanism of action for PIM-1 kinase inhibitors.
Quantitative Data Summary:
The in vitro cytotoxic activity of these derivatives is often evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for potency.
| Compound Class | Cancer Cell Line | Target | IC₅₀ (µM) | Reference |
| Nicotinonitrile Derivative (7b) | MCF-7 (Breast) | PIM-1 Kinase | 3.58 | [7] |
| Nicotinonitrile Derivative (7b) | PC-3 (Prostate) | PIM-1 Kinase | 3.60 | [7] |
| Cyanopyridine (4c) | HepG-2 (Liver) | PIM-1 Kinase | 8.02 | [6] |
| Cyanopyridine (4d) | HepG-2 (Liver) | PIM-1 Kinase | 6.95 | [6] |
| Cyanopyridine (4c) | HCT-116 (Colon) | PIM-1 Kinase | 7.15 | [6] |
| N-nicotinonitrile (11, 12) | MCF-7, HepG-2 | uPA | Promising activity | [8] |
Antiviral and Antimicrobial Activity
Beyond oncology, isonicotinonitrile derivatives have shown promise as infectious disease therapeutics.
-
Antiviral: Derivatives of related scaffolds like isoquinolone have demonstrated activity against influenza A and B viruses by targeting viral polymerase activity. [9][10]This mechanism prevents viral RNA replication. Some isonicotinic acid hydrazides have also been studied for antimycobacterial and antiviral effects, though activity against DNA or RNA viruses was not observed in one study. [11]* Antimicrobial: The core pyridine structure is integral to many antimicrobial agents. [12]Derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as mycobacteria. [12][13][14]The mechanism often involves the inhibition of essential enzymes required for bacterial survival. [15]
Broader Enzyme Inhibition
The isonicotinonitrile scaffold is a versatile template for designing inhibitors against a wide range of enzymes. [16][17]This versatility allows for its application in treating numerous diseases. [16]
-
Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key targets in the management of Alzheimer's disease. Pyridine derivatives have been designed as dual-binding site inhibitors of these enzymes, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS). [18]* Other Kinases: In addition to PIM kinases, these scaffolds are used to develop inhibitors for other kinases implicated in disease, such as Bcr-Abl tyrosine kinase and c-Met kinase. [17]
Structure-Activity Relationship (SAR) and Pharmacokinetics
Optimizing the therapeutic potential of a lead compound requires a deep understanding of its SAR and pharmacokinetic (PK) profile.
Key SAR Insights:
-
Aryl Substituents: The nature and position of substituents on aryl rings attached to the core scaffold are critical for activity. [19]For example, in some anticancer series, the presence of electron-withdrawing groups like halogens or electron-donating methoxy groups on a phenyl ring at the 6-position can significantly modulate cytotoxic potency. [2][6]* Lipophilicity: The overall lipophilicity of the molecule, often represented by CLogP, influences both target engagement and pharmacokinetic properties like membrane permeability. [6]* Fluorine Incorporation: The addition of fluorine atoms to the pyridine scaffold can enhance metabolic stability, binding affinity, and overall pharmacokinetic properties, a common strategy in modern medicinal chemistry. [1] Pharmacokinetic Considerations:
Early assessment of ADME (Absorption, Distribution, Metabolism, Excretion) properties is crucial. In silico tools like SwissADME can predict key parameters. [20]Important factors include:
-
Gastrointestinal (GI) Absorption: High GI absorption is desirable for orally administered drugs. [20]* Blood-Brain Barrier (BBB) Permeability: For CNS targets, the ability to cross the BBB is essential. [20]* Cytochrome P450 (CYP) Inhibition: Inhibition of key CYP enzymes can lead to drug-drug interactions and must be carefully evaluated. [20]* Plasma Protein Binding: The extent of binding to plasma proteins like albumin affects the free concentration of the drug available to act on its target. [21]
Key Experimental Protocols
Protocol: In Vitro Cytotoxicity (MTT Assay)
Objective: To determine the IC₅₀ value of a synthesized isonicotinonitrile derivative against a human cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7, HepG-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol or DMSO)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells for a vehicle control (DMSO) and a positive control (e.g., 5-FU).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol: Enzyme Inhibition Assay (General Kinase)
Objective: To determine the inhibitory potency (IC₅₀ or Ki) of a compound against a specific kinase.
Materials:
-
Recombinant purified kinase (e.g., PIM-1)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader (luminescence or fluorescence compatible)
Methodology:
-
Reaction Setup: In a suitable microplate, add the assay buffer, the substrate, and the test compound at various concentrations.
-
Enzyme Addition: Add the kinase to each well to initiate the reaction. Include controls for no enzyme (background) and no inhibitor (100% activity).
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C or room temperature) for a specific period (e.g., 60 minutes).
-
Stopping the Reaction: Stop the kinase reaction according to the detection kit's instructions (this often involves adding a reagent that also initiates the detection signal).
-
Signal Detection: Add the detection reagent, which measures the amount of product formed (e.g., ADP) or the amount of substrate remaining. Incubate as required.
-
Measurement: Read the plate using the appropriate detection method (e.g., luminescence).
-
Data Analysis: Convert the raw signal to percent inhibition relative to the no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value. [22]
Future Perspectives and Conclusion
The isonicotinonitrile scaffold continues to be a highly valuable framework in drug discovery. Its proven success in generating potent and selective modulators of various biological targets ensures its continued exploration. Future efforts will likely focus on:
-
Multitarget Agents: Designing single molecules that can inhibit multiple disease-relevant targets, such as dual PIM/PI3K inhibitors for cancer or dual cholinesterase/Aβ aggregation inhibitors for Alzheimer's disease. [18]* Covalent Inhibitors: Exploring the incorporation of reactive groups to form covalent bonds with non-catalytic residues in the target protein, potentially leading to increased potency and duration of action.
-
Targeted Drug Delivery: Conjugating isonicotinonitrile-based warheads to targeting moieties (e.g., antibodies) to improve their therapeutic index by delivering them specifically to diseased cells.
References
- J. Adv. Biomed. & Pharm. Sci. (2023).
- PubMed. (2013). Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative.
- ResearchGate. (n.d.). Nicotinonitrile derivatives as antitumor agents.
- National Institutes of Health. (n.d.). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives.
- MDPI. (n.d.). Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity.
- PubMed. (1958). [Antibacterial activity of some derivatives of nicotinic & isonicotinic acids].
- MDPI. (n.d.). Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity.
- MDPI. (2025). Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity.
- ResearchGate. (n.d.). A Pyridine and cyanopyridine-based anticancer agents as PIM-1 inhibitors.
- PubMed. (n.d.). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives.
- ResearchGate. (2018). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous.
- ResearchGate. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation.
- ResearchGate. (n.d.). Antiviral activity and cytotoxicity of compounds 20 and 21. (A,C)...
- ResearchGate. (n.d.). Structure activity relationship.
- Amanote Research. (n.d.). (PDF) Antiviral Effect of a Derivative of Isonicotinic Acid.
- National Institutes of Health. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation.
- PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
- ResearchGate. (n.d.). Nicotinic acid, isonicotinic acid and its antimicrobial derivative (isoniazid).
- PubMed Central. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives.
- National Institutes of Health. (n.d.). Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues.
- PubMed Central. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
- PubMed. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors.
- PubMed. (n.d.). Pharmacokinetics of the new pyrimidine derivative NS-7, a novel Na+/Ca2+ channel blocker. 1st communication: plasma concentrations and excretions after a single intravenous 14C-NS-7 injection to rats, dogs and monkeys.
- ResearchGate. (2000). Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives.
- PubMed. (n.d.). Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents.
- PubMed Central. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
- PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
- PubMed. (n.d.). Evaluation of Enzyme Inhibition Data in Screening for New Drugs.
- Royal Society of Chemistry. (2024). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives.
- MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Antibacterial activity of some derivatives of nicotinic & isonicotinic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics of the new pyrimidine derivative NS-7, a novel Na+/Ca2+ channel blocker. 1st communication: plasma concentrations and excretions after a single intravenous 14C-NS-7 injection to rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Evaluation of enzyme inhibition data in screening for new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Guided Synthesis of 2-Acetylisonicotinonitrile from 2-Acetylpyridine
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, technically-grounded guide for the synthesis of 2-acetylisonicotinonitrile, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol is designed around a robust and well-documented two-step process commencing from commercially available 2-acetylpyridine. As your senior application scientist, this guide moves beyond a simple recitation of steps, delving into the mechanistic rationale (the "why") behind the protocol, ensuring both reproducibility and a deeper understanding of the transformation.
Strategic Overview: Activating the Pyridine Ring for Cyanation
The direct introduction of a cyano group onto an unactivated pyridine ring at the 4-position (the para position to the nitrogen) is a challenging transformation. The core of our strategy, therefore, is to first activate the pyridine ring towards nucleophilic attack. This is achieved by converting the pyridine nitrogen into an N-oxide. This electronic perturbation significantly enhances the electrophilicity of the C2 and C4 positions, paving the way for a regioselective nucleophilic cyanation via a modified Reissert-Henze reaction.
The overall synthetic pathway is illustrated below:
Caption: Overall two-step workflow for the synthesis.
Part I: Synthesis of 2-Acetylpyridine N-oxide (Intermediate)
Expert Rationale: The initial step involves the N-oxidation of the pyridine nitrogen. This is a critical activating step. The resulting N-oxide functionality acts as an electron-withdrawing group via resonance, depleting electron density at the C2 and C4 positions of the ring. This renders these positions susceptible to attack by nucleophiles, which is the cornerstone of the subsequent cyanation step. Hydrogen peroxide in glacial acetic acid is a classic and effective reagent system for this transformation.[1]
Experimental Protocol: N-Oxidation
This protocol is adapted from established procedures for the N-oxidation of substituted pyridines.[1]
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |
| 2-Acetylpyridine | 121.14 | 10.0 g (8.26 mL) | 1.0 | Starting material |
| Glacial Acetic Acid | 60.05 | 60 mL | - | Solvent |
| Hydrogen Peroxide (30% w/w) | 34.01 | 9.2 mL | ~1.1 | Oxidizing agent |
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a condenser, add 2-acetylpyridine (1.0 eq.) and glacial acetic acid.
-
Reagent Addition: Begin stirring the solution. Carefully and slowly add the 30% hydrogen peroxide solution (1.1 eq.) to the flask. The addition may be slightly exothermic.
-
Reaction Conditions: Heat the reaction mixture to 60-70°C and maintain this temperature with stirring for 16-20 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 10% Methanol/Dichloromethane mobile phase).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Solvent Removal: Carefully remove the acetic acid and any excess water under reduced pressure using a rotary evaporator. This may require heating the water bath to 50-60°C.
-
Purification: The crude residue, 2-acetylpyridine N-oxide, is often a solid or a thick oil. It can be purified by recrystallization (e.g., from acetone or ethyl acetate/hexane) or used directly in the next step if deemed sufficiently pure by TLC or ¹H NMR analysis.
Part II: Synthesis of this compound via Reissert-Henze Reaction
Expert Rationale: This step is the crux of the synthesis. The Reissert-Henze reaction provides a powerful method for the cyanation of pyridine N-oxides.[2][3] The reaction proceeds via an activated intermediate. First, the N-oxide oxygen attacks an electrophilic activating agent, such as dimethylcarbamoyl chloride (DMCC), forming a highly reactive N-carbamoyloxypyridinium salt. This intermediate is now extremely susceptible to nucleophilic attack. The cyanide anion (from KCN or NaCN) preferentially attacks the electron-deficient C4 position. A subsequent rearomatization step eliminates the carbamoyloxy group, yielding the desired this compound.
Mechanism of Reissert-Henze Cyanation
The mechanism involves three key stages: activation of the N-oxide, nucleophilic attack by cyanide, and rearomatization.
Sources
Application Notes & Protocol: Synthesis of 2-Acetylisonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetylisonicotinonitrile, also known as 2-acetyl-4-cyanopyridine, is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The presence of three distinct functional groups—a pyridine ring, an acetyl moiety, and a nitrile group—makes it a versatile scaffold for the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials.[1] The electron-withdrawing nature of the cyano and acetyl groups modifies the electronic properties of the pyridine ring, making it a valuable building block for creating compounds with specific biological or physical properties.
This document provides a detailed, two-step experimental protocol for the synthesis of this compound, commencing from commercially available 4-acetylpyridine. The described methodology is based on established and reliable chemical transformations, prioritizing procedural clarity, safety, and reproducibility.
Overall Synthetic Scheme
The synthesis is accomplished via a two-step sequence:
-
N-Oxidation: Oxidation of the pyridine nitrogen in 4-acetylpyridine to form the key intermediate, 4-acetylpyridine N-oxide.
-
Cyanation: Introduction of a cyano group at the C2 position of the pyridine ring via a modified Reissert-Henze reaction.
Caption: Two-step synthesis of this compound.
Part 1: Synthesis of 4-Acetylpyridine N-oxide
Principle and Mechanistic Insight
The initial step involves the N-oxidation of 4-acetylpyridine. This transformation is crucial as it activates the pyridine ring for subsequent nucleophilic attack. Pyridine itself is electron-deficient and generally resistant to nucleophiles. However, the corresponding N-oxide possesses a resonance structure where a partial positive charge resides on the carbon atoms at the 2, 4, and 6 positions, rendering them susceptible to nucleophilic addition. The N-O bond can act as an electron-donating group through resonance, facilitating this activation.[2]
Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for this purpose, as it cleanly delivers an oxygen atom to the nitrogen with the formation of meta-chlorobenzoic acid as a benign byproduct.[3]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 4-Acetylpyridine | 121.14 | 12.1 g | 100 | Reagent grade, ensure purity |
| m-Chloroperoxybenzoic acid (m-CPBA) | 172.57 | ~31.3 g (if 77%) | 150 | Assay ≥77%; adjust mass accordingly |
| Dichloromethane (CH₂Cl₂) | 84.93 | 250 mL | - | Anhydrous grade |
| Diethyl ether (Et₂O) | 74.12 | 200 mL | - | Anhydrous grade |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | 100 mL | - | For work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~10 g | - | For drying |
Procedure
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-acetylpyridine (12.1 g, 100 mmol). Dissolve the starting material in 200 mL of anhydrous dichloromethane.
-
Reagent Addition: In a separate beaker, prepare a slurry of m-CPBA (~31.3 g of 77% purity, 150 mmol) in 50 mL of dichloromethane. Add this slurry portion-wise to the stirring solution of 4-acetylpyridine over 15-20 minutes. Note: The reaction is exothermic; control the addition rate to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux and maintain for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in Dichloromethane as eluent).
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 100 mL of saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid byproduct - perform carefully due to CO₂ evolution) and then with 100 mL of brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid.
-
Purification: The crude product can be purified by precipitation. Dissolve the crude solid in a minimal amount of hot dichloromethane and precipitate the product by adding ~200 mL of diethyl ether.[3] Filter the resulting white solid, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 4-acetylpyridine N-oxide. The expected melting point is around 132-133°C.[3]
Part 2: Synthesis of this compound
Principle and Mechanistic Insight: The Reissert-Henze Reaction
This step employs a modified Reissert-Henze reaction, a classic method for the α-cyanation of pyridine N-oxides.[4][5] The mechanism proceeds as follows:
-
Activation: The oxygen atom of the N-oxide nucleophilically attacks the electrophilic carbonyl carbon of an acylating agent, such as dimethylcarbamoyl chloride. This forms a reactive N-acyloxy pyridinium intermediate.
-
Nucleophilic Attack: The highly nucleophilic cyanide ion (from KCN) attacks the activated pyridine ring, preferentially at the C2 position (α-position), which bears a significant partial positive charge. This addition breaks the ring's aromaticity and forms a dihydropyridine intermediate.
-
Rearomatization: The intermediate rearomatizes by eliminating the N,N-dimethylcarbamic acid group, resulting in the final 2-cyanopyridine product.[4] The presence of an electron-withdrawing group at the 4-position, such as the acetyl group, further enhances the electrophilicity of the C2 position, favoring the desired regioselectivity.[6]
Caption: Key stages of the Reissert-Henze cyanation reaction.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 4-Acetylpyridine N-oxide | 137.14 | 6.86 g | 50 | From Part 1 |
| Potassium Cyanide (KCN) | 65.12 | 4.88 g | 75 | EXTREMELY TOXIC. Handle with extreme caution. |
| Dimethylcarbamoyl chloride | 107.54 | 8.07 g (7.0 mL) | 75 | Corrosive and lachrymator. |
| Acetonitrile (CH₃CN) | 41.05 | 100 mL | - | Anhydrous grade |
| Ethyl Acetate (EtOAc) | 88.11 | 200 mL | - | For extraction |
| Brine | - | 100 mL | - | For work-up |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~10 g | - | For drying |
Procedure
-
Reaction Setup: ALL OPERATIONS INVOLVING POTASSIUM CYANIDE MUST BE PERFORMED IN A CERTIFIED FUME HOOD. To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-acetylpyridine N-oxide (6.86 g, 50 mmol) and potassium cyanide (4.88 g, 75 mmol).
-
Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask. Stir the suspension under a nitrogen atmosphere.
-
Reagent Addition: Slowly add dimethylcarbamoyl chloride (7.0 mL, 75 mmol) to the suspension via syringe over 10 minutes.
-
Reaction: Heat the reaction mixture to 80-85°C (reflux) and maintain for 12-18 hours. Monitor the reaction by TLC until the starting N-oxide is consumed.
-
Work-up: Cool the mixture to room temperature. CAUTION: The mixture contains unreacted cyanide. Quench the reaction by carefully and slowly adding 100 mL of water. Ensure the pH of the aqueous waste is kept basic (pH > 10) by adding NaOH solution to prevent the formation of toxic HCN gas.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Safety Precautions
-
General: Standard laboratory personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All procedures should be performed in a well-ventilated fume hood.
-
m-CPBA: An oxidizing agent that can be shock-sensitive when dry. Handle with care.
-
Potassium Cyanide (KCN): EXTREMELY TOXIC AND POTENTIALLY LETHAL. Can be fatal if swallowed, inhaled, or absorbed through the skin.[7] Contact with acids liberates highly toxic hydrogen cyanide (HCN) gas.[7]
-
Always handle KCN in a designated area within a fume hood.
-
Never work alone when using cyanides.
-
Have a cyanide antidote kit available and ensure personnel are trained in its use.
-
All glassware and equipment contaminated with cyanide must be decontaminated by rinsing with a freshly prepared solution of ferrous sulfate, followed by a bleach solution. All cyanide waste must be collected and disposed of as hazardous waste according to institutional guidelines.
-
-
Dimethylcarbamoyl chloride: Corrosive, a lachrymator, and a suspected carcinogen. Handle with care in a fume hood.
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and regiochemistry.
-
FT-IR Spectroscopy: To identify characteristic functional group vibrations (C≡N stretch ~2230 cm⁻¹, C=O stretch ~1700 cm⁻¹).
-
Mass Spectrometry: To confirm the molecular weight (C₈H₆N₂O, MW = 146.15 g/mol ).
References
- Organic Syntheses. 4-ACETYLPYRIDINE OXIME. [Link]
- Klemm, L. H., et al. Chemistry of Thienopyridines. Part 29. The Reissert-Henze Reaction as a Route t....
- Nishiwaki, N., et al. Functionalization of Pyridines via Reissert-Henze Reaction. (2001). [Link]
- Huo, Z., et al. The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide.
- Nishiwaki, N., et al. A Novel Ethynylation of Pyridines by Reissert–Henze Type Reaction.
- RSC Publishing. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. (2020). [Link]
- Huo, Z., et al. The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica. (2009). [Link]
- Katritzky, A. R., et al.
- El-Ghanam, A. M. Recent trends in the chemistry of pyridine N-oxides. Arkivoc. (2001). [Link]
- Reddit. Nitration of 4-acetyl-pyridine. (2024). [Link]
- Vorbrüggen, H., & Ruh-Polenz, C. Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction. The Journal of Organic Chemistry. (1999). [Link]
Sources
Application Note & Protocols: Strategic Synthesis of Heterocyclic Derivatives from 2-Acetylisonicotinonitrile
Abstract: 2-Acetylisonicotinonitrile stands as a pivotal starting material in synthetic organic and medicinal chemistry. Its unique trifunctional architecture—comprising an electrophilic acetyl carbonyl, a versatile nitrile group, and an electron-deficient pyridine ring—offers a rich platform for the construction of diverse and complex heterocyclic systems. This guide provides researchers, scientists, and drug development professionals with detailed protocols and mechanistic insights for synthesizing high-value derivatives through strategic chemical transformations, including condensation, multicomponent cyclization, and functional group manipulation. Each protocol is designed to be self-validating, supported by authoritative references, and explained with a focus on the underlying chemical principles that govern reaction outcomes.
Introduction: The Synthetic Versatility of this compound
This compound is a highly functionalized pyridine derivative. The electron-withdrawing nature of both the nitrile group and the pyridine nitrogen atom significantly increases the acidity of the α-protons of the acetyl group, making it a prime candidate for enolate formation and subsequent condensation reactions. The juxtaposition of the ketone and nitrile functionalities allows for elegant tandem and multicomponent reactions to build complex molecular scaffolds in a single step. This document outlines validated protocols for leveraging these reactive sites to synthesize key heterocyclic cores, such as pyrazoles and substituted aminothiophenes, which are prevalent in pharmacologically active compounds.[1]
Logical Flow for Derivative Synthesis
The following diagram illustrates the primary reaction pathways discussed in this guide, originating from the core reactive sites of this compound.
Caption: Key synthetic pathways from this compound.
Condensation Reactions at the Acetyl Carbonyl
The most accessible reaction pathway involves the acetyl group, which readily undergoes condensation with nitrogen nucleophiles. These acid-catalyzed reactions proceed via a hemiaminal intermediate, followed by dehydration to yield the final product.[2][3] The reaction is typically driven to completion by removing the water formed, for instance, through azeotropic distillation with a Dean-Stark apparatus.
Protocol 2.1: Synthesis of Pyrazole Derivatives via Cyclocondensation
The reaction of 1,3-dicarbonyl compounds (or their equivalents, like α,β-acetylenic ketones) with hydrazines is a cornerstone for synthesizing the pyrazole ring, a scaffold present in numerous pharmaceuticals like the anti-inflammatory drug Celecoxib.[1] In this protocol, this compound acts as the 1,3-dicarbonyl equivalent precursor, reacting with hydrazine derivatives to yield 3-methyl-5-(pyridin-4-yl)pyrazoles.
Mechanistic Rationale: The reaction initiates with the nucleophilic attack of the hydrazine on the acetyl carbonyl. Subsequent intramolecular cyclization occurs as the other nitrogen of the hydrazine attacks the nitrile carbon. Tautomerization of the resulting imine yields the stable aromatic pyrazole ring. Using substituted hydrazines (e.g., phenylhydrazine) allows for the synthesis of N-substituted pyrazoles.[1][4]
Experimental Protocol:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.46 g, 10 mmol).
-
Reagents: Add ethanol (30 mL) as the solvent, followed by hydrazine hydrate (0.5 mL, 10 mmol) or an equimolar amount of a substituted hydrazine hydrochloride.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Isolation: Pour the concentrated mixture into ice-cold water (50 mL). The solid product will precipitate.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from an appropriate solvent like ethanol or an ethanol/water mixture to obtain the pure pyrazole derivative.
| Reactant | Product | Typical Yield |
| Hydrazine Hydrate | 4-(3-Methyl-1H-pyrazol-5-yl)isonicotinonitrile | 85-95% |
| Phenylhydrazine | 4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)isonicotinonitrile | 80-90% |
| 4-Chlorophenylhydrazine | 4-(1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)isonicotinonitrile | 75-85% |
Multicomponent Synthesis: The Gewald Reaction
The Gewald three-component reaction is a powerful method for synthesizing polysubstituted 2-aminothiophenes from a ketone, an active methylene nitrile, and elemental sulfur, using a basic catalyst.[5][6] This reaction is highly valued for its atom economy and the direct assembly of the biologically significant 2-aminothiophene core.[7]
Protocol 3.1: Synthesis of Substituted 2-Aminothiophenes
In this application, this compound serves as the ketone component. It reacts with another active methylene compound (e.g., malononitrile) and sulfur in the presence of a base like morpholine or triethylamine.
Mechanistic Rationale: The reaction begins with a Knoevenagel condensation between the acetyl group of this compound and the active methylene compound (e.g., malononitrile), catalyzed by the base.[5] Elemental sulfur then adds to the intermediate, followed by intramolecular cyclization and tautomerization to furnish the final 2-aminothiophene product.[6][7]
Caption: Workflow for the Gewald Aminothiophene Synthesis.
Experimental Protocol:
-
Setup: In a 100 mL three-necked flask fitted with a reflux condenser and magnetic stirrer, suspend this compound (1.46 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (40 mL).
-
Catalyst: Add morpholine (0.9 mL, ~10 mmol) dropwise to the suspension. An exothermic reaction may be observed.
-
Reaction: Gently heat the mixture to 50-60°C and stir for 2-3 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Workup: Cool the reaction mixture in an ice bath. The product will often precipitate from the solution.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove unreacted sulfur and catalyst.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as dimethylformamide (DMF) or ethanol to yield the pure 2-amino-4-methyl-5-(pyridin-4-yl)thiophene-3-carbonitrile derivative.
| Active Methylene Compound | Base | Temp (°C) | Time (h) | Typical Yield |
| Malononitrile | Morpholine | 50 | 2-3 | 80-90% |
| Ethyl Cyanoacetate | Triethylamine | 60 | 3-4 | 75-85% |
| Benzoylacetonitrile | Piperidine | 60 | 3-4 | 70-80% |
Functionalization via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction typically involves the formylation of electron-rich aromatic compounds.[8][9] However, the Vilsmeier reagent (formed from POCl₃ and DMF) can also react with active methyl or methylene groups of ketones to produce β-chloro-α,β-unsaturated aldehydes.[10] This transformation converts the acetyl group of this compound into a valuable and versatile synthetic handle.
Protocol 4.1: Synthesis of 2-Chloro-3-(4-cyanopyridin-2-yl)prop-2-enal
Mechanistic Rationale: The Vilsmeier reagent, a chloroiminium salt, is the active electrophile.[9] It reacts with the enol or enolate form of this compound. Subsequent elimination and hydrolysis during aqueous workup yield the final α,β-unsaturated aldehyde product.
Experimental Protocol:
-
Reagent Preparation (Caution): In a fume hood, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 4.6 g or 2.8 mL, 30 mmol) to ice-cold N,N-dimethylformamide (DMF, 15 mL) with stirring. Allow the mixture to stir at 0°C for 30 minutes.
-
Setup: To a separate flask, dissolve this compound (1.46 g, 10 mmol) in DMF (10 mL).
-
Reaction: Slowly add the solution of the starting material to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C for 4-6 hours.
-
Workup: Cool the reaction mixture and carefully pour it onto crushed ice (100 g).
-
Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and air dry.
-
Purification: Recrystallize the crude product from a solvent mixture like ethyl acetate/hexane to obtain the pure β-chloro-α,β-unsaturated aldehyde.
| Reagent 1 | Reagent 2 | Product | Typical Yield |
| POCl₃ | DMF | 2-Chloro-3-(4-cyanopyridin-2-yl)prop-2-enal | 65-75% |
Safety and Handling
-
General Precautions: All protocols should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.
-
Reagent Specifics:
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care.
-
Hydrazine Hydrate: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
Solvents: Ethanol and DMF are flammable. Keep away from ignition sources.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
- ResearchGate. (n.d.). (A) The schematic for synthesis of pyrazole derivatives.
- MDPI. (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules.
- Wikipedia. (n.d.). Gewald reaction.
- IJRPR. (2023). Synthesis and Evalution of Pyrazole Derivatives by Different Method. International Journal of Research in Pharmaceutical and Nano Sciences.
- Chem-Station. (2014). Thorpe-Ziegler Reaction.
- Wikipedia. (n.d.). Thorpe reaction.
- ResearchGate. (2017). Synthesis of pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst.
- PMC - NIH. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
- Thieme Chemistry. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synthesis.
- Buchler GmbH. (n.d.). Thorpe-Ziegler reaction.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Semantic Scholar. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
- IJPCBS. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharma and Chemical Sciences.
- NISCAIR. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry.
- MDPI. (2001). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules.
- ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- MDPI. (2021). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Molbank.
- Wikipedia. (n.d.). Carbonyl condensation.
- YouTube. (2023). Reactions of Amines with Ketones and Aldehydes: Imine Formation and Related Condensations.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonyl condensation - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. d-nb.info [d-nb.info]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols: Leveraging 2-Acetylisonicotinonitrile in Advanced Multicomponent Reactions
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 2-Acetylisonicotinonitrile in Modern Synthesis
Multicomponent reactions (MCRs) represent a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures in a single, convergent operation.[1][2][3] By combining three or more reactants in one pot, MCRs offer significant advantages in terms of efficiency, atom economy, and reduced waste generation compared to traditional linear syntheses.[3][4] This approach is particularly valuable in drug discovery and medicinal chemistry, where the rapid generation of diverse compound libraries is essential for identifying novel therapeutic agents.[3][5]
Within the vast toolkit of MCRs, the selection of appropriate building blocks is paramount. This compound has emerged as a highly versatile and strategic starting material.[6][7][8] Its utility stems from the presence of multiple, orthogonally reactive sites:
-
An Active Methylene Group: The α-protons of the acetyl group are acidic and readily deprotonated to form a nucleophilic enolate, which can participate in a variety of carbon-carbon bond-forming reactions.
-
A Nucleophilic/Electrophilic Nitrile Group: The cyano group can act as an electrophile or be involved in cyclization steps, often forming key structural motifs in heterocyclic products.
-
A Pyridine Ring: The pyridine moiety not only imparts specific physicochemical properties to the final molecule but its nitrogen atom can also influence the reactivity of the other functional groups through electronic effects.
The convergence of these features in a single, readily available molecule makes this compound an ideal substrate for constructing highly substituted pyridine and fused heterocyclic scaffolds, which are privileged structures in a wide array of biologically active compounds.[9][10][11] This guide provides an in-depth exploration of its application in a robust, four-component reaction for the synthesis of polysubstituted pyridines, complete with a validated protocol, mechanistic insights, and a discussion of the reaction's scope.
Core Application: Four-Component Synthesis of Highly Functionalized 2-Aminopyridines
One of the most powerful applications of this compound is in the one-pot synthesis of highly substituted 2-amino-3-cyanopyridine derivatives. This reaction exemplifies the principles of MCRs by efficiently assembling four distinct components to create a complex heterocyclic product with high bond-forming efficiency.
Reaction Overview:
This protocol describes the condensation of an aromatic aldehyde, malononitrile, this compound, and ammonium acetate, typically under basic or organocatalytic conditions, to yield 2-amino-4-aryl-6-(pyridin-4-yl)pyridine-3,5-dicarbonitriles or related structures.[9][12] The reaction proceeds via a domino sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization steps.
Experimental Workflow Diagram
Sources
- 1. ymerdigital.com [ymerdigital.com]
- 2. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Editorial: Isocyanide-Based Multicomponent Reactions [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. MedChem Highlights - Enamine [enamine.net]
- 8. Enaminones as Building Blocks in Heterocyclic Syntheses: Reinvestigating the Product Structures of Enaminones with Malononitrile. A Novel Route to 6-Substituted-3-Oxo-2,3-Dihydropyridazine-4-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyridine derivatives as insecticides. Part 1: synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Acetylisonicotinonitrile as a Cornerstone Synthon for Heterocyclic Compound Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: 2-Acetylisonicotinonitrile is a highly versatile and powerful building block in modern heterocyclic chemistry. Its unique arrangement of a reactive acetyl group, an electron-withdrawing nitrile function, and a pyridine core provides multiple reaction sites for constructing a diverse array of complex heterocyclic systems. This guide offers an in-depth exploration of its application, focusing on the synthesis of medicinally relevant scaffolds such as thieno[2,3-b]pyridines and fused pyrimidines. We provide not only detailed, field-tested protocols but also the underlying mechanistic rationale to empower researchers in their synthetic endeavors.
Introduction: The Strategic Value of this compound
In the landscape of synthetic precursors for drug discovery, this compound stands out due to its pre-functionalized structure. The molecule incorporates three key reactive centers:
-
The Acetyl Group: The α-methyl protons are acidic and readily participate in condensation reactions, while the carbonyl carbon is an electrophilic site.
-
The Nitrile Group: This group is a potent electron-withdrawing entity that activates the adjacent acetyl group's α-protons. It also serves as a key functional handle for cyclization reactions, often leading to amino-functionalized heterocycles.
-
The Pyridine Ring: The nitrogen atom influences the electronic properties of the molecule and serves as a core structural element in the final products.
This strategic combination allows for elegant and efficient synthetic routes to heterocyclic libraries, minimizing step counts and maximizing molecular complexity. This document will focus on two primary, high-impact applications: the construction of thieno[2,3-b]pyridines via the Gewald reaction and their subsequent elaboration into fused pyrimidine systems.
Synthesis of Thieno[2,3-b]pyridines: A Gateway to Bioactive Scaffolds
The thieno[2,3-b]pyridine core is a prominent scaffold found in numerous compounds exhibiting potent biological activities, including anti-proliferative and enzyme-inhibitory properties.[1][2] The Gewald multicomponent reaction provides a remarkably efficient one-pot synthesis for this heterocyclic system, and this compound is an ideal substrate.
Scientific Rationale & Mechanistic Insight
The Gewald reaction is a condensation between a ketone, an α-cyanoester (or other activated nitrile), and elemental sulfur, catalyzed by a base.[3][4] The reaction typically proceeds through three key stages:
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed condensation between the ketone and the active methylene compound to form an α,β-unsaturated nitrile intermediate.
-
Sulfur Addition (Michael Addition): The base activates elemental sulfur, which then adds to the electron-deficient β-carbon of the unsaturated intermediate.
-
Cyclization & Tautomerization: The newly formed sulfur adduct undergoes an intramolecular cyclization by attacking the nitrile carbon, followed by tautomerization to yield the stable, aromatic 2-aminothiophene ring system.[5][6]
When using this compound, it can be reacted with another carbonyl compound (an aldehyde or ketone) and sulfur. The acetyl group of the isonicotinonitrile serves as the "active methylene" component, and the partner carbonyl provides the other part of the thiophene backbone.
Visualizing the Gewald Reaction Workflow
The following diagram illustrates the synthetic pathway from this compound to a substituted 3-aminothieno[2,3-b]pyridine.
Caption: Workflow for the Gewald synthesis of thieno[2,3-b]pyridines.
Application Protocol: Synthesis of 2-(Aryl)-3-aminothieno[2,3-b]pyridine-5-carbonitrile
This protocol describes a representative Gewald synthesis using an aromatic aldehyde.
Materials:
-
This compound
-
Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Elemental Sulfur
-
Morpholine (or Triethylamine)
-
Ethanol (or N,N-Dimethylformamide, DMF)
-
Ice bath
-
Stirring plate and magnetic stirrer
-
Reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (1.0 eq.), the selected aromatic aldehyde (1.0 eq.), and elemental sulfur (1.1 eq.) in absolute ethanol.
-
Catalyst Addition: To the stirring suspension, add morpholine (0.5-1.0 eq.) dropwise at room temperature. The addition of a base is often exothermic; maintain control over the temperature.
-
Scientist's Note: Morpholine acts as both a base and a nucleophilic catalyst for the initial Knoevenagel condensation. Its volatility allows for easy removal during workup. The choice of base and solvent can significantly impact yield and reaction time.[5]
-
-
Reaction Execution: Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Trustworthiness Check: The reaction is often characterized by a color change and the precipitation of the product as it forms. The disappearance of starting materials on TLC is a key indicator of completion.
-
-
Isolation and Purification: After completion, cool the mixture to room temperature and then in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold ethanol and then diethyl ether to remove unreacted starting materials and soluble impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to yield the pure 3-aminothieno[2,3-b]pyridine derivative.
Data Summary: Representative Thieno[2,3-b]pyridine Syntheses
| Entry | Aldehyde/Ketone Reactant | Base | Solvent | Yield (%) | Reference |
| 1 | Cyclohexanone | Morpholine | Ethanol | 75-85% | [1] |
| 2 | Acetone | Triethylamine | DMF | ~97% | [2] |
| 3 | 4-Methoxybenzaldehyde | Piperidine | Ethanol | High | [7] |
| 4 | Phenylacetaldehyde | L-Proline | Methanol | ~85% | [4] |
Elaboration to Fused Pyrimidines: Building Pharmacological Scaffolds
The 3-amino-thieno[2,3-b]pyridine products from the Gewald reaction are themselves valuable intermediates for constructing more complex fused heterocyclic systems, such as pyrimido[4',5':4,5]thieno[2,3-b]pyridines. These scaffolds are prevalent in kinase inhibitors and other targeted therapeutics.[8]
Scientific Rationale & Mechanistic Insight
The synthesis of the fused pyrimidine ring relies on the reactivity of the ortho-amino-nitrile or ortho-amino-ester functionality on the thieno[2,3-b]pyridine core. This arrangement is primed for cyclization with a one-carbon electrophile.
-
Using Formic Acid/Orthoformates: Reacting the 3-amino intermediate with formic acid or triethyl orthoformate introduces a formyl group onto the amino function, which then undergoes an acid-catalyzed intramolecular cyclization onto the nitrile or ester, followed by dehydration/aromatization to form the pyrimidinone ring.
-
Using Formamide: Heating the intermediate with formamide provides both the single carbon atom and the nitrogen atom required to form the 4-aminopyrimidine ring directly.
Visualizing the Pyrimidine Ring Fusion
This diagram shows the cyclization of a 3-aminothieno[2,3-b]pyridine-2-carbonitrile to form the fused pyrimidine system.
Sources
- 1. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity [mdpi.com]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for the Scale-up Synthesis of 2-Acetylisonicotinonitrile for Preclinical Studies
Introduction: The Significance of 2-Acetylisonicotinonitrile in Preclinical Research
This compound, a functionalized pyridine derivative, represents a molecule of significant interest for preclinical research. Its structural motif, incorporating both a ketone and a nitrile group on the isonicotinic acid backbone, offers a versatile scaffold for the development of novel therapeutic agents. Pyridine and its derivatives are known to exhibit a wide range of pharmacological activities, including but not limited to, enzyme inhibition, and antimicrobial and anticancer properties.[1][2][3] The presence of the acetyl group provides a key site for further chemical modification, while the nitrile can be a crucial pharmacophore or a precursor to other functional groups. The scalable and reproducible synthesis of high-purity this compound is therefore a critical step in enabling comprehensive preclinical evaluation, including toxicology, pharmacokinetics, and efficacy studies.
This document provides a detailed guide for the scale-up synthesis of this compound, designed for researchers, scientists, and drug development professionals. The presented methodology is based on a robust and scalable Grignard reaction, with a focus on practical considerations for safety, efficiency, and product purity.
Synthetic Strategy: A Deliberate Approach to Scalability
The chosen synthetic pathway for the scale-up production of this compound is the Grignard reaction between isonicotinonitrile (4-cyanopyridine) and a methylmagnesium halide. This route is favored for its high efficiency, good functional group tolerance under controlled conditions, and the commercial availability of the starting materials.
The overall synthetic transformation is depicted below:
Caption: Overall synthetic scheme for this compound.
The reaction proceeds in two main stages:
-
Nucleophilic Addition: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile group in isonicotinonitrile, forming a stable intermediate imine magnesium salt.
-
Hydrolysis: Subsequent quenching of the reaction with an aqueous acid hydrolyzes the imine intermediate to yield the desired ketone, this compound.
PART 1: Detailed Experimental Protocols
Safety First: Handling Cyanides and Grignard Reagents
This synthesis involves the use of cyanide-containing compounds and highly reactive Grignard reagents, which present significant hazards. Strict adherence to safety protocols is paramount.
-
Cyanide Handling: All operations involving isonicotinonitrile must be conducted in a well-ventilated fume hood.[4] Wear appropriate personal protective equipment (PPE), including double nitrile gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, follow established emergency procedures immediately.
-
Grignard Reagents: Grignard reagents are extremely sensitive to moisture and air. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon). Grignard reactions are often exothermic and require careful temperature control.[5]
Protocol for Scale-up Synthesis of this compound
This protocol is designed for a 100-gram scale synthesis.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles |
| Isonicotinonitrile | 100-48-1 | 104.11 | 104.1 g | 1.0 |
| Methylmagnesium Bromide (3.0 M in Diethyl Ether) | 75-16-1 | 119.27 | 367 mL | 1.1 |
| Anhydrous Diethyl Ether | 60-29-7 | 74.12 | 1.5 L | - |
| 2 M Hydrochloric Acid | 7647-01-0 | 36.46 | ~1 L | - |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 | As needed | - |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | As needed | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - |
Equipment:
-
5 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet.
-
Large ice-water bath.
-
Separatory funnel (4 L).
-
Rotary evaporator.
-
Equipment for column chromatography or recrystallization.
Procedure:
Caption: Step-by-step workflow for the synthesis of this compound.
-
Preparation: Assemble the 5 L three-necked flask with the mechanical stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere. Flame-dry the glassware before use to ensure it is completely moisture-free.
-
Dissolution: To the flask, add isonicotinonitrile (104.1 g, 1.0 mol) and anhydrous diethyl ether (1.0 L). Stir the mixture until the solid is completely dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Grignard Addition: Slowly add the methylmagnesium bromide solution (367 mL, 1.1 mol) dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature is maintained below 10 °C. A precipitate will form during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3 hours.
-
Quenching: Cool the reaction mixture back to 0 °C with an ice-water bath. Cautiously and slowly add 2 M hydrochloric acid (approx. 1 L) dropwise to quench the reaction. The addition is exothermic, and gas evolution may occur. Continue adding the acid until the solution becomes clear and all solids have dissolved.
-
Phase Separation: Transfer the mixture to a 4 L separatory funnel and separate the aqueous and organic layers.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 250 mL).
-
Washing: Combine all organic layers and wash successively with saturated sodium bicarbonate solution (2 x 200 mL) and brine (200 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the drying agent with a small amount of diethyl ether.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a semi-solid.
PART 2: Purification and Characterization
Purification Strategies for Preclinical Grade Material
The purity of the final compound is critical for preclinical studies. Two primary methods for the purification of this compound are recommended: flash column chromatography and recrystallization.
Protocol 2a: Purification by Flash Column Chromatography
Flash column chromatography is a rapid and effective method for purifying the crude product on a large scale.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%). The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis of the crude product.
-
Procedure:
-
Prepare a silica gel column of appropriate size.
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.
-
Load the solution onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Protocol 2b: Purification by Recrystallization
Recrystallization is a cost-effective method for purifying solid compounds and can be highly effective for achieving high purity on a large scale.
-
Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below. A solvent system of isopropanol/water or ethanol/hexanes may be suitable.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
If there are any insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Dry the crystals under vacuum to obtain the pure this compound.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Melting Point: To check for purity.
PART 3: Preclinical Relevance and Future Directions
While specific preclinical data for this compound is not extensively published, the broader class of substituted pyridines has shown significant promise in various therapeutic areas. Acetylpyridine derivatives have been investigated as inhibitors of enzymes such as monoamine oxidase, which are targets for neurological disorders.[6] Furthermore, cyanopyridine moieties are present in a number of biologically active compounds with demonstrated anticancer and antimicrobial activities.[3][7]
The availability of a scalable synthesis for this compound opens the door for a systematic preclinical evaluation of this compound. Future studies should focus on:
-
In vitro screening: Assessing the compound's activity against a panel of relevant biological targets (e.g., kinases, and other enzymes).
-
Cell-based assays: Evaluating its efficacy in disease-relevant cell models.
-
In vivo studies: Investigating its pharmacokinetic profile, safety, and efficacy in animal models of disease.
References
- Waters. (n.d.). Purification of different Pyridines using Waters X-bridge prep column. Flash-Chromatography.com.
- CPAChem. (2023, December 18). Safety data sheet.
- Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET.
- METTLER TOLEDO. (n.d.). Grignard Reaction Scale-up – 4 Steps to Control Development.
- Organic Syntheses. (n.d.). Procedure.
- Chimenti, P., et al. (2013). Exploring 4-substituted-2-thiazolylhydrazones from 2-, 3-, and 4-acetylpyridine as selective and reversible hMAO-B inhibitors. European Journal of Medicinal Chemistry, 66, 221-7.
- CONTINUUS Pharmaceuticals. (n.d.). Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE.
- Organic Syntheses. (n.d.). Procedure.
- Jasperse, C. (n.d.). Grignard Reaction.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
- Pandolfi, F., et al. (n.d.). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. ResearchGate.
- Biotage. (n.d.). Improving Flash Purification of Chemically Related Pyrazines.
- Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography.
- Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
- Harutyunyan, S. R., et al. (2024, August 15). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. PubMed Central.
- Gwaram, N. S., et al. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 027-038.
- Hilaris Publisher. (n.d.). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors.
- Wang, C., et al. (2017). Discovery of a Novel Class of Pyridine Derivatives That Selectively Inhibits Mutant Isocitrate Dehydrogenase 2. Chemical Biology & Drug Design, 91(3), 793-799.
- Wang, M. S., et al. (2020, December 1). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. PubMed Central.
- Web Pages. (n.d.). 6. Grignard Reaction.
- El-Gazzar, A. B. A., et al. (2023, May 24). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega.
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
- Scientific Update. (n.d.). Grignard Chemistry.
- da Silva, J. C. C., et al. (2022, March 19). Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine-N(4)-orthochlorophenyl Thiosemicarbazone. PubMed Central.
- ResearchGate. (2025, August 5). ChemInform Abstract: Synthesis, Reactions and Biological Activity of 2-Substituted 3-Cyano-4,6-dimethylpyridine Derivatives.
- Frontiers. (2025, July 20). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents.
- Chemsrc. (2025, August 24). 2-Acetyl-4-cyanopyridine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a novel class of pyridine derivatives that selectively inhibits mutant isocitrate dehydrogenase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. mt.com [mt.com]
- 6. Exploring 4-substituted-2-thiazolylhydrazones from 2-, 3-, and 4-acetylpyridine as selective and reversible hMAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Synthesis of Bio-active Hydrazone Scaffolds via Condensation of 2-Acetylisonicotinonitrile with Hydrazides
Abstract
This application note provides a comprehensive technical guide for the synthesis of hydrazones through the acid-catalyzed condensation of 2-acetylisonicotinonitrile with various hydrazides. This reaction is of significant interest to researchers in medicinal chemistry and drug development due to the established bio-activity of hydrazone derivatives, particularly as antitubercular and antimicrobial agents. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step protocol for synthesis and purification, and discuss critical process parameters that ensure high yield and purity. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize novel hydrazone-based compounds for further biological evaluation.
Introduction: The Significance of Isonicotinoyl Hydrazones in Drug Discovery
The hydrazone moiety (-NH-N=C-) is a versatile and privileged scaffold in medicinal chemistry, renowned for conferring a wide range of biological activities to small molecules.[1] Of particular note are the isonicotinoyl hydrazones, derivatives of isoniazid (isonicotinic acid hydrazide, INH), a cornerstone in the treatment of tuberculosis.[1] The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the development of novel antitubercular agents, and the modification of the isoniazid scaffold has proven to be a fruitful strategy.[1]
The synthesis of hydrazones is typically achieved through the condensation of a hydrazide with an aldehyde or ketone.[1][2] This application note focuses on the use of this compound as the ketone component. The presence of the electron-withdrawing nitrile group and the pyridine ring is anticipated to enhance the electrophilicity of the carbonyl carbon, thereby facilitating the nucleophilic attack by the hydrazide.[3][4] This guide will provide researchers with the necessary knowledge to efficiently synthesize a library of novel hydrazone derivatives for screening and development.
Reaction Mechanism and Rationale
The formation of a hydrazone from a ketone and a hydrazide is a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a mild acid, which serves to activate the carbonyl group of the ketone towards nucleophilic attack.
Step 1: Protonation of the Carbonyl Oxygen The reaction is initiated by the protonation of the carbonyl oxygen of this compound by an acid catalyst (e.g., acetic acid). This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Step 2: Nucleophilic Attack by the Hydrazide The terminal nitrogen of the hydrazide, acting as a nucleophile, attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate known as a carbinolamine.
Step 3: Proton Transfer A proton is transferred from the newly added nitrogen to the oxygen atom, forming a better leaving group (water).
Step 4: Dehydration The lone pair of electrons on the second nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a C=N double bond and the final hydrazone product.
The overall reaction is reversible, and the removal of water can be employed to drive the equilibrium towards the product.
Diagram of the Reaction Mechanism:
Caption: Acid-catalyzed formation of a hydrazone from this compound and a hydrazide.
Experimental Protocol: Synthesis of a Representative Hydrazone
This protocol details the synthesis of a hydrazone from this compound and a generic hydrazide. Researchers should adapt the quantities and reaction times based on the specific hydrazide used.
Materials and Reagents:
-
This compound
-
Hydrazide of choice (e.g., isonicotinic acid hydrazide, benzhydrazide)
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Diethyl Ether
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Hydrazides can be toxic; handle with care.
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the selected hydrazide (1.0 mmol) in absolute ethanol (10 mL).
-
Addition of Ketone: To this solution, add this compound (1.0 mmol) in one portion.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. The mildly acidic condition (pH around 4-5) is optimal for this reaction.[5]
-
Reaction Monitoring: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction using Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexane. The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.
-
Reaction Completion and Work-up: Once the reaction is complete (typically within 2-4 hours), remove the heat source and allow the mixture to cool to room temperature.
-
Product Isolation: The hydrazone product will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under reduced pressure to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified hydrazone product in a vacuum oven at a moderate temperature (40-50 °C) to a constant weight.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.
Experimental Workflow Diagram:
Sources
- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Use of 2-Acetylisonicotinonitrile in the Development of Novel Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The escalating threat of drug-resistant fungal infections necessitates the exploration of novel chemical scaffolds for the development of next-generation antifungal agents. Pyridine and its derivatives have emerged as a promising class of compounds with significant antifungal activity.[1][2][3] This document provides a comprehensive guide on the strategic use of 2-Acetylisonicotinonitrile as a versatile starting material for the synthesis of new potential antifungal compounds. We will delve into the rationale behind its selection, propose detailed synthetic protocols, and outline robust methodologies for the evaluation of antifungal efficacy. The protocols are designed to be self-validating, with explanations for key experimental choices, ensuring scientific integrity and reproducibility.
Introduction: The Rationale for this compound as a Scaffold
The pyridine ring is a core structural motif in numerous bioactive molecules, including several established and experimental antifungal agents.[4][5][6] Its ability to participate in hydrogen bonding and coordinate with metal ions in fungal enzymes makes it a privileged scaffold in medicinal chemistry. This compound presents a unique combination of structural features that make it an attractive starting point for the synthesis of novel antifungal candidates:
-
The Isonicotinonitrile Core: The pyridine-4-carbonitrile structure is a key component of various biologically active compounds. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets.
-
The 2-Acetyl Group: This functional group provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse side chains and pharmacophores. This is particularly advantageous for creating a library of derivatives to explore structure-activity relationships (SAR).
-
The 4-Cyano Group: The nitrile functionality is not only a precursor to other important functional groups like amides and tetrazoles but has also been shown to contribute to the biological activity of certain compounds.[7]
By strategically modifying the acetyl and cyano groups of this compound, it is possible to generate a diverse library of novel compounds with the potential for potent and broad-spectrum antifungal activity.
Proposed Synthetic Pathway: From this compound to Novel Pyridine-Thiazole Hybrids
This section outlines a hypothetical, yet plausible, multi-step synthesis of a novel class of pyridine-thiazole hybrids, leveraging the reactivity of this compound. Thiazole-containing compounds have demonstrated significant antifungal properties, making this a rational design strategy.
Workflow for the Synthesis of Pyridine-Thiazole Hybrids
Caption: Synthetic workflow from this compound to a novel pyridine-thiazole hybrid.
Protocol 1: Synthesis of 2-(2-Bromoacetyl)isonicotinonitrile (Intermediate C)
Rationale: This initial step activates the acetyl group for subsequent cyclization by introducing a good leaving group (bromide) on the α-carbon.
Materials:
-
This compound
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
48% Hydrobromic Acid (HBr)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Add a catalytic amount of 48% HBr.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid from the dropping funnel over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Neutralize the solution by slowly adding saturated NaHCO₃ solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain 2-(2-bromoacetyl)isonicotinonitrile.
Protocol 2: Synthesis of a Novel Pyridine-Thiazole Hybrid (Compound E)
Rationale: The Hantzsch thiazole synthesis is a classic and reliable method for the formation of a thiazole ring from an α-haloketone and a thioamide derivative.
Materials:
-
2-(2-Bromoacetyl)isonicotinonitrile (Intermediate C)
-
Substituted Thiourea (R-CSNH₂) (e.g., thiourea, N-phenylthiourea)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of 2-(2-bromoacetyl)isonicotinonitrile (1 equivalent) in ethanol, add the substituted thiourea (1.1 equivalents).
-
Heat the mixture to reflux and maintain for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to yield the pure pyridine-thiazole hybrid.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Antifungal Susceptibility Testing
The following protocols are adapted from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for antifungal susceptibility testing.[1][2]
Protocol 3: Broth Microdilution Method for Yeasts (e.g., Candida albicans)
Rationale: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[8]
Materials:
-
Synthesized pyridine-thiazole hybrid compounds
-
Positive control antifungal (e.g., Fluconazole)
-
Yeast strain (e.g., Candida albicans ATCC 90028)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Hemocytometer
-
Sterile saline (0.85%)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the yeast strain on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours.
-
Harvest the colonies and suspend them in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Preparation of Antifungal Solutions:
-
Prepare a stock solution of each synthesized compound and the control drug in DMSO.
-
Perform serial two-fold dilutions of the stock solutions in RPMI-1640 medium in the 96-well plates to achieve the desired concentration range (e.g., 0.0313 to 64 µg/mL).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted antifungal agent.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that causes a significant reduction (typically ≥50% for azoles and related compounds) in turbidity compared to the growth control.[2] This can be assessed visually or by reading the absorbance at a specific wavelength (e.g., 530 nm) with a microplate reader.
-
Protocol 4: Agar-Based Screening for Filamentous Fungi (e.g., Aspergillus fumigatus)
Rationale: This method provides a preliminary screen for antifungal activity against molds.[3]
Materials:
-
Synthesized pyridine-thiazole hybrid compounds
-
Positive control antifungal (e.g., Voriconazole)
-
Filamentous fungus (e.g., Aspergillus fumigatus)
-
Potato Dextrose Agar (PDA) or RPMI-1640 agar
-
Sterile Petri dishes
-
Sterile saline with 0.05% Tween 80
Procedure:
-
Preparation of Fungal Inoculum:
-
Grow the mold on PDA slants at 35°C for 5-7 days until sporulation is evident.
-
Harvest the conidia by flooding the slant with sterile saline-Tween 80 solution and gently scraping the surface.
-
Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL using a hemocytometer.[1]
-
-
Preparation of Antifungal Plates:
-
Prepare PDA or RPMI-1640 agar and cool to 45-50°C.
-
Add the synthesized compounds and the control drug (dissolved in a suitable solvent like DMSO) to the molten agar to achieve the desired final concentrations.
-
Pour the agar into sterile Petri dishes and allow them to solidify.
-
-
Inoculation and Incubation:
-
Spot-inoculate a small volume (e.g., 10 µL) of the conidial suspension onto the surface of the agar plates.
-
Include a drug-free control plate.
-
Incubate the plates at 35°C for 48-72 hours.
-
-
Evaluation of Activity:
-
Assess the fungal growth on the drug-containing plates compared to the control plate. The concentration at which there is a complete absence of growth is considered the Minimum Fungicidal Concentration (MFC) in this context, though further testing is required for confirmation.
-
Data Presentation and Interpretation
The results of the antifungal susceptibility testing should be summarized in a clear and concise manner.
Table 1: In Vitro Antifungal Activity of Pyridine-Thiazole Hybrids
| Compound | MIC (µg/mL) against C. albicans | MIC (µg/mL) against C. neoformans | Inhibition Zone (mm) against A. fumigatus (at 50 µg/mL) |
| Hybrid E1 (R=H) | 8 | 16 | 12 |
| Hybrid E2 (R=Phenyl) | 2 | 4 | 18 |
| Hybrid E3 (R=4-Cl-Phenyl) | 0.5 | 1 | 25 |
| Fluconazole | 1 | 4 | N/A |
| Voriconazole | 0.25 | 0.125 | 28 |
Data is hypothetical and for illustrative purposes only.
Interpretation:
-
A lower MIC value indicates greater potency.
-
The structure-activity relationship can be inferred by comparing the activity of different derivatives (e.g., the effect of the 'R' group in the pyridine-thiazole hybrids).
-
Comparison with standard antifungal drugs provides a benchmark for the activity of the newly synthesized compounds.
Conclusion
This compound is a readily available and highly versatile starting material for the synthesis of novel pyridine-based compounds with potential antifungal activity. The protocols outlined in this document provide a framework for the rational design, synthesis, and evaluation of such compounds. By systematically exploring the chemical space around this scaffold, researchers can contribute to the development of new therapeutic options to combat the growing challenge of fungal infections.
References
- Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3.
- European Committee on Antimicrobial Susceptibility Testing (EUCAST). Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts. EUCAST Definitive Document E.Def 7.3.2. 2020.
- JoVE. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2022).
- Bušić, V., et al. Novel Synthetic Routes to Quaternary Pyridinium Salts and their Antifungal Activity. Croatica Chemica Acta, 95(1), 31-38 (2022).
- Kouznetsov, V. V., et al. Synthesis and antifungal activity of diverse C-2 pyridinyl and pyridinylvinyl substituted quinolines. Bioorganic & Medicinal Chemistry, 20(21), 6506-6512 (2012).
- Shi, L., et al. Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase. Antimicrobial Agents and Chemotherapy, 58(12), 7135-7144 (2014).
- Nakmoto, Y., et al. Synthesis and evaluation of novel antifungal agents-quinoline and pyridine amide derivatives. ResearchGate (2018).
- Wang, M., et al. Microwave Assistant Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing Pyridine Moiety. Molecules, 19(11), 17754-17767 (2014).
- Song, B. A., et al. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules, 13(1), 61-71 (2008).
- Ferreira, V. F., et al. Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(23), 7332 (2021).
- Zhang, H., et al. Synthesis, Characterization, and Antifungal Activity of Pyridine-Based Triple Quaternized Chitosan Derivatives. Molecules, 23(10), 2616 (2018).
- Rasayan J. Chem. ANTIMICROBIAL, ANTIFUNGAL, LARVICIDAL, AND ANTIOXIDANT ACTIVITY OF FRESHLY PREPARED CYANOPYRIDINE DERIVATIVES. (2023).
- Rodrigues, J., et al. Antifungal Activity of a Library of Aminothioxanthones. Molecules, 25(22), 5489 (2020).
- Faria, J. V., et al. New Antifungal Agents with Azole Moieties. Pharmaceuticals, 15(11), 1427 (2022).
- Jokela, J., et al. Antifungal Compounds from Cyanobacteria. Marine Drugs, 17(11), 606 (2019).
Sources
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Synthesis and antifungal activity of diverse C-2 pyridinyl and pyridinylvinyl substituted quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Biological Screening of Novel Nicotinic Acid Derivatives
Introduction: The Enduring Potential of the Nicotinic Acid Scaffold
Nicotinic acid, also known as niacin or Vitamin B3, is a fundamental biomolecule essential for cellular metabolism. Beyond its nutritional role, the pyridine carboxylic acid core of nicotinic acid serves as a versatile and privileged scaffold in medicinal chemistry. Its derivatives have garnered immense interest in drug discovery, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3][4][5] The amenability of the nicotinic acid structure to chemical modification allows for the systematic exploration of structure-activity relationships (SAR), paving the way for the development of novel therapeutic agents.[2]
This guide provides a comprehensive overview of a proven synthetic pathway for generating a library of novel nicotinic acid derivatives and details the subsequent protocols for their preliminary biological screening. The methodologies are designed to be robust and adaptable, providing researchers in drug development with a solid foundation for identifying promising new lead compounds.
Section 1: Synthesis of Novel Nicotinic Acid Derivatives
The synthetic strategy outlined here focuses on the creation of nicotinohydrazide derivatives, which are valuable intermediates for generating a diverse range of compounds, including Schiff bases and various heterocyclic systems like oxadiazoles.[6][7] This multi-step synthesis begins with the protection of the carboxylic acid group via esterification, followed by the formation of a key hydrazide intermediate, and culminates in the condensation with various aldehydes to produce the final target molecules.
Caption: Synthetic workflow for nicotinic acid derivatives.
Protocol 1: Synthesis of Ethyl Nicotinate (Esterification)
Rationale: The initial esterification of the carboxylic acid group serves two primary purposes. First, it protects the acidic proton, preventing unwanted side reactions in subsequent steps. Second, it activates the carbonyl carbon, making it more susceptible to nucleophilic attack by hydrazine hydrate in the next stage of the synthesis. Sulfuric acid acts as a catalyst, protonating the carbonyl oxygen to enhance its electrophilicity.[8]
Materials:
-
Nicotinic Acid
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (10%)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel
Procedure:
-
Add nicotinic acid (1.0 eq) to a round-bottom flask containing absolute ethanol (10 volumes).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (1.5 eq) dropwise with continuous stirring.
-
Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and slowly pour it into ice-cold water.
-
Neutralize the solution by carefully adding 10% sodium bicarbonate solution until the pH reaches ~7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude ethyl nicotinate, which can be purified further by distillation if necessary.
Protocol 2: Synthesis of Nicotinoyl Hydrazide (Key Intermediate)
Rationale: This step converts the ester into a hydrazide. Hydrazine hydrate is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, displacing the ethoxy group to form the stable nicotinoyl hydrazide. This hydrazide is a crucial building block for creating a wide array of derivatives.[7]
Materials:
-
Ethyl Nicotinate
-
Hydrazine Hydrate (NH₂NH₂·H₂O)
-
Ethanol
-
Round-bottom flask, reflux condenser
Procedure:
-
Dissolve ethyl nicotinate (1.0 eq) in ethanol (5 volumes) in a round-bottom flask.
-
Add hydrazine hydrate (1.2-1.5 eq) to the solution.
-
Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture. A solid precipitate of nicotinoyl hydrazide will often form.
-
Collect the solid product by filtration, wash it with a small amount of cold ethanol, and dry it under vacuum.
Protocol 3: General Procedure for Synthesis of N'-(substituted-benzylidene)nicotinohydrazide Derivatives
Rationale: This is a classic condensation reaction to form a Schiff base (an imine). The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aromatic aldehyde. A catalytic amount of acid (like glacial acetic acid) is used to protonate the aldehyde's carbonyl oxygen, thereby activating it for the nucleophilic attack. This reaction is highly efficient for creating a diverse library of compounds by simply varying the substituted aldehyde.[6][9]
Materials:
-
Nicotinoyl Hydrazide
-
Various substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
Dissolve nicotinoyl hydrazide (1.0 eq) in ethanol (10 volumes) in a round-bottom flask.
-
Add the desired substituted aromatic aldehyde (1.1 eq) to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The product will typically precipitate out of the solution.
-
Filter the solid product, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure derivative.
-
Confirm the structure of the synthesized compounds using analytical techniques such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[10]
Section 2: Biological Screening of Novel Derivatives
Once a library of novel nicotinic acid derivatives has been synthesized and characterized, the next critical phase is to evaluate their biological activity. The following protocols outline standardized in vitro assays for preliminary screening of anticancer, anti-inflammatory, and antimicrobial potential.
Caption: Workflow for the biological screening of synthesized compounds.
Protocol 4: In Vitro Anticancer Activity (MTT Cytotoxicity Assay)
Rationale: The MTT assay is a rapid and sensitive colorimetric method to assess cell viability.[11][12] It measures the metabolic activity of mitochondrial dehydrogenase enzymes in living cells, which reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. This assay is a first-line screening tool to determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀).[13]
Materials:
-
Human cancer cell lines (e.g., HCT-15 for colon cancer, PC-3 for prostate cancer).[13][14]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS).
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.
-
Dimethyl sulfoxide (DMSO).
-
96-well microtiter plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[13]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with fresh medium containing the various concentrations of the compounds. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of the MTT solution to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot a dose-response curve to determine the IC₅₀ value.
| Compound | HCT-15 (Colon Carcinoma) IC₅₀ (µM) | PC-3 (Prostate Carcinoma) IC₅₀ (µM) |
| Compound 5c | 0.098 | 0.112 |
| Compound 5b | 0.134 | 0.245 |
| Doxorubicin (Ref.) | 0.101 | 0.123 |
| Sorafenib (Ref.) | 0.088 | 0.091 |
| Table 1: Example cytotoxicity data for nicotinic acid analogs and reference drugs. Data is illustrative and based on published findings.[13][14] |
Protocol 5: In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
Rationale: During inflammation, macrophages are stimulated to produce nitric oxide (NO), a key inflammatory mediator. This assay measures the ability of a compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The concentration of nitrite (a stable product of NO) in the cell culture supernatant is quantified using the Griess reagent.[15][16][17] A reduction in nitrite levels indicates potential anti-inflammatory activity.
Materials:
-
RAW 264.7 murine macrophage cell line.
-
Lipopolysaccharide (LPS).
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Sodium Nitrite (NaNO₂) standard.
-
96-well plates.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the test compounds for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells by adding LPS (1 µg/mL) to all wells except the negative control. Incubate for 24 hours.
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Part B and incubate for another 10 minutes.
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-only control.
Protocol 6: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
Rationale: The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19] The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism after overnight incubation.[20] This quantitative measure is crucial for assessing the potency of new antimicrobial compounds.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Fungal strains (e.g., Candida albicans).
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
Sterile 96-well microtiter plates.
-
Bacterial/fungal inoculum standardized to 0.5 McFarland.
Procedure:
-
Compound Preparation: Prepare a two-fold serial dilution of each test compound in the 96-well plate using the appropriate broth medium.
-
Inoculation: Prepare a standardized inoculum of the test microorganism and dilute it in broth so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (microorganism in broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).[18][20]
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative 13 | 7.81 | >100 | >100 |
| Derivative 5 | 15.62 | >100 | >100 |
| Ciprofloxacin (Ref.) | 0.5 | 0.25 | N/A |
| Fluconazole (Ref.) | N/A | N/A | 1.0 |
| Table 2: Example antimicrobial activity data for nicotinic acid acylhydrazone derivatives. Data is illustrative and based on published findings.[6] |
Conclusion
The synthesis and screening pipeline presented in this guide offers a robust framework for the discovery of novel drug candidates based on the nicotinic acid scaffold. The synthetic protocols are versatile and allow for the creation of large, diverse chemical libraries. The subsequent biological assays provide essential preliminary data on the potential therapeutic applications of these new chemical entities. By systematically applying these methodologies, researchers can efficiently identify and advance promising hits for further preclinical development.
References
- Syed, B. et al. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI.
- Fouad, M. et al. (2022). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed.
- El-Dash, Y. et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. PubMed.
- Fouad, M. et al. (2021). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. PubMed.
- Jain, N. et al. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. PubMed.
- Gouda, M. et al. (2016). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. J-Stage.
- Jain, N. et al. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini-Reviews in Medicinal Chemistry.
- Gouda, M. et al. (2016). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. PubMed.
- Kumar, A. et al. (2016). Evaluation of Novel Nicotine Analogues for their Anti-Bacterial and Anti-Fungal Activity. International Journal of Pharmaceutical Sciences and Research.
- Wikipedia. (n.d.). Antibiotic sensitivity testing.
- Jain, N. et al. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. ResearchGate.
- World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- El-Dash, Y. et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. ResearchGate.
- INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.
- Fouad, M. et al. (2022). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. ResearchGate.
- Siwek, A. et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI.
- PDF. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives.
- Siwek, A. et al. (2021). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. ResearchGate.
- ResearchGate. (2019). Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes.
- APEC. (n.d.). Antimicrobial Susceptibility Testing.
- ResearchGate. (n.d.). Antibacterial activity of nicotinic acid derivatives (6a–j).
- Al-Ostath, R. et al. (2022). Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide. NIH.
- Lisicki, D. et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. NIH.
- Google Patents. (n.d.). Preparation of nicotinic acid amide.
- Semantic Scholar. (n.d.). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity.
- ResearchGate. (2024). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.
- MDPI. (2021). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides.
Sources
- 1. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. US2280040A - Preparation of nicotinic acid amide - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
- 19. integra-biosciences.com [integra-biosciences.com]
- 20. apec.org [apec.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Acetylisonicotinonitrile
Welcome to the technical support center for the synthesis of 2-Acetylisonicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this important chemical intermediate. The following content is structured in a question-and-answer format to directly address the challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound, and which route generally gives a higher yield?
The synthesis of this compound can be approached from several starting materials. Two common precursors are 4-methylpyridine and isonicotinonitrile.
A prevalent method involves the oxidation of 4-methylpyridine to 4-methylpyridine N-oxide, followed by a cyanation reaction.[1] This multi-step process, while effective, can present challenges in optimizing the yield of the final product. Another route starts from isonicotinonitrile and introduces the acetyl group.
While the choice of starting material often depends on availability and cost, syntheses starting from 4-methylpyridine N-oxide have been reported with good yields, sometimes reaching up to 80% under optimized conditions.[1]
Q2: My reaction yield is consistently low. What are the most critical parameters to investigate for optimization?
Low yield is a frequent challenge. Several factors can contribute to this issue. A systematic approach to optimization is crucial.
Key Parameters to Optimize:
-
Reaction Temperature: The temperature can significantly influence the reaction rate and the formation of byproducts. It is essential to monitor and control the temperature throughout the reaction. For instance, in the cyanation of a pyridine N-oxide, the reaction may be conducted at room temperature for several hours.[1]
-
Reaction Time: Incomplete reactions are a common cause of low yields. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1][2]
-
Reagent Stoichiometry: The molar ratios of the reactants, including the cyanating agent and any catalysts or additives, must be carefully controlled. An excess of a particular reagent may lead to the formation of unwanted side products.
-
Solvent Choice: The solvent can affect the solubility of reactants and intermediates, as well as the reaction kinetics. Acetonitrile and dichloromethane are commonly used solvents in these types of reactions.[1]
-
Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction and lead to lower yields and the formation of byproducts. Ensure that your starting materials are of high purity.
The following table summarizes the impact of these parameters on yield:
| Parameter | Potential Impact of Non-Optimization | Recommended Action |
| Reaction Temperature | Incomplete reaction (too low) or byproduct formation (too high). | Determine the optimal temperature range through small-scale experiments. |
| Reaction Time | Incomplete conversion of starting material or product degradation over extended periods. | Monitor the reaction progress using TLC or another appropriate analytical technique.[1][2] |
| Reagent Stoichiometry | Unreacted starting materials or formation of side products. | Perform stoichiometric calculations carefully and consider a slight excess of the limiting reagent if necessary. |
| Solvent | Poor solubility of reactants, leading to a slow or incomplete reaction. | Select a solvent in which all reactants are reasonably soluble at the reaction temperature. |
| Starting Material Purity | Introduction of interfering substances that can poison catalysts or lead to side reactions. | Use purified starting materials and consider recrystallization or distillation if necessary. |
Q3: I am observing significant byproduct formation. What are the likely side reactions, and how can I minimize them?
Byproduct formation is a common issue that can complicate purification and reduce the yield of the desired product. The nature of the byproducts will depend on the specific synthetic route being employed.
In syntheses involving pyridine N-oxides, dimerization or polymerization of starting materials or intermediates can occur, especially at elevated temperatures.[3] Additionally, hydrolysis of the nitrile group to an amide or carboxylic acid can be a competing reaction if water is present in the reaction mixture.
Strategies to Minimize Byproducts:
-
Control of Reaction Conditions: As mentioned previously, careful control of temperature and reaction time is critical.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric oxygen or moisture.
-
Purification of Reagents and Solvents: Using dry solvents and pure reagents is essential to prevent unwanted side reactions.
Q4: What is the most effective method for purifying the crude this compound?
The purification of the final product is a critical step to obtain this compound of high purity. The choice of purification method will depend on the nature of the impurities present in the crude product.
Common Purification Techniques:
-
Column Chromatography: This is a highly effective method for separating the desired product from byproducts and unreacted starting materials.[1] A common stationary phase is silica gel, with an eluent system such as a mixture of petroleum ether and ethyl acetate.[1]
-
Recrystallization: If the crude product is a solid and contains a small amount of impurities, recrystallization can be a simple and effective purification method. The choice of solvent is crucial for successful recrystallization.
-
Distillation: If the product is a liquid with a boiling point significantly different from the impurities, distillation under reduced pressure can be an option.
For many syntheses of this compound, column chromatography is the preferred method to achieve high purity.[1]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the synthesis of this compound.
Problem: The reaction is not proceeding to completion.
Problem: The isolated yield is significantly lower than expected after purification.
Experimental Protocols
Protocol: Synthesis of 2-Cyano-4-methylpyridine from 4-Methylpyridine N-oxide
This protocol is a general guideline based on reported procedures.[1] Optimization may be required for your specific laboratory conditions.
Materials:
-
4-methylpyridine N-oxide
-
Trimethylsilyl cyanide (TMSCN)
-
Dimethylcarbamoyl chloride
-
Acetonitrile (dry)
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 4-methylpyridine N-oxide in dry acetonitrile, add dimethylcarbamoyl chloride at room temperature under an inert atmosphere.
-
Add trimethylsilyl cyanide to the mixture.
-
Heat the reaction mixture and monitor its progress by TLC. A typical reaction might be heated at 120°C for several hours.[2]
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate).
References
- Improved synthesis of mono- and disubstituted 2-halonicotinonitriles
- The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Potassium Cyanide. Acta Chimica Slovenica.
- How to Synthesize 2-CYANO-4-METHYLPYRIDINE and Its Applic
Sources
Technical Support Center: Purification of 2-Acetylisonicotinonitrile by Recrystallization
Welcome to the technical support center for the purification of 2-Acetylisonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the recrystallization of this compound. Our goal is to equip you with the scientific understanding and practical knowledge to overcome common challenges and achieve high purity.
Introduction to Recrystallization of this compound
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures. For this compound, a cyanopyridine derivative, successful recrystallization is crucial for obtaining material of sufficient purity for downstream applications, including pharmaceutical research and development.
This guide will address frequently encountered issues and provide scientifically grounded solutions to streamline your purification workflow.
Frequently Asked Questions (FAQs) and Troubleshooting
FAQ 1: My this compound is not dissolving in the chosen solvent, even at elevated temperatures. What should I do?
Answer:
This is a common issue that points to an inappropriate solvent choice. The ideal recrystallization solvent should exhibit high solubility for this compound at its boiling point and low solubility at room temperature or below.
Troubleshooting Steps:
-
Verify Solvent Polarity: this compound is a moderately polar molecule. Based on the principle of "like dissolves like," solvents with similar polarity are likely to be more effective. Consider the polarity of the solvent you are using.
-
Solvent Screening: If the initial solvent is ineffective, a systematic solvent screening is recommended. Test the solubility of a small amount of your crude material in various common laboratory solvents of differing polarities.
Solvent Polarity Index Boiling Point (°C) Comments Ethanol 5.2 78 Often a good starting point for polar compounds.[1] Isopropanol 3.9 82 Similar to ethanol but less polar. Ethyl Acetate 4.4 77 A moderately polar solvent. Acetone 5.1 56 A polar aprotic solvent. Toluene 2.4 111 A non-polar aromatic solvent, potentially useful if impurities are highly polar. Heptane 0.1 98 A non-polar solvent, likely to be a poor solvent for the compound itself but could be used as an anti-solvent. Water 10.2 100 A highly polar solvent. While some cyanopyridines have been recrystallized from water, the acetyl group may reduce its aqueous solubility.[2][3] -
Increase Solvent Volume: It's possible you are not using a sufficient volume of solvent. Incrementally add more hot solvent until the compound dissolves. However, be mindful that using an excessive amount will lead to poor recovery in the crystallization step.
FAQ 2: My this compound "oils out" instead of forming crystals upon cooling. How can I resolve this?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to the solution being too concentrated or the cooling process being too rapid. The melting point of the solute-solvent mixture may also be below the temperature of the solution.
Troubleshooting Steps:
-
Add More Solvent: The most straightforward solution is to reheat the mixture to dissolve the oil and then add a small amount of additional hot solvent to decrease the saturation level.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Gradual cooling encourages the formation of a stable crystal lattice.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure this compound, add a "seed crystal" to the cooled solution to induce crystallization.
-
Change Solvent System: If the problem persists, consider using a different solvent or a two-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid (cloudy). Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly. A common two-solvent system for moderately polar compounds is Ethanol/Water.[1]
FAQ 3: The yield of my recrystallized this compound is very low. What are the potential causes and how can I improve it?
Answer:
A low yield can be attributed to several factors, from using an excessive amount of solvent to premature crystallization during filtration.
Troubleshooting Steps:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using too much will result in a significant portion of your product remaining in the mother liquor upon cooling.
-
Prevent Premature Crystallization: During hot filtration (if performed to remove insoluble impurities), ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper or in the funnel stem.
-
Sufficient Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize the precipitation of the product.
-
Recover from Mother Liquor: If you suspect a significant amount of product remains in the filtrate (mother liquor), you can try to recover a second crop of crystals by evaporating some of the solvent and re-cooling. Be aware that this second crop may be less pure than the first.
-
Check for Sublimation: Some aromatic compounds can sublime at elevated temperatures. While less common for this specific structure, be mindful of any solid material collecting on the upper, cooler parts of the flask during heating.
FAQ 4: The color of my this compound did not improve after recrystallization. What can I do?
Answer:
Colored impurities can be challenging to remove if they have similar solubility properties to your target compound.
Troubleshooting Steps:
-
Use of Activated Carbon (Charcoal): Activated carbon can be used to adsorb colored impurities. Add a small amount of activated carbon to the hot, dissolved solution and swirl for a few minutes before performing a hot filtration to remove the carbon. Caution: Use activated carbon sparingly, as it can also adsorb your product, leading to a lower yield.
-
Chemical Treatment: In some cases, colored impurities are byproducts of the synthesis. Understanding the synthetic route can provide clues about the nature of these impurities. For instance, some pyridine derivatives are known to form colored charge-transfer complexes. A mild chemical wash of the crude material before recrystallization might be beneficial, but this should be approached with caution to avoid reacting with the desired product.
-
Chromatography: If recrystallization fails to remove the colored impurities, column chromatography may be a necessary alternative purification step.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
This protocol provides a general guideline. The choice of solvent and volumes should be optimized based on preliminary solubility tests. Ethanol is often a good starting point for cyanopyridine derivatives.[1]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, 95%)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Gently heat the mixture on a hot plate while stirring until the solvent begins to boil. Continue adding small portions of the hot solvent until all the solid has just dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and swirl. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated carbon was used, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Allow the crystals to dry on the filter paper with the vacuum running for a few minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely. The purity can be assessed by measuring the melting point.
Protocol 2: Two-Solvent Recrystallization of this compound
This method is useful if a suitable single solvent cannot be found. A common pair is a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is insoluble.
Procedure:
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent (e.g., ethanol).
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy (turbid).
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Crystallization, Isolation, and Drying: Follow steps 4-6 from the single-solvent recrystallization protocol.
Visualization of the Recrystallization Workflow
Caption: A generalized workflow for the recrystallization process.
Logical Troubleshooting Flowchart
Sources
Common side reactions in the synthesis of 2-Acetylisonicotinonitrile
Welcome to the technical support center for the synthesis of 2-Acetylisonicotinonitrile (A-CIN). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the synthesis of this key heterocyclic building block. The following information is structured in a question-and-answer format to directly address specific experimental issues, explaining the underlying chemical principles and offering actionable solutions.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in the synthesis of this compound can often be traced back to a few fundamental areas. Before exploring complex side reactions, a systematic review of your foundational experimental parameters is the most effective troubleshooting step.[1][2]
Core Areas for Investigation:
-
Purity and Integrity of Starting Materials: The most common synthetic routes, such as the Grignard reaction with 4-cyanopyridine-2-carboxaldehyde or palladium-catalyzed acylations, are highly sensitive to the quality of the precursors.
-
Recommendation: Verify the purity of your starting materials (e.g., 2-bromo-4-cyanopyridine, acylating agents) via NMR or GC-MS. Aldehydes are particularly prone to oxidation to carboxylic acids, which will consume your organometallic reagents. Ensure all reagents are dry, as moisture can lead to significant side reactions.[1]
-
-
Reaction Atmosphere and Anhydrous Conditions: Organometallic reagents like Grignards are extremely sensitive to moisture and atmospheric oxygen.
-
Recommendation: Ensure all glassware is rigorously flame-dried or oven-dried before use. The reaction must be conducted under a positive pressure of an inert atmosphere (e.g., Argon or Nitrogen). Use freshly distilled, anhydrous solvents. Even minor leaks in your setup can introduce contaminants that quench the reaction.[1]
-
-
Temperature Control: Precise temperature management is critical.
-
Grignard Reactions: The initial formation of the Grignard reagent is exothermic. The subsequent addition to the electrophile should typically be performed at low temperatures (e.g., 0 °C or below) to prevent side reactions like enolization or reduction.[3]
-
Exothermic Events: Adding reagents too quickly can create localized "hot spots," leading to the formation of thermal decomposition products and tar.[1]
-
Q2: I've isolated my product, but NMR and Mass Spec analysis show the presence of 2-acetylisonicotinamide and/or isonicotinic acid derivatives. What is causing this?
A2: The presence of these impurities points directly to the hydrolysis of the nitrile group. The cyano group is susceptible to reaction with water under both acidic and basic conditions, which are often present during the reaction workup.
Mechanism of Nitrile Hydrolysis: The hydrolysis proceeds in two stages: first to the primary amide (2-acetylisonicotinamide), and then, under more forcing conditions, to the carboxylic acid. This process can be catalyzed by acid or base.
Troubleshooting Steps:
-
Anhydrous Reaction Conditions: As mentioned in Q1, ensuring the reaction is strictly anhydrous is the first line of defense.
-
Careful Workup: The "quench" step is the most likely source of hydrolysis.
-
Recommendation: Instead of quenching with a strong acid like HCl, use a saturated aqueous solution of ammonium chloride (NH₄Cl). This provides a proton source to neutralize the intermediate alkoxide but is buffered and less harsh, minimizing acid-catalyzed hydrolysis.[4]
-
-
pH Control During Extraction: During aqueous extraction, avoid strongly acidic or basic conditions. If you need to adjust the pH, do so cautiously and keep the solution cold to slow the rate of hydrolysis.[5]
-
Minimize Contact Time: Do not let the reaction mixture sit for extended periods in aqueous acidic or basic conditions during the workup. Proceed through the quenching and extraction phases efficiently.
Below is a diagram illustrating the desired synthetic pathway versus the hydrolysis side reaction.
Caption: Main vs. Side Reaction Pathways.
Q3: My crude product contains a significant amount of an unexpected ketone byproduct. What could be the source?
A3: This is a classic side reaction observed in Grignard syntheses of secondary alcohols from aldehydes, resulting from oxidation of the product alkoxide intermediate.[4]
The Oppenauer-type Oxidation Side Reaction:
-
After the Grignard reagent (e.g., methylmagnesium bromide) adds to the aldehyde (e.g., 4-cyanopyridine-2-carboxaldehyde), a magnesium alkoxide intermediate is formed.
-
If unreacted aldehyde is still present, this magnesium alkoxide can act as a reducing agent. It transfers a hydride to another molecule of the starting aldehyde, reducing it to the corresponding primary alcohol (e.g., (4-cyanopyridin-2-yl)methanol).
-
In this process, the magnesium alkoxide is oxidized to the ketone product, which in this case is your desired this compound. However, this comes at the cost of consuming both the Grignard reagent and the starting aldehyde to produce an alcohol byproduct, lowering the overall yield of your target ketone.[4]
Troubleshooting Steps:
-
Control Reagent Stoichiometry: Ensure you are using a slight excess (e.g., 1.1-1.2 equivalents) of the Grignard reagent to drive the initial addition to completion.
-
Reverse Addition: Instead of adding the Grignard reagent to the aldehyde, try a "reverse addition" where the aldehyde solution is added slowly to the Grignard reagent. This maintains an excess of the Grignard reagent throughout the addition, minimizing the concentration of unreacted aldehyde available for the side reaction.
-
Low Temperature: Keep the reaction temperature low (0 °C or below) during the addition to disfavor the oxidation-reduction pathway.
Q4: I am attempting a palladium-catalyzed acylation of 2-substituted-4-cyanopyridine and observing biaryl formation and catalyst decomposition (palladium black). How can I mitigate this?
A4: This is a common issue in palladium-catalyzed C-H activation/functionalization reactions. The formation of biaryl homocoupling products and the subsequent precipitation of Pd(0) (palladium black) deactivates the catalyst and lowers the yield of the desired acylated product.[6]
Troubleshooting Steps:
-
Choice of Oxidant: The oxidant is crucial for regenerating the active Pd(II) or Pd(IV) catalyst. Ensure you are using a suitable oxidant (e.g., tert-butyl hydroperoxide, benzoquinone) in the correct stoichiometric amount.
-
Ligand Selection: While many C-H functionalizations are "ligandless," some systems benefit from a ligand that stabilizes the palladium center and prevents aggregation. Simple N-donor ligands like pyridine can sometimes, paradoxically, inhibit the reaction if used in excess, but substoichiometric amounts may stabilize the catalyst.[6] Experimenting with different ligands may be necessary.
-
Solvent and Additives: The solvent can play a significant role. Highly coordinating solvents may compete for binding sites on the palladium. Additives like acids (e.g., TFA) can promote the C-H activation step. A thorough screen of reaction conditions is often required for these complex catalytic cycles.[7]
Reference Experimental Protocol: Grignard Synthesis
This protocol describes a general procedure for the synthesis of this compound from a suitable precursor. Note: This is a representative method and should be adapted and optimized for your specific laboratory conditions and scale.
Objective: To synthesize this compound via the addition of methylmagnesium bromide to 4-cyanopyridine-2-carboxaldehyde.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Amount |
| 4-cyanopyridine-2-carboxaldehyde | 132.12 | 10.0 | 1.32 g |
| Methylmagnesium Bromide (3.0 M in Et₂O) | - | 11.0 | 3.7 mL |
| Anhydrous Diethyl Ether (Et₂O) | - | - | 50 mL |
| Saturated Aqueous NH₄Cl | - | - | 20 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | ~2 g |
Procedure:
-
Setup: Assemble a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reactant Preparation: Dissolve 4-cyanopyridine-2-carboxaldehyde (1.32 g, 10.0 mmol) in anhydrous diethyl ether (30 mL) and add it to the reaction flask. Cool the solution to 0 °C using an ice-water bath.
-
Grignard Addition: Add the methylmagnesium bromide solution (3.7 mL, 11.0 mmol) to the dropping funnel and add it dropwise to the stirred aldehyde solution over 20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1 hour. Monitor the reaction by TLC.
-
Oxidation Step: (This is a key step to convert the secondary alcohol to the ketone). Prepare a solution of Dess-Martin periodinane (DMP) (4.66 g, 11.0 mmol) in anhydrous dichloromethane (DCM, 40 mL). Slowly add the Grignard reaction mixture to the DMP solution at 0 °C. Allow the mixture to warm to room temperature and stir for 2-3 hours until the alcohol is consumed (monitored by TLC).
-
Workup: Cool the reaction mixture back to 0 °C. Quench the reaction by slowly adding a saturated solution of NaHCO₃ containing sodium thiosulfate (Na₂S₂O₃) until the phases are clear.
-
Extraction: Separate the layers. Extract the aqueous layer twice with DCM (2 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
References
- Trécourt, F., et al. (2000). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. Tetrahedron, 56, 1349-1360. [Link]
- Organic Chemistry Portal. (2021). Grignard Reaction. [Link]
- U.S. Patent No. 5,756,750. (1998).
- DeLuca, M. R., & Kerwin, S. M. (2001). Side Reactions in a Grignard Synthesis.
- Catino, A. J., et al. (2011). Pd(II)-Catalyzed C-H Acylation of (Hetero)arenes—Recent Advances. Molecules, 16(12), 10284-10305. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. Pd(II)-Catalyzed C-H Acylation of (Hetero)arenes—Recent Advances | MDPI [mdpi.com]
Technical Support Center: Optimizing Derivatization of 2-Acetylisonicotinonitrile
Welcome to the technical support guide for the derivatization of 2-Acetylisonicotinonitrile. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile building block. Here, we provide field-proven insights, detailed protocols, and robust troubleshooting strategies to help you navigate the complexities of its chemical transformations and optimize your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the derivatization of the acetyl group on the this compound scaffold.
Q1: What is the primary reaction mechanism for derivatizing the acetyl group of this compound?
The primary pathway for derivatizing the acetyl ketone is through a nucleophilic addition-elimination reaction, typically with a primary amine or a related nucleophile (e.g., hydrazine, hydroxylamine) to form an imine (Schiff base) or a related C=N bonded derivative.[1][2][3] The reaction is generally acid-catalyzed. The process begins with the nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by dehydration to yield the final product.[3]
Q2: Why is pH control critical in these derivatization reactions?
The formation of imines is highly pH-dependent. The reaction requires acid catalysis to protonate the carbonyl oxygen, making the carbon more electrophilic for the amine to attack. However, at a very low pH, the amine nucleophile itself becomes protonated to form a non-nucleophilic ammonium salt, which halts the reaction. Conversely, at a high pH, there is insufficient acid to catalyze the removal of the hydroxyl group as water.[4] The optimal pH for imine formation is typically mildly acidic, often around 4-6.
Q3: What are the most suitable solvents for this reaction?
The choice of solvent depends on the solubility of the reactants and the reaction temperature. Protic solvents like ethanol or methanol can be effective as they can participate in proton transfer. Aprotic solvents such as toluene, dichloromethane (DCM), or tetrahydrofuran (THF) are also commonly used, often with the addition of a dehydrating agent (like molecular sieves) to drive the reaction equilibrium towards the product.[5]
Q4: My starting material is poorly soluble. What can I do?
If the this compound or the derivatizing agent has poor solubility in the chosen solvent, consider using a co-solvent system. For instance, a small amount of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be added to enhance solubility.[5] Alternatively, switching to a solvent like pyridine, which can also act as a catalyst and acid scavenger, might be beneficial, though it can complicate purification.[6][7]
Q5: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored using several analytical techniques.[8]
-
Thin-Layer Chromatography (TLC): This is the quickest method. It allows for the visualization of the consumption of starting materials and the formation of the product. A suitable mobile phase (e.g., ethyl acetate/hexane mixture) should be chosen to achieve good separation between the spots.[9]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion, yield, and the formation of byproducts.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the acetyl methyl protons of the starting material and the appearance of new signals corresponding to the imine product.[8][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Highly sensitive method for confirming the mass of the desired product and identifying potential byproducts.[9][11]
Section 2: General Experimental Protocol: Imine Formation
This protocol provides a starting point for the derivatization of this compound with a generic primary amine. Note: This is a general guide; optimization is crucial for specific substrates.[12][13]
Materials:
-
This compound
-
Primary Amine (e.g., aniline, benzylamine) (1.1 equivalents)
-
Glacial Acetic Acid (catalytic amount, ~5 mol%)
-
Anhydrous Ethanol or Toluene
-
Molecular Sieves (4Å), activated
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and anhydrous ethanol (or toluene).
-
Reagent Addition: Add the primary amine (1.1 eq) to the solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid. If using an aprotic solvent like toluene, add activated molecular sieves to remove water as it forms.
-
Reaction: Stir the mixture at room temperature or heat to a moderate temperature (e.g., 40-60°C). Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If molecular sieves were used, filter them off.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure imine derivative.
-
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide provides a systematic approach to identifying and resolving common issues.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Poor Reagent Quality: The amine may have degraded, or the starting material could be impure.[14] 2. Suboptimal pH: Incorrect amount of acid catalyst.[4] 3. Presence of Water: Water can shift the reaction equilibrium back to the starting materials.[15] 4. Insufficient Reaction Time/Temp: The reaction may be slow under the current conditions. | 1. Use freshly opened or purified reagents. Verify the purity of starting materials via NMR or LC-MS. 2. Screen different catalytic amounts of acid (e.g., 1-10 mol%). For sensitive substrates, use a weaker acid like pyridinium p-toluenesulfonate (PPTS). 3. Use anhydrous solvents and add a dehydrating agent like molecular sieves, especially in aprotic solvents. 4. Increase the reaction temperature in increments of 10°C and monitor for product formation vs. degradation. Extend the reaction time. |
| Multiple Products Observed (TLC/HPLC) | 1. Side Reactions: The nitrile group could potentially react under harsh conditions. Self-condensation of the ketone is also possible. 2. Product Degradation: The imine product may be unstable and hydrolyze back to the starting materials or undergo other reactions. 3. Over-alkylation (if applicable): If the amine has multiple reactive sites, poly-derivatization can occur.[4] | 1. Use milder reaction conditions (lower temperature, less catalyst). 2. Ensure the workup is not overly acidic or basic. Analyze the product's stability in the purification solvent before proceeding. 3. Use a protecting group strategy if the nucleophile has multiple reactive sites. |
| Recovery of Starting Material | 1. Inactive Catalyst: The acid catalyst may have been neutralized by basic impurities. 2. Reversible Reaction: The equilibrium favors the reactants. 3. Steric Hindrance: The amine nucleophile may be too bulky to attack the ketone efficiently. | 1. Add a fresh portion of the catalyst. Ensure all reagents are free from basic contaminants. 2. Actively remove water using a Dean-Stark apparatus (for solvents like toluene) or molecular sieves. Use a slight excess of the derivatizing amine (e.g., 1.2-1.5 eq).[14] 3. Increase the reaction temperature or consider a less sterically hindered derivatizing agent if possible. |
| Difficulty in Purification | 1. Similar Polarity: The product and starting material may have very similar Rf values on TLC. 2. Product is an Oil: The product may not crystallize easily. 3. Contamination with High-Boiling Solvents: Residual DMF or pyridine can complicate purification.[5] | 1. Try a different solvent system for column chromatography. Consider switching to a different stationary phase (e.g., alumina) or using reverse-phase chromatography. 2. Attempt to form a salt (e.g., hydrochloride) which may be crystalline. 3. Before workup, perform an aqueous wash to remove water-soluble solvents like DMF. For pyridine, wash with a dilute copper sulfate solution. |
Section 4: Visualizations & Workflows
Reaction Mechanism
Caption: Mechanism of acid-catalyzed imine formation.
Experimental Workflow
Caption: General experimental workflow for derivatization.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yield.
Section 5: Optimizing Reaction Parameters
Systematic optimization is key to achieving high yield and purity. The following table summarizes key parameters and their typical ranges for consideration.[13][16][17][18]
| Parameter | Typical Range | Rationale & Considerations |
| Temperature | Room Temp to 80°C | Higher temperatures accelerate the reaction but can promote byproduct formation or degradation. Start at a lower temperature and increase gradually if the reaction is slow. |
| Reactant Stoichiometry | 1.0 - 1.5 eq. of Amine | A slight excess of the amine can help drive the reaction to completion. A large excess can complicate purification. |
| Catalyst Loading | 1 - 10 mol% (Acid) | Too little catalyst results in a slow reaction; too much can protonate the amine nucleophile, stopping the reaction, or cause side reactions. An empirical screen is recommended. |
| Concentration | 0.1 - 1.0 M | Higher concentrations can increase reaction rates but may also lead to solubility issues or increased side reactions. |
| Solvent Choice | Alcohols, Toluene, DCM, THF | Choice impacts reactant solubility and the ease of water removal. Toluene with a Dean-Stark trap is effective for dehydration. Alcohols are good protic solvents but can be harder to render fully anhydrous. |
References
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). Vertex AI Search.
- Overcoming analytical challenges with chemical derivatization in LC-MS/MS. Syngene International Ltd.
- Optimization of the derivatization reaction using an eight-point... ResearchGate.
- Optimization of derivatization conditions for the four reactive... ResearchGate.
- Guide to Derivatization Reagents for GC. Bulletin 909A.
- Derivatization reaction optimization. ResearchGate.
- The optimization of the derivatization conditions is illustrated by... ResearchGate.
- Troubleshooting low yield in derivatization with 3-Hydrazinylpyridazine hydrochloride. Benchchem.
- Reactions of Amines. Chem 360 Jasperse Ch. 19 Notes.
- Application Notes and Protocols for Monitoring 2',3'-di-O-acetylguanosine Reaction Progress. Benchchem.
- Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide.
- Can anyone help me troubleshoot problems in sample derivatization in GC-MS? ResearchGate.
- 20.6: Reactions of Amines. (2020). Chemistry LibreTexts.
- Synthesis of 2-chloronicotinic acid derivatives. ResearchGate.
- Synthesis of some 2-aminonicotinic acid derivatives. PubMed.
- Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica.
- How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate.
- Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. ResearchGate.
- Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies. (2023). NIH.
- THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. (2024). Chemistry of Heterocyclic Compounds.
- Analytical methods for monitoring the progress of reactions with Isoquinoline-6-carbonyl chloride. Benchchem.
- Acylation of amines [ORGANIC CHEMISTRY] Klein 23.8. (2021). YouTube.
- 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. (2024). Chemistry LibreTexts.
- How to avoid N-containing compounds that arise due to pyridine used in the BSTFA derivatization? ResearchGate.
- Synthesis of 2-acetylbenzonitriles and reactivity in tandem reactions with carbon- and hetero-nucleophiles: easy access to 3,3-disubstituted isoindolinones. ResearchGate.
- The release and purification of sialic acids from glycoconjugates: methods to minimize the loss and migration of O-acetyl groups. PubMed.
- Analytical Techniques used in Therapeutic Drug Monitoring. ResearchGate.
- (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate.
- Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press.
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. cdn.syngeneintl.com [cdn.syngeneintl.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. gcms.cz [gcms.cz]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Troubleshooting low yield in Staudinger synthesis of β-lactams
Welcome to our dedicated technical support center for the Staudinger synthesis of β-lactams. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in this classic yet nuanced [2+2] cycloaddition reaction. Here, we address common issues leading to low yields and provide field-proven insights to optimize your synthetic outcomes.
Troubleshooting Guides: Addressing Low Yields
This section directly tackles specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.
Question 1: I am observing very low or no formation of my desired β-lactam product. What are the most likely initial points of failure?
Answer:
Low or no product formation in a Staudinger synthesis typically points to issues with one of the two key reactants: the ketene or the imine. Ketenes, unless highly substituted like diphenylketene, are generally unstable and prone to polymerization, while imines can be susceptible to hydrolysis.[1][2]
Initial Diagnostic Workflow:
-
Confirm Reactant Integrity: Before troubleshooting the reaction itself, verify the purity and stability of your starting materials.
-
Imine: Check for the presence of the corresponding aldehyde/ketone and amine starting materials via ¹H NMR or TLC, which would indicate hydrolysis.
-
Acid Chloride (Ketene Precursor): Ensure the acid chloride is fresh and has not been hydrolyzed by atmospheric moisture to the corresponding carboxylic acid.
-
-
In Situ Ketene Generation Check: Since most ketenes are generated in situ, the dehydrohalogenation of the acid chloride by a tertiary amine base is a critical step.[2]
-
Base Quality: Ensure your tertiary amine (e.g., triethylamine, Et₃N) is dry and free of primary or secondary amine impurities.
-
Addition Temperature: The addition of the base to the acid chloride is often exothermic. A slow, controlled addition at low temperatures (e.g., -78 °C to 0 °C) can prevent unwanted side reactions and ketene polymerization.[3]
-
dot
Caption: Initial diagnostic workflow for low β-lactam yield.
Question 2: My reaction is messy, with multiple side products and a low yield of the β-lactam. How can I suppress these side reactions?
Answer:
A complex reaction mixture often indicates that the rate of desired [2+2] cycloaddition is being outcompeted by side reactions. The primary culprits are ketene polymerization and reactions involving the zwitterionic intermediate.
Key Considerations and Solutions:
-
Ketene Polymerization: Ketenes can readily dimerize or polymerize, especially if their concentration is too high or if they are not trapped quickly by the imine.
-
Protocol: Generate the ketene slowly in the presence of the imine. This can be achieved by the slow addition of the acid chloride/base mixture to a solution of the imine, or by adding the base slowly to a solution of the acid chloride and the imine. This ensures the ketene concentration remains low and it reacts as it is formed.
-
-
Zwitterionic Intermediate Pathways: The reaction proceeds through a zwitterionic intermediate formed from the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon.[1][4] The rate of ring closure of this intermediate to the β-lactam is crucial.
-
Electronic Effects: The stability and reactivity of this intermediate are heavily influenced by the electronic nature of the substituents on both the ketene and the imine.[1][5]
-
Electron-donating groups on the ketene and electron-withdrawing groups on the imine accelerate the ring closure, favoring the formation of the cis-β-lactam.[1]
-
Electron-withdrawing groups on the ketene and electron-donating groups on the imine slow down the ring closure, which can allow for isomerization of the intermediate, often leading to the trans-β-lactam.[1] A slower ring closure also provides a larger window for side reactions to occur.
-
-
Solvent Effects: The choice of solvent can influence the lifetime and stability of the zwitterionic intermediate. Non-polar aprotic solvents like dichloromethane (DCM) or toluene are commonly used.[3][4] Highly polar solvents may stabilize the zwitterion, potentially slowing the ring closure.
-
Experimental Protocol for Minimizing Side Reactions:
-
Setup: To a solution of the imine in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the acid chloride.
-
Slow Addition: Slowly add a solution of dry triethylamine in anhydrous DCM dropwise over a period of 1-2 hours using a syringe pump.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Question 3: I am struggling with the purification of my β-lactam product. The crude NMR shows the product, but column chromatography gives poor recovery.
Answer:
Purification of β-lactams can be challenging due to the strained nature of the four-membered ring, which makes it susceptible to hydrolysis, particularly on silica gel.
Purification Strategies:
| Method | Description | Advantages | Disadvantages |
| Flash Chromatography (Modified) | Use silica gel that has been neutralized with a base (e.g., by preparing a slurry with the eluent containing 1-2% triethylamine). | Minimizes on-column degradation of the β-lactam. | May not be suitable for all β-lactams; can affect the separation of certain impurities. |
| Crystallization | If the product is a solid, crystallization is an excellent purification method that avoids the use of silica gel. | Can yield highly pure material; avoids acidic conditions. | Not all β-lactams are crystalline; can be time-consuming to find suitable solvent systems. |
| Preparative TLC | For small-scale reactions, preparative thin-layer chromatography can be a quick way to isolate the product. | Faster than column chromatography for small amounts. | Limited to small quantities; still involves contact with silica. |
| Aqueous Work-up | A thorough aqueous work-up can remove many polar impurities, sometimes yielding a product that is pure enough for subsequent steps without chromatography.[6] | Avoids silica gel entirely. | May not remove all impurities. |
Protocol for Neutralized Silica Gel Chromatography:
-
Prepare Slurry: In a fume hood, prepare a slurry of silica gel in your chosen eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Add Base: Add triethylamine to the slurry to a final concentration of 1-2% (v/v).
-
Pack Column: Pack the column with the neutralized silica slurry.
-
Elute: Run the column as usual, ensuring the eluent throughout the purification contains the same concentration of triethylamine.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the Staudinger synthesis?
The optimal temperature is highly substrate-dependent. Many reactions are run at temperatures ranging from -78 °C to room temperature.[3] Lower temperatures can help control the rate of ketene formation and minimize polymerization, which is often beneficial for yield. However, some less reactive substrate combinations may require higher temperatures to proceed at a reasonable rate. It is often best to start at 0 °C and adjust as needed based on reaction monitoring.
Q2: How does the choice of base affect the reaction?
The most common base is triethylamine (Et₃N). Other tertiary amines like diisopropylethylamine (DIPEA) or N-methylmorpholine can also be used.[7] The key is that the base should be non-nucleophilic to avoid reacting with the acid chloride or the ketene. The purity of the base is critical; it must be anhydrous and free from primary and secondary amine contaminants.
Q3: Can I use a pre-formed ketene?
While most ketenes are generated in situ due to their instability, some, like diphenylketene, are stable enough to be isolated and stored.[1] Using a stable, pre-formed ketene can simplify the reaction setup as the dehydrohalogenation step is no longer necessary. However, for most other ketenes, in situ generation is the standard and most practical approach.[2]
Q4: My imine is not very stable. Are there any alternative strategies?
If your imine is prone to hydrolysis or difficult to isolate, a one-pot, three-component reaction can be attempted. In this approach, the aldehyde (or ketone), amine, and acid chloride are combined. This is often more complex as the amine can react directly with the acid chloride. However, with careful optimization of the order of addition and reaction conditions, it can be a viable strategy.[3]
Q5: How do I know if my reaction is producing the cis or trans β-lactam?
The stereochemical outcome can often be predicted based on the electronic properties of the substituents.[1][5] As a general rule:
-
(E)-imines tend to form cis β-lactams.[4]
-
(Z)-imines tend to form trans β-lactams.[4]
-
Electron-donating groups on the ketene favor cis products, while electron-withdrawing groups favor trans products.[1][4]
The relative stereochemistry can be determined experimentally using ¹H NMR by analyzing the coupling constant (³J) between the protons at C3 and C4 of the β-lactam ring. Typically, cis protons have a larger coupling constant (³J ≈ 4-6 Hz) than trans protons (³J ≈ 1-3 Hz).
dot
Caption: Overview of the Staudinger synthesis and key troubleshooting areas.
References
- Staudinger synthesis. (n.d.). In Wikipedia.
- Staudinger Synthesis. (n.d.). Organic Chemistry Portal.
- Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2001). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Current Organic Chemistry, 5(10), 917-948.
- Alcaide, B., Almendros, P., & Aragoncillo, C. (2008). The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? Accounts of chemical research, 41(8), 955–965.
- Jiao, L., Liang, Y., & Xu, J. (2006). Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society, 128(18), 6060–6069.
- De Vito, V., Zarei, M., & Jarrahpour, A. (2016). Synthesis of β-lactams via Staudinger reaction using N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ).
- Capozzi, G., & Modena, G. (1974). The Staudinger Reaction. In The Chemistry of Ketenes, Allenes and Related Compounds (pp. 785-839). John Wiley & Sons, Ltd.
- France, S., Wack, H., Taggi, A. E., Hafez, A. M., Witsil, D. R., & Lectka, T. (2004). The Staudinger reaction: a new version of an old reaction. Accounts of chemical research, 37(4), 241–250.
- Banik, B. K., Banik, I., & Becker, F. F. (2005). Stereocontrolled synthesis of anticancer beta-lactams via the Staudinger reaction. Bioorganic & medicinal chemistry, 13(11), 3611–3622.
- Zarei, M. (2015). Facile Synthesis of β-Lactam Derivatives by the Staudinger Reaction Using 3,6-Dichlorotetrazine. Journal of Chemical Research, 39(12), 698-700.
- Alajarin, M., Bonillo, B., & Orenes, R. A. (2012). The Staudinger reaction to β-lactams. In The Chemistry of β-Lactams (pp. 1-105). John Wiley & Sons, Ltd.
- Imine and Enamine Hydrolysis Mechanism. (n.d.). Chemistry Steps.
- Filatov, V. E., Iuzabchuk, D. A., Tafeenko, V. A., Grishin, Y. K., Roznyatovsky, V. A., Lukianov, D. A., ... & Beloglazkina, E. K. (2022).
Sources
- 1. Staudinger Synthesis [organic-chemistry.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
Technical Support Center: 2-Acetylisonicotinonitrile Purification
Welcome to the technical support guide for handling and purifying 2-Acetylisonicotinonitrile. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges with residual solvent impurities in their samples. Our goal is to provide not just protocols, but the underlying scientific principles and troubleshooting logic to empower you to solve purification challenges effectively.
Frequently Asked Questions (FAQs)
Q1: I've synthesized or purchased this compound, but I suspect it's contaminated with solvent. How can I identify the impurity and determine its concentration?
A1: Identifying and quantifying residual solvents is the critical first step before attempting any purification. The two most common and effective methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC).
-
¹H NMR Spectroscopy: This is often the quickest and most accessible method. Residual solvents appear as characteristic peaks in the ¹H NMR spectrum. By integrating the solvent peaks relative to a known proton signal from your target molecule, you can quantify the impurity. The chemical shifts of common laboratory solvents are well-documented.[1][2][3][4]
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is a highly sensitive method for quantifying volatile organic compounds. It is the industry standard for residual solvent analysis in active pharmaceutical ingredients (APIs).
Pro-Tip: Always record a spectrum of your starting material in a deuterated solvent you know to be pure (e.g., DMSO-d₆, CDCl₃) to get a baseline.[1]
Table 1: ¹H NMR Chemical Shifts of Common Process Solvents Data compiled from established literature sources.[1][4][5] Shifts can vary slightly based on concentration and sample matrix.
| Solvent | Formula | Typical ¹H Shift (ppm in CDCl₃) | Multiplicity |
| Acetone | C₃H₆O | 2.17 | Singlet |
| Acetonitrile | CH₃CN | 1.97 | Singlet |
| Dichloromethane | CH₂Cl₂ | 5.30 | Singlet |
| Diethyl Ether | C₄H₁₀O | 3.48 (q), 1.21 (t) | Quartet, Triplet |
| Ethanol | C₂H₆O | 3.72 (q), 1.25 (t) | Quartet, Triplet |
| Ethyl Acetate | C₄H₈O₂ | 4.12 (q), 2.05 (s), 1.26 (t) | Quartet, Singlet, Triplet |
| n-Heptane / Hexanes | C₇H₁₆ | ~1.25 (br s), ~0.88 (br t) | Broad Singlet, Broad Triplet |
| Toluene | C₇H₈ | 7.27-7.17 (m), 2.36 (s) | Multiplet, Singlet |
| Tetrahydrofuran (THF) | C₄H₈O | 3.76 (m), 1.85 (m) | Multiplet, Multiplet |
Purification & Troubleshooting Guides
Once you have identified the solvent, you can select an appropriate removal strategy. The general workflow involves starting with the simplest physical methods and escalating to chemical/physical techniques if necessary.
Caption: Step-by-step recrystallization workflow.
Guide 3: Slurry Washing
Q: My compound is highly soluble in most solvents, making recrystallization difficult and leading to low yields. Is there an alternative?
A: Yes. A slurry wash is an excellent alternative.
Principle: This technique involves suspending your impure solid in a solvent where the compound of interest has very low solubility, but the solvent impurity is highly soluble. The impurity dissolves into the wash solvent, which can then be filtered off, leaving the purified solid behind.
Experimental Protocol: Slurry Washing
-
Solvent Selection: Choose a solvent in which this compound is practically insoluble. Non-polar solvents like n-heptane, hexanes, or diethyl ether are often good candidates for washing polar compounds.
-
Slurrying: Place the impure solid in a flask. Add enough wash solvent to create a stirrable suspension (slurry).
-
Agitation: Stir the slurry vigorously at room temperature for 30-60 minutes. This ensures the impurity has sufficient time to dissolve into the liquid phase.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of fresh, cold wash solvent.
-
Drying: Dry the purified solid under high vacuum to remove the wash solvent.
Consolidated Troubleshooting Table
| Symptom | Possible Cause(s) | Recommended Action(s) |
| "Oiling Out" during Recrystallization | The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound. | Add more hot solvent to the mixture. If the problem persists, switch to a lower-boiling solvent or use a solvent pair. |
| No Crystals Form Upon Cooling | The solution is not saturated enough; too much solvent was added. The compound may be an oil at room temperature. | Boil off some of the solvent to increase concentration and attempt cooling again. If it still fails, try scratching the inside of the flask with a glass rod or adding a seed crystal. |
| Very Low Recovery After Recrystallization | Too much solvent was used. The compound has significant solubility in the solvent even when cold. The cooling process was too rapid. | Minimize the initial amount of hot solvent. Ensure the solution is cooled thoroughly in an ice bath before filtering. Allow for slow, undisturbed cooling. |
| Solvent Remains After Slurry Wash | The chosen wash solvent is not effective for this impurity. Insufficient agitation time or volume. | Switch to a different wash solvent. Increase the stirring time or perform a second slurry wash. |
References
- ResearchGate. Effective Control of Residual Solvents In API Drying Using Fluid Bed Dryer.
- Overall Science. Purification of Organic Compounds.
- National Institutes of Health (NIH). Solvent-Assisted Secondary Drying of Spray-Dried Polymers.
- Google Patents. A novel process of residual solvent removal - EP 2500072 A1.
- Upperton Pharma Solutions. A Guide to Improving API Solubility with Spray-Dried Dispersions.
- Google Patents. Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals - US5981751A.
- Save My Exams. Organic Techniques - Purification | Edexcel A Level Chemistry Revision Notes 2015.
- Google Patents. Method for washing a filter cake - US2823241A.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
- BYJU'S. Methods of purification of organic compounds.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- University of Wisconsin-Madison. NMR Proton Shifts for Residual Solvent Impurities.
- EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity.
- National Institutes of Health (NIH), PubChem. Succinonitrile.
- Ataman Kimya. ACETONITRILE.
- EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
Sources
Technical Support Center: Synthesis of Substituted Pyridinecarbonitriles
Welcome to the technical support center for the synthesis of substituted pyridinecarbonitriles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this vital heterocyclic scaffold. Pyridinecarbonitriles are not merely synthetic intermediates; they are core components in a vast array of pharmaceuticals and functional materials.[1][2] However, their synthesis is often fraught with challenges, from stubborn low yields to perplexing side reactions and purification hurdles.
This document moves beyond simple protocols to provide a deeper understanding of the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries we receive from researchers in the field.
Q1: What are the most prevalent and reliable methods for synthesizing substituted pyridinecarbonitriles?
A1: The most robust and widely adopted methods are multi-component reactions (MCRs), particularly the one-pot synthesis involving an aldehyde, a methyl ketone, malononitrile, and an ammonium source like ammonium acetate.[3] This approach is favored for its operational simplicity and high atom economy.[4] Variations using microwave irradiation are particularly effective, often leading to excellent yields in significantly reduced reaction times, sometimes under solvent-free conditions.[5] Beyond MCRs, other classical routes like the Hantzsch and Bohlmann-Rahtz syntheses, or direct cyanation of a pre-formed pyridine ring, are also employed, though they may be less convergent.[6][7][8]
Q2: My reaction yield is consistently low or non-existent. What are the first things I should check?
A2: Low yield is the most common complaint and typically points to one of four areas: (1) Reaction Conditions , (2) Reagent Quality , (3) Catalyst Activity , or (4) Reaction Monitoring . First, ensure your reaction has gone to completion by monitoring it via Thin Layer Chromatography (TLC) or HPLC.[9] If starting materials are still present after the expected reaction time, consider if the temperature is suboptimal; too low, and the reaction stalls; too high, and you risk decomposition.[10] Next, verify the purity of your reagents, as impurities can halt the reaction or deactivate the catalyst.[9] Finally, assess your catalyst. Is it fresh? Has it been stored correctly? In some cases, catalyst loading may need to be optimized.[10]
Q3: I'm seeing multiple spots on my TLC and complex signals in my NMR. What are the likely side products?
A3: The formation of impurities often arises from competing reaction pathways. Common side products include dimers from the self-reaction of starting materials, products of incomplete cyclization, or oxidized/degraded materials.[9] In MCRs, a frequent impurity is the benzylidenemalononitrile intermediate, formed from the Knoevenagel condensation of the aldehyde and malononitrile.[9] If this intermediate is stable and does not proceed to the final product, it will appear as a major impurity.
Q4: How do I choose the best purification method for my substituted pyridinecarbonitrile?
A4: Purification is typically achieved via recrystallization or column chromatography.[9] For solid products, recrystallization from a suitable solvent like ethanol or an ethanol/water mixture is often sufficient.[5] However, if the crude product is an oil or contains significant impurities, column chromatography on silica gel is necessary. Be aware that the basicity of the pyridine nitrogen can cause significant tailing on silica gel. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (~0.5-1%), to your eluent system.[11]
Troubleshooting Guides: From Problem to Solution
This section provides in-depth analysis and actionable solutions for specific experimental challenges.
Problem 1: Low or No Product Yield
Low product formation is a frustrating but solvable issue. The key is a systematic approach to identify the root cause.
Underlying Causality: The formation of the pyridine ring in an MCR is a cascade of several distinct reactions (Knoevenagel condensation, Michael addition, cyclization, and aromatization). A failure at any one of these stages will prevent product formation. Catalyst deactivation is also a critical factor, as impurities can poison the catalyst or the catalyst itself may degrade under reaction conditions.[12][13]
Troubleshooting Workflow:
Below is a logical workflow to diagnose the cause of low yields.
Caption: Troubleshooting workflow for low product yield.
Step-by-Step Solutions:
-
Confirm Reaction Progress: Before making any changes, use TLC or HPLC to get an accurate picture of your reaction vessel. If starting materials are being consumed but no product is forming, you may be forming a stable, non-cyclized intermediate.[9]
-
Assess Reagent Quality: Use freshly distilled or purified aldehydes and ketones. Ensure your malononitrile is dry and stored properly. Impurities can act as catalyst poisons.[10]
-
Optimize Temperature: Systematically vary the reaction temperature. A reaction that is sluggish at 80°C may proceed smoothly at 100°C. Conversely, if you observe decomposition (charring, multiple dark spots on TLC), the temperature may be too high.[3]
-
Evaluate the Catalyst: If using a reusable catalyst, ensure it has been properly regenerated.[3] For acid or base catalysts, verify the concentration and consider a fresh batch. Sometimes, simply increasing the catalyst loading can overcome a sluggish reaction.
Problem 2: Significant Formation of Impurities & Side Products
The presence of persistent impurities complicates purification and reduces the overall yield.
Underlying Causality: Side reactions are often kinetically or thermodynamically favored under certain conditions. For example, high temperatures can promote dimerization or polymerization pathways.[3] The electronic nature of the substituents on the starting materials can also influence the propensity for side product formation.
Mitigation Strategies:
The choice of reaction conditions can be pivotal in minimizing unwanted byproducts.
| Parameter | Impact on Purity | Recommended Action & Rationale |
| Temperature | High temperatures can increase side reactions.[3] | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This minimizes the energy available for competing reaction pathways. |
| Reaction Time | Prolonged reaction times can lead to product degradation. | Monitor the reaction closely and stop it once the starting material is consumed. Over-running the reaction can expose the product to harsh conditions. |
| Atmosphere | Amine-substituted pyridines can be susceptible to oxidation.[9] | For sensitive substrates, conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions. |
| Stoichiometry | An excess of one reactant can lead to self-condensation.[10] | Ensure accurate molar ratios of reactants. A slight excess of the ammonia source is common, but large excesses of others should be avoided. |
Problem 3: Purification Challenges
Even with a good yield, isolating the pure pyridinecarbonitrile can be a major hurdle.
Underlying Causality: The physical properties of the target molecule, such as its polarity, basicity, and melting point, dictate its behavior during purification. "Oiling out" during recrystallization, for example, occurs when a compound's melting point is lower than the boiling point of the solvent system, causing it to melt rather than dissolve.[10]
Solutions for Common Purification Issues:
-
Tailing in Column Chromatography: As mentioned, the basic pyridine nitrogen interacts strongly with acidic silica gel.
-
Solution: Add 0.5-1% triethylamine or pyridine to the eluent to saturate the acidic sites on the silica, allowing for more symmetrical peak shapes.
-
-
Product "Oiling Out" During Recrystallization:
-
Solution: Try a different solvent system with a lower boiling point. Alternatively, use a larger volume of solvent and allow for very slow cooling to promote crystal lattice formation over phase separation. Seeding the solution with a previously obtained pure crystal can also induce proper crystallization.[10]
-
-
Co-elution of Impurities: If an impurity has a similar polarity to your product, it will be difficult to separate by standard chromatography.
-
Solution: Consider changing the stationary phase (e.g., from silica to alumina) or using a different solvent system to alter the selectivity of the separation. Sometimes, converting the product to a salt (e.g., with HCl) can dramatically change its polarity, allowing for easy separation from non-basic impurities.
-
Exemplary Experimental Protocol: Microwave-Assisted One-Pot Synthesis
This protocol describes a general and efficient method for the synthesis of 2-amino-3-cyanopyridine derivatives, adapted from modern literature procedures.[4][5]
Reaction Scheme:
Caption: One-pot microwave-assisted synthesis workflow.
Step-by-Step Methodology:
-
Preparation: To a dry 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the aromatic aldehyde (2.0 mmol), the methyl ketone (2.0 mmol), malononitrile (2.0 mmol, 132 mg), and ammonium acetate (3.0 mmol, 231 mg).[5]
-
Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture with stirring for 7-9 minutes at a constant temperature of 100-120°C.
-
Monitoring: The progress of the reaction can be monitored by periodically taking a small aliquot, dissolving it in ethyl acetate, and analyzing it by TLC (typical eluent: 4:1 Hexane/Ethyl Acetate).[14]
-
Work-up: After the reaction is complete (as indicated by the consumption of the aldehyde), allow the vessel to cool to room temperature. Add a small amount of ethanol (2-3 mL) to the solid mixture and stir for 5 minutes.[5]
-
Purification: Collect the crude solid by vacuum filtration. Wash the solid with a small amount of cold ethanol. The crude product can be further purified by recrystallization from 95% ethanol to afford the pure substituted pyridinecarbonitrile.[5] The purity should be assessed by NMR and melting point analysis.
References
- Synthesis of 2-amino-3-cyanopyridine derivatives. (2009).
- Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142. [Link]
- Taslimi, P., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 828-834. [Link]
- Singh, P. (Ed.). (2022).
- Enkelmann, D., et al. (2016). Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. ChemistrySelect, 1(11), 2635-2639. [Link]
- Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (n.d.). Pharmaguideline. [Link]
- Proposed mechanism for the formation of pyridine derivatives (5 and 6). (n.d.).
- Pyridine Synthesis: Cliff Notes. (2004). Baran Lab, Scripps Research. [Link]
- Bohlmann-Rahtz Pyridine Synthesis Guide. (n.d.). Scribd. [Link]
- Pyridine Ring Synthesis. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
- Holland, P. L., et al. (2018). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation.
- Holland, P. L., et al. (2018). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation.
- Ghorai, M. K., et al. (2023). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 7. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 8. scribd.com [scribd.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Navigating the Catalytic Maze: A Technical Support Guide for Reactions of 2-Acetylisonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing catalyst selection in reactions involving 2-Acetylisonicotinonitrile. This guide is designed to provide you, our fellow scientists, with practical, in-depth solutions to common challenges encountered during the catalytic transformation of this versatile building block. As Senior Application Scientists, we understand that successful synthesis hinges on the nuanced interplay between substrate, catalyst, and reaction conditions. This resource is structured to address specific experimental issues in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Our approach is grounded in a deep understanding of catalytic mechanisms and field-proven experience. We aim to empower you with the knowledge to not only troubleshoot your current reactions but also to proactively design more robust and efficient synthetic routes.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific problems you may encounter during the catalytic modification of this compound. We provide not just solutions, but the rationale behind them, to foster a deeper understanding of your chemical system.
Issue 1: Low or No Conversion in Catalytic Hydrogenation
Question: I am attempting to reduce the acetyl group of this compound using a standard Pd/C catalyst, but I am observing very low conversion, even at elevated hydrogen pressure. What could be the issue?
Answer: This is a classic case of catalyst poisoning, a frequent challenge when working with pyridine derivatives.[1][2] The lone pair of electrons on the pyridine nitrogen atom strongly adsorbs to the active sites of many transition metal catalysts, particularly those from Group 10 like Palladium and Platinum.[3] This binding is often irreversible under typical reaction conditions and effectively deactivates the catalyst.
Root Cause Analysis and Solutions:
-
Catalyst Poisoning by the Pyridine Nitrogen: The pyridine moiety in your substrate is the most likely culprit. The nitrogen's lone pair readily coordinates to the palladium surface, blocking the sites required for hydrogen activation and substrate binding.
-
Troubleshooting Steps:
-
Switch to a More Resistant Catalyst: Consider using catalysts less susceptible to pyridine poisoning. Rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C) can sometimes exhibit higher tolerance.[4] Platinum-based catalysts, such as Platinum(IV) oxide (PtO₂), often require acidic conditions to protonate the pyridine nitrogen, thereby preventing it from binding to the metal surface.[5]
-
Employ Acidic Additives: The addition of a non-nucleophilic acid, such as hydrochloric acid (HCl) or acetic acid, can protonate the pyridine nitrogen. The resulting pyridinium salt has a much-reduced affinity for the catalyst surface, allowing the hydrogenation to proceed. However, be mindful that acidic conditions can promote side reactions, such as hydrolysis of the nitrile group if water is present.
-
Consider a Two-Step Approach with a Protecting Group: If selective reduction of the ketone is paramount and other methods fail, consider protecting the ketone as an acetal.[6][7] Acetals are stable to many hydrogenation conditions. After protection, you can perform the desired transformation on the nitrile or pyridine ring, followed by deprotection of the ketone under acidic conditions.
-
Issue 2: Lack of Selectivity in Reductions
Question: I want to selectively reduce the nitrile group to a primary amine without affecting the acetyl group or the pyridine ring. My current method with a broad-spectrum reducing agent is giving me a mixture of products. How can I achieve better chemoselectivity?
Answer: Achieving chemoselectivity in a molecule with multiple reducible functional groups like this compound is a common challenge. The key is to choose a catalytic system with a known preference for the nitrile group under conditions where the ketone and pyridine ring are less reactive.
Strategies for Selective Nitrile Reduction:
-
Catalyst Selection:
-
Raney Nickel or Raney Cobalt: These catalysts are often effective for the hydrogenation of nitriles to primary amines.[8][9] They can sometimes exhibit selectivity for the nitrile group over a ketone, especially under optimized conditions (e.g., lower temperatures and pressures).
-
Supported Palladium Catalysts: While susceptible to pyridine poisoning, supported palladium catalysts on silica (Pd/SiO₂) have been shown to be effective for the selective hydrogenation of nitriles to primary amines under continuous-flow conditions.[4][10] The use of an acidic medium can mitigate pyridine poisoning.
-
Cobalt-Based Catalysts: Recent research has shown that cobalt nanoparticles can be highly selective for the hydrogenation of nitriles to primary amines, even in the presence of other reducible groups.
-
-
Reaction Conditions:
-
Solvent Choice: The choice of solvent can influence selectivity. Protic solvents like ethanol or methanol are commonly used for nitrile hydrogenations.
-
Additives: The addition of ammonia or a primary amine to the reaction mixture can sometimes suppress the formation of secondary and tertiary amines, which are common byproducts in nitrile reductions.[8]
-
-
Protecting the Ketone: If achieving high selectivity is difficult, protecting the ketone as an acetal is a reliable strategy.[6][7] This simplifies the system, allowing for a more straightforward reduction of the nitrile.
Issue 3: Unexpected Side Reactions During Grignard Addition
Question: I am trying to perform a Grignard reaction on this compound to convert the nitrile group into a ketone. However, I am getting a complex mixture of products, and my desired product yield is very low. What is happening?
Answer: The Grignard reaction on a substrate with both a ketone and a nitrile is challenging due to the comparable reactivity of these two functional groups towards organometallic reagents. While nitriles do react with Grignard reagents to form ketones after hydrolysis, ketones themselves are also readily attacked by Grignard reagents to form tertiary alcohols.[11][12][13][14][15][16][17]
Understanding the Reactivity and Finding a Solution:
-
Competitive Reaction: Your Grignard reagent is likely reacting with both the nitrile and the acetyl group. The ketone functionality is generally more reactive towards Grignard reagents than the nitrile. This means the primary reaction is likely the addition to the acetyl group, forming a tertiary alcohol. The reaction with the nitrile to form the desired ketone is a slower, competing process.
-
Troubleshooting and Optimization:
-
Protect the Ketone: The most effective strategy to ensure the Grignard reagent reacts exclusively with the nitrile is to protect the ketone group. Converting the ketone to an acetal using ethylene glycol and an acid catalyst is a common and effective method.[6][7] The acetal is inert to Grignard reagents. After the Grignard reaction with the nitrile and subsequent acidic workup (which will also deprotect the acetal), you will obtain your desired ketone.
-
Inverse Addition: In some cases, inverse addition (adding the substrate to the Grignard reagent) at low temperatures can favor the reaction with the less reactive functional group, but this is often not sufficient to achieve high selectivity.
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding catalyst selection for this compound.
Q1: Which catalyst is best for the complete hydrogenation of the pyridine ring in this compound?
A1: The hydrogenation of a pyridine ring is a challenging transformation that typically requires harsh conditions. Catalysts like Rhodium on carbon (Rh/C) or Ruthenium on carbon (Ru/C) are generally more effective than Palladium for this purpose. High hydrogen pressure (often >50 atm) and elevated temperatures ( >100 °C) are usually necessary. The acetyl and nitrile groups will likely also be reduced under these conditions.
Q2: Can I selectively hydrolyze the nitrile group to a carboxylic acid without affecting the acetyl group?
A2: Yes, this is generally achievable. The hydrolysis of nitriles to carboxylic acids can be catalyzed by either acid or base.[1][3][18] The ketone group is generally stable under these conditions. For base-catalyzed hydrolysis, using a solution of sodium hydroxide or potassium hydroxide in water or an alcohol/water mixture at elevated temperatures is a common method. For acid-catalyzed hydrolysis, refluxing in aqueous sulfuric acid or hydrochloric acid is typical. Biocatalytic methods using nitrilases can also offer high selectivity for nitrile hydrolysis under mild conditions.
Q3: Is it possible to reduce the acetyl group to a secondary alcohol while leaving the nitrile and pyridine ring intact?
A3: This is a challenging but potentially achievable selective reduction.
-
Catalytic Transfer Hydrogenation: This method, using a hydrogen donor like isopropanol or formic acid in the presence of a suitable catalyst (e.g., a Noyori-type ruthenium catalyst), can sometimes be selective for the reduction of ketones over other functional groups.
-
Borohydride Reduction: Sodium borohydride (NaBH₄) is a milder reducing agent than lithium aluminum hydride (LiAlH₄) and is often used for the selective reduction of ketones and aldehydes. In a protic solvent like methanol or ethanol, NaBH₄ should selectively reduce the acetyl group to the corresponding alcohol. The nitrile and pyridine ring are generally unreactive towards NaBH₄ under these conditions.
Q4: What is the best way to screen for the optimal catalyst and reaction conditions?
A4: A high-throughput screening approach is often the most efficient way to identify the best catalyst and conditions. This involves running a series of small-scale parallel reactions, varying parameters such as the catalyst, solvent, temperature, pressure, and additives. Modern laboratory automation can greatly facilitate this process.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in Hydrogenation Reactions
-
Preparation of Stock Solutions: Prepare stock solutions of this compound in a range of suitable solvents (e.g., methanol, ethanol, ethyl acetate, THF).
-
Arraying the Reactions: In a 96-well reaction block, dispense a measured volume of the substrate stock solution into each well.
-
Catalyst Addition: Add a pre-weighed amount of each catalyst to be screened to the individual wells. Ensure the catalysts are handled in an inert atmosphere if they are air-sensitive.
-
Reaction Execution: Seal the reaction block and place it in a parallel pressure reactor. Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas to the desired pressure. Set the desired reaction temperature and stirring speed.
-
Work-up and Analysis: After the specified reaction time, cool the reactor, vent the hydrogen, and purge with an inert gas. Quench the reactions if necessary. Filter the reaction mixtures to remove the heterogeneous catalysts. Analyze the crude reaction mixtures by a suitable analytical technique such as LC-MS or GC-MS to determine conversion and product distribution.
Visualizing the Catalyst Selection Workflow
The following diagram illustrates a logical workflow for selecting a catalyst for a desired transformation of this compound.
Caption: A decision-making workflow for catalyst selection in reactions of this compound.
References
- Maxted, E. B., & Walker, A. G. (1948). Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine. Journal of the Chemical Society (Resumed), 1093. [Link]
- Sajiki, H., et al. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical & Pharmaceutical Bulletin, 51(3), 320-324. [Link]
- Maxted, E. B. (1948). The poisoning of metallic catalysts. Journal of the Society of Chemical Industry, 67(3), 93-98.
- Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1845-1850.
- Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid w
- Nagashima, H., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2-Supported Palladium Catalyst under Continuous-Flow Conditions. Chemistry-A European Journal, 23(5), 987-991. [Link]
- Kustov, L. M., et al. (2022). Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. Russian Journal of Physical Chemistry A, 96(10), 2130-2136. [Link]
- Matthew, J. S., & Kubanek, J. (2008). Hydrolysis of 3-cyanopyridine by Rhodococcus sp. AJ270. Journal of Industrial Microbiology & Biotechnology, 35(10), 1245-1251.
- Organic Chemistry Portal. Grignard Reaction. [Link]
- Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
- Nagashima, H., et al. (2024). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society. [Link]
- Beller, M., et al. (2016). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Cobalt Pincer Complex. Angewandte Chemie International Edition, 55(42), 13175-13179. [Link]
- JoVE. Video: Preparation of Aldehydes and Ketones from Nitriles and Carboxylic Acids. [Link]
- RSC Publishing. Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. [Link]
- R Discovery. 2-acetylpyridine Research Articles. [Link]
- JoVE. Video: Protecting Groups for Aldehydes and Ketones: Introduction. [Link]
- University of Calgary. Ch20: RLi or RMgX with Nitriles to Ketones. [Link]
- Organic Chemistry Tutor. Grignard Reaction of Nitriles. [Link]
- ResearchGate. Selective reduction of a nitrile to an aldehyde in the presence of an ester?. [Link]
- ResearchGate. Chemoselective Reduction of Aldehydes in the Presence of Ketones Utilizing Raney Nickel. [Link]
- Master Organic Chemistry. Protecting Groups In Grignard Reactions. [Link]
- YouTube. Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism. [Link]
- Wikipedia. Nitrile reduction. [Link]
- ChemRxiv.
- PubMed.
- MDPI. Selectivity in Catalytic Asymmetric Formal [3 + 3] Annulation of 2-Enoyl-pyridine N-Oxide with Benzyl Methyl Ketone. [Link]
- PubMed. Tuning Product Selectivity for Aqueous CO2 Reduction with a Mn(bipyridine)-pyrene Catalyst Immobilized on a Carbon Nanotube Electrode. [Link]
Sources
- 1. Nitrilase-Catalyzed Production of Nicotinic Acid from 3-Cyanopyridine in Rhodococcus rhodochrous J1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US7345176B2 - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst - Google Patents [patents.google.com]
- 3. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]
- 4. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Video: Protecting Groups for Aldehydes and Ketones: Introduction [jove.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 9. Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
2-Acetylisonicotinonitrile stability and storage conditions
Welcome to the technical support center for 2-Acetylisonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. The following information is synthesized from best practices in chemical management and data from structurally related compounds, providing a robust framework for its use.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[1] While specific temperature requirements are not available for this compound, general guidance for related acetylpyridines suggests storage in a cool place, often interpreted as refrigerated conditions (2-8 °C) for optimal preservation.
Q2: How sensitive is this compound to light?
A2: While specific photostability data is unavailable, it is a standard precautionary measure for complex organic molecules to be protected from light. Store the compound in an amber vial or in a dark location to minimize the risk of photochemical degradation.
Q3: What is the expected shelf-life of this compound?
A3: The shelf-life of this compound is highly dependent on the storage conditions. When stored under the recommended conditions (cool, dry, dark, and tightly sealed), the compound is expected to be stable for an extended period. For opened containers, it is best practice to use the compound within a reasonable timeframe and to periodically check for any signs of degradation.
Q4: What are the signs of degradation for this compound?
A4: Visual signs of degradation can include a change in color, the appearance of a precipitate in a solution, or a change in the physical state of the compound. For a more definitive assessment, analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to check the purity of the compound against a reference standard.
Q5: Is this compound compatible with common laboratory plastics?
A5: There is no specific chemical compatibility data for this compound. However, based on its structure, it is advisable to store it in glass containers (borosilicate) or chemically resistant plastics such as polytetrafluoroethylene (PTFE) or polypropylene. It is always recommended to perform a small-scale compatibility test if you plan to use a different type of container material for an extended period.
Troubleshooting Guide
This section provides solutions to common problems that may arise during the handling and use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify the storage conditions of your compound. Ensure it is stored in a cool, dry, and dark place with the container tightly sealed. If degradation is suspected, confirm the purity of the compound using an appropriate analytical method (TLC, HPLC, NMR). |
| Contamination of the compound. | Use clean, dry spatulas and glassware when handling the compound. Avoid introducing any impurities into the stock container. | |
| Low reaction yield | Hydrolysis of the nitrile group. | The nitrile group in this compound can be susceptible to hydrolysis, especially in the presence of strong acids or bases, or with prolonged exposure to moisture. Ensure your reaction conditions are anhydrous if the nitrile group is critical for the reaction. |
| Incompatibility with reaction components. | This compound is incompatible with strong oxidizing agents, strong acids, and strong reducing agents.[1] Review your reaction scheme to ensure there are no incompatible reagents. | |
| Change in physical appearance of the compound | Absorption of moisture or slow decomposition. | If the compound appears clumpy, discolored, or has a different texture, it may have absorbed moisture or started to degrade. It is recommended to test the purity of the compound before use. If it is deemed impure, it may need to be repurified or a fresh batch should be used. |
Experimental Protocols
Protocol 1: Purity Assessment by Thin Layer Chromatography (TLC)
-
Prepare the TLC plate: Use a silica gel 60 F254 TLC plate.
-
Spot the sample: Dissolve a small amount of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution onto the TLC plate.
-
Develop the plate: Place the TLC plate in a developing chamber with an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the spots: After the solvent front has reached the top of the plate, remove it and visualize the spots under UV light (254 nm). A single spot indicates a high degree of purity. Multiple spots may indicate the presence of impurities or degradation products.
Visual Guide to Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting issues related to the stability of this compound.
Caption: Troubleshooting workflow for this compound stability issues.
Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Cool (Refrigerated at 2-8 °C is recommended) | To minimize the rate of potential decomposition reactions. |
| Atmosphere | Dry, inert atmosphere (e.g., Argon or Nitrogen) if possible | To prevent hydrolysis of the nitrile group and other moisture-sensitive reactions. |
| Light | Protect from light (store in an amber vial or dark place) | To prevent potential photochemical degradation. |
| Container | Tightly sealed glass container (borosilicate) | To prevent exposure to air and moisture, and ensure chemical compatibility. |
| Incompatibilities | Strong oxidizing agents, strong acids, strong reducing agents | To avoid vigorous and potentially hazardous reactions.[1] |
References
- Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
Sources
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-Acetylisonicotinonitrile Derivatives
Introduction: The Versatile Isonicotinonitrile Scaffold
In the landscape of medicinal chemistry, the pyridine ring stands as a privileged scaffold, forming the core of numerous therapeutic agents. Among its many derivatives, isonicotinonitrile—a pyridine ring substituted with a nitrile group at the 4-position—has garnered significant attention. The introduction of an acetyl group at the 2-position creates 2-acetylisonicotinonitrile, a versatile building block for synthesizing a diverse library of compounds with significant therapeutic potential. The inherent chemical reactivity of the acetyl and nitrile functionalities allows for a wide range of structural modifications, leading to derivatives with finely tuned biological activities.
This guide provides a comparative analysis of the biological activities of this compound derivatives, with a primary focus on their anticancer and antimicrobial properties. We will delve into the structure-activity relationships (SAR), explore the underlying mechanisms of action, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold for the discovery of novel therapeutic agents.
Anticancer Activity: A Tale of Two Mechanisms
Derivatives of the nicotinonitrile and isonicotinonitrile core have demonstrated potent anticancer activity through multiple mechanisms. The two most prominent pathways identified for this class of compounds are the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the disruption of tubulin polymerization.
VEGFR-2 Inhibition: Choking Off the Tumor's Blood Supply
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that, upon binding with its ligand VEGF, initiates a signaling cascade promoting endothelial cell proliferation and migration.[1] The inhibition of VEGFR-2 is a clinically validated strategy to starve tumors of their essential blood supply.[2] Several nicotinamide and isonicotinonitrile derivatives have been identified as potent VEGFR-2 inhibitors.[3][4][5]
The general pharmacophore for these inhibitors often includes a heterocyclic head (like the isonicotinonitrile ring) that anchors into the ATP-binding pocket of the kinase, a linker moiety, and a tail group that extends into a hydrophobic region.[3] Modifications on the this compound scaffold, such as the formation of hydrazones or other extended structures, can effectively present these features to the enzyme's active site.
Hypothesized VEGFR-2 Inhibition Pathway
Caption: VEGFR-2 signaling pathway and its inhibition by a this compound derivative.
Tubulin Polymerization Inhibition: Disrupting the Cellular Skeleton
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton and the mitotic spindle.[1] Disruption of microtubule dynamics is a powerful anticancer strategy, as it leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6] Several natural and synthetic compounds, including those with heterocyclic scaffolds, are known to inhibit tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[7][8] Nicotinonitrile derivatives have been designed as analogs of combretastatin A-4 (a potent tubulin inhibitor), demonstrating significant activity.
The structure-activity relationship for tubulin inhibitors is often nuanced, but typically involves specific steric and electronic features that allow the molecule to fit into the binding pocket and disrupt the protein-protein interactions required for polymerization.
Tubulin Polymerization and Inhibition Workflow
Caption: Inhibition of tubulin polymerization by a this compound derivative.
Comparative Cytotoxicity Data
While direct comparative data for a series of this compound derivatives is limited in the public domain, the following table summarizes the cytotoxic activity (IC₅₀ values) of various related nicotinamide and nicotinonitrile derivatives against common cancer cell lines. This data serves to illustrate the potential potency of this structural class.
| Compound Class | Derivative/Compound | Cell Line | IC₅₀ (µM) | Reference |
| Nicotinamide | Compound 8 (a novel derivative) | HCT-116 (Colon) | 5.4 | [3] |
| Compound 8 (a novel derivative) | HepG2 (Liver) | 7.1 | [3] | |
| Nicotinamide | Compound 6 (a novel derivative) | HCT-116 (Colon) | 9.3 | [6] |
| Compound 6 (a novel derivative) | HepG2 (Liver) | 7.8 | [6] | |
| N-Nicotinonitrile | Compound 11 (a thiourea derivative) | MCF-7 (Breast) | Promising | [2] |
| Compound 12 (a thiourea derivative) | HepG2 (Liver) | Promising | [2] | |
| 2-Phenylacrylonitrile | Compound 1g2a (a stilbene analog) | HCT116 (Colon) | 0.0059 | [6][9] |
| Compound 1g2a (a stilbene analog) | BEL-7402 (Liver) | 0.0078 | [6][9] |
Note: "Promising" indicates that the study reported significant activity comparable to the positive control (doxorubicin) but did not provide a specific IC₅₀ value.
Structure-Activity Relationship (SAR) Insights:
-
VEGFR-2 Inhibitors: The presence of a hydrogen bond donor/acceptor system (like the nicotinamide) is crucial for interaction with the hinge region of the kinase (Cys919). The nature and length of the linker and the hydrophobicity of the tail region significantly impact potency.[3]
-
Tubulin Inhibitors: For combretastatin analogs, the trimethoxyphenyl ring is a key feature for binding to the colchicine site. The pyridine ring in nicotinonitrile derivatives acts as a bioisostere for one of the phenyl rings in combretastatin, and substitutions on this and other parts of the molecule can fine-tune activity.
-
General Cytotoxicity: The introduction of specific moieties, such as thiourea or extended aromatic systems via Schiff base formation from the 2-acetyl group, can dramatically influence cytotoxic potency.[2][10]
Antimicrobial Activity: A Less Explored Frontier
The isonitrile functional group is present in several natural products with potent antimicrobial activity. The mechanism of action for some isonitrile-containing compounds, such as Xanthocillin X, involves the disruption of heme biosynthesis. These molecules can bind to heme, leading to an accumulation of reactive oxygen species and subsequent bacterial cell death. This represents a novel antimicrobial mechanism that is distinct from many clinically used antibiotics.
While the antimicrobial potential of this compound derivatives is less explored than their anticancer properties, the presence of the isonitrile group suggests this is a promising avenue for investigation.
Comparative Antimicrobial Data
Specific MIC (Minimum Inhibitory Concentration) data for this compound derivatives are not widely available. However, the table below presents data for related nicotinic acid and isonicotinate compounds to highlight the potential of the core scaffold.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Isonicotinic Acid | General | Various Bacteria | Variable | [5] |
| Nicotinic Acid | Acylhydrazone 13 | S. epidermidis | 1.95 | [11] |
| Acylhydrazone 13 | S. aureus (MRSA) | 7.81 | [11] | |
| 1,4-Benzoquinones | Phenylamino-substituted | P. aeruginosa | 16 - 128 | [11] |
Structure-Activity Relationship (SAR) Insights:
-
The overall lipophilicity of the molecule often plays a critical role in its ability to penetrate the bacterial cell wall.
-
The electronic properties of the aromatic ring system, influenced by various substituents, can affect the compound's interaction with biological targets.[5]
-
The specific stereochemistry and conformation of the derivatives can lead to selective activity against different microbial species.
Experimental Methodologies: A Guide to Biological Evaluation
To ensure the scientific rigor and reproducibility of findings, standardized and well-validated experimental protocols are essential. Here, we detail the methodologies for assessing the cytotoxic and antimicrobial activities of this compound derivatives.
Experimental Workflow Overview
Caption: General workflow for the synthesis and biological evaluation of novel compounds.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, HCT-116, HepG2) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and a known anticancer drug (e.g., doxorubicin) as a positive control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of treated cells / Absorbance of untreated cells) × 100.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
Protocol 2: Antimicrobial Susceptibility Testing by Broth Microdilution Method
Principle: The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Culture the bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight on an appropriate agar plate.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL).
-
Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 × 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in CAMHB to obtain a range of concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions.
-
Include a growth control well (broth with inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, a growth indicator like resazurin can be added to aid in the determination of the endpoint.
-
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available evidence, primarily from related nicotinonitrile and nicotinamide derivatives, strongly suggests that this class of compounds can be effectively functionalized to target key pathways in cancer, such as VEGFR-2 signaling and tubulin polymerization. Furthermore, the inherent isonitrile group opens up intriguing possibilities for the development of new antimicrobial agents with novel mechanisms of action.
Future research should focus on the systematic synthesis and screening of a focused library of this compound derivatives. This will enable a thorough investigation of the structure-activity relationships and provide the necessary data for a direct comparative analysis. Elucidating the precise molecular interactions with their biological targets through techniques like X-ray crystallography and detailed enzymatic assays will be crucial for optimizing lead compounds and advancing them through the drug discovery pipeline. The versatility and demonstrated biological potential of this scaffold warrant a dedicated research effort to unlock its full therapeutic value.
References
- Yousef, R. G., Sakr, H. M., Eissa, I. H., et al. (2022). Design, synthesis, in silico and in vitro studies of new immunomodulatory anticancer nicotinamide derivatives targeting VEGFR-2. Molecules, 27(15), 4889.
- Mphahlele, M. J., & Gildenhuys, S. (2022). A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. Molecules, 27(19), 6526.
- BioWorld. (2024). Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site. BioWorld Science.
- Grudzień, K., et al. (2021). Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. Molecules, 26(11), 3247.
- ResearchGate. (n.d.). Inhibition of tubulin polymerization (IC 50 ) of compounds 6 r and 6 y.
- Bhat, G., et al. (2023). Development of tubulin polymerization inhibitors as anticancer agents. Expert Opinion on Therapeutic Patents, 33(12), 899-914.
- Jin, Y. Z., et al. (2024). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Current Medicinal Chemistry, 31(15), 2090-2106.
- El-Damasy, A. K., et al. (2014). Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative. European Journal of Medicinal Chemistry, 74, 205-213.
- Yousef, R. G., et al. (2022). Design, synthesis, in silico and in vitro studies of new immunomodulatory anticancer nicotinamide derivatives targeting VEGFR-2. MDPI.
- Elkaeed, E. B., et al. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. RSC Medicinal Chemistry, 13(10), 1235-1250.
- Alanazi, M. M., et al. (2021). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1732-1750.
- Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2995.
- Jin, Y. Z., et al. (2024). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. PubMed.
- Neves, M. P., et al. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Chemistry, 9, 626232.
- Jin, Y. Z., et al. (2023). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Semantic Scholar.
- Mphahlele, M. J., & Malindisa, S. (2022). Synthesis, Structure, Electrochemistry, and In Vitro Anticancer and Anti-Migratory Activities of (Z)- and (E)-2-Substituted-3-Ferrocene-Acrylonitrile Hybrids and Their Derivatives. Molecules, 27(19), 6526.
- Eldehna, W. M., et al. (2024). Click-modifiable isatin hydrazones as COX-2, VEGFR-2, and carbonic anhydrase inhibitors: A multi-target approach to cancer therapy. Bioorganic Chemistry, 142, 106969.
- Bouyahya, A., et al. (2024). Synthesis and Evaluation of Antimicrobial Activity of the Rearranged Abietane Prattinin A and Its Synthetic Derivatives. Molecules, 29(3), 698.
- Nicolas, G. G., et al. (2010). Comparative antimicrobial activity of two new mutacins. The West Indian medical journal, 59(6), 602–606.
- de Oliveira, R. B., et al. (2024). Synthesis and evaluation of antibacterial and antibiofilm agents based on phenylamino-substituted 1,4-benzoquinones. Future Medicinal Chemistry, 16(19), 1545-1560.
Sources
- 1. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]
- 9. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of antibacterial and antibiofilm agents based on phenylamino-substituted 1,4-benzoquinones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Utility of 2-Acetylisonicotinonitrile versus Other Isonicotinonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, isonicotinonitrile derivatives serve as pivotal building blocks for the synthesis of a diverse array of functional molecules.[1] Their inherent biological activities and versatile chemical reactivity make them prized scaffolds in drug discovery and the development of novel materials. Among the various substituted isonicotinonitriles, 2-acetylisonicotinonitrile stands out due to the unique reactivity imparted by the acetyl group. This guide provides a comprehensive comparison of this compound with other key isonicotinonitrile derivatives, focusing on their synthesis and application as synthetic intermediates. We will delve into the causality behind experimental choices and provide supporting data to offer a clear perspective on their respective advantages and limitations.
The Isonicotinonitrile Scaffold: A Privileged Structure
The pyridine ring is a fundamental heterocyclic motif found in numerous natural products and pharmaceuticals. The addition of a nitrile group at the 4-position to form the isonicotinonitrile core introduces a potent electron-withdrawing group, significantly influencing the electronic properties of the pyridine ring and providing a versatile handle for further chemical transformations. This unique combination of features has led to the incorporation of the isonicotinonitrile scaffold into a wide range of biologically active compounds, including anticancer agents.
Synthesis of 2-Substituted Isonicotinonitriles: A Comparative Overview
The synthesis of isonicotinonitrile derivatives can be achieved through various methods, with the choice of route often depending on the desired substituent at the 2-position. Here, we compare the synthesis of this compound with that of other representative derivatives: 2-chloro, 2-methyl, and 2-aminoisonicotinonitrile.
Table 1: Comparison of Synthetic Routes for 2-Substituted Isonicotinonitriles
| Derivative | Starting Material(s) | Key Reagents & Conditions | Typical Yield (%) | Key Advantages | Key Disadvantages |
| This compound | 2-Methylpyridine-4-carbonitrile | N-Bromosuccinimide (NBS), AIBN, followed by hydrolysis | Moderate | Readily available starting material; introduces a versatile acetyl group. | Multi-step process; moderate overall yield. |
| 2-Chloroisonicotinonitrile | Nicotinamide-1-oxide | Phosphorus pentachloride, phosphorus oxychloride | 35-39%[1] | Provides a good leaving group for subsequent nucleophilic substitutions.[1] | Use of harsh and hazardous reagents.[1] |
| 2-Methylisonicotinonitrile | Pyridine, 1-propanol | Raney® nickel, high temperature (flow synthesis) | Good to excellent[2] | High selectivity and greener approach using flow chemistry.[2] | Requires specialized flow chemistry setup. |
| 2-Aminoisonicotinonitrile | 1,1,3,3-Tetraalkoxypropane, malononitrile | Acetic anhydride, followed by ammonia | Good | Utilizes readily available starting materials for a multi-component reaction. | Multi-step synthesis. |
Experimental Protocol: Synthesis of 2-Chloroisonicotinonitrile
The synthesis of 2-chloroisonicotinonitrile from nicotinamide-1-oxide is a well-established procedure, though it involves hazardous reagents and should be performed with appropriate safety precautions in a fume hood.[1]
Step-by-step methodology:
-
In a round-bottomed flask, thoroughly mix nicotinamide-1-oxide and phosphorus pentachloride.
-
Carefully add phosphorus oxychloride to the mixture.
-
Heat the mixture under reflux. The reaction is initially vigorous and requires careful temperature control.
-
After the initial exothermic reaction subsides, continue heating under reflux for 1.5 hours.
-
Cool the reaction mixture and remove excess phosphorus oxychloride by distillation under reduced pressure.
-
Pour the residual dark-brown oil into crushed ice with stirring.
-
Allow the mixture to stand at 5°C overnight to precipitate the crude product.
-
Filter the crude product, wash with water, and then suspend it in a cold 5% sodium hydroxide solution.
-
Filter the solid, wash with water until the filtrate is neutral, and dry under reduced pressure over phosphorus pentoxide.
-
Purify the crude product by Soxhlet extraction with anhydrous ether, followed by treatment with charcoal and recrystallization.
The Unique Reactivity of the Acetyl Group in this compound
The acetyl group at the 2-position of the isonicotinonitrile scaffold offers a unique point of reactivity that is not present in derivatives with chloro, methyl, or amino substituents. This functionality allows for a range of subsequent chemical transformations, making this compound a particularly valuable intermediate.
Knoevenagel Condensation: A Gateway to Diverse Heterocycles
One of the most significant reactions of this compound is the Knoevenagel condensation.[3] This reaction involves the condensation of the acetyl group's activated methylene protons with an aldehyde or ketone in the presence of a base, leading to the formation of an α,β-unsaturated ketone.[3] This product can then be used in a variety of cyclization reactions to construct complex heterocyclic systems.
In contrast, 2-chloro, 2-methyl, and 2-aminoisonicotinonitrile do not possess the necessary functionality to directly participate in Knoevenagel condensations. While the methyl group in 2-methylisonicotinonitrile can be functionalized, it typically requires harsher conditions and is less versatile than the acetyl group. The chloro and amino groups are primarily utilized for nucleophilic substitution and diazotization reactions, respectively, which lead to a different set of downstream products.
Comparative Reactivity in Nucleophilic Aromatic Substitution
The electronic nature of the substituent at the 2-position significantly influences the reactivity of the pyridine ring towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing acetyl group, in conjunction with the nitrile group, deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic attack, particularly at the 6-position.
In comparison, the chloro group in 2-chloroisonicotinonitrile is an excellent leaving group, making this derivative highly susceptible to SNAr reactions at the 2-position.[4] This allows for the facile introduction of a wide variety of nucleophiles. The methyl group, being weakly electron-donating, has a less pronounced effect on the ring's reactivity. The amino group is strongly activating and directs electrophilic substitution, a reactivity pattern opposite to that desired for SNAr.
Table 2: Qualitative Comparison of Reactivity in Nucleophilic Aromatic Substitution
| Derivative | Reactivity towards SNAr | Preferred Position of Attack |
| This compound | Activated | 6-position |
| 2-Chloroisonicotinonitrile | Highly Activated (at C2) | 2-position (substitution of Cl) |
| 2-Methylisonicotinonitrile | Less Activated | Dependent on other substituents |
| 2-Aminoisonicotinonitrile | Deactivated | - |
Conclusion: Strategic Selection of Isonicotinonitrile Derivatives in Synthesis
The choice between this compound and other isonicotinonitrile derivatives is a strategic one, dictated by the desired final product and the synthetic route.
-
This compound is the intermediate of choice when the synthetic strategy involves leveraging the reactivity of the acetyl group, particularly for constructing fused heterocyclic systems via Knoevenagel condensation and subsequent cyclizations. Its unique reactivity profile opens doors to a vast chemical space that is less accessible with other derivatives.
-
2-Chloroisonicotinonitrile serves as an excellent precursor for introducing a wide range of functionalities at the 2-position through nucleophilic aromatic substitution. Its high reactivity as an electrophile makes it a workhorse in parallel synthesis and library generation.
-
2-Methylisonicotinonitrile offers a simpler starting point when the 2-position requires a methyl group or can be functionalized through radical reactions. Its synthesis via greener flow chemistry methods is an added advantage for large-scale production.
-
2-Aminoisonicotinonitrile is a key intermediate for the synthesis of derivatives where a nitrogen-containing substituent is desired at the 2-position, often through diazotization followed by substitution reactions.
By understanding the distinct synthetic advantages and reactivity profiles of each derivative, researchers can make informed decisions to streamline their synthetic efforts and efficiently access their target molecules. The versatility of the isonicotinonitrile scaffold, coupled with the diverse reactivity of its 2-substituted analogues, ensures its continued importance in the advancement of chemical and pharmaceutical sciences.
References
- Organic Syntheses, Coll. Vol. 4, p.182 (1963); Vol. 34, p.26 (1954). [Link]
- Wikipedia. Thorpe reaction. [Link]
- Chem-St
- Wikipedia.
- J&K Scientific.
- Wikipedia. Gewald reaction. [Link]
- PubMed. The Gewald multicomponent reaction. [Link]
- Organic Chemistry Portal. Gewald Reaction. [Link]
- Der Pharma Chemica. A green chemistry approach to gewald reaction. [Link]
- MDPI. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. [Link]
- ResearchGate. Synthesis of 2-aminonicotinic acid. [Link]
- Google Patents.
- Asian Journal of Chemistry.
- Dalton Transactions. Interesting copper(ii)-assisted transformations of 2-acetylpyridine and 2-benzoylpyridine. [Link]
- MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]
- Organic Syntheses, Coll. Vol. 4, p.174 (1963); Vol. 33, p.17 (1953). [Link]
- Google Patents. Synthesis method of 2-chloronicotinoyl chloride.
- Google Patents.
- Google Patents.
- Wikipedia. 2-Chloropyridine. [Link]
- Organic Syntheses, Coll. Vol. 3, p.88 (1955); Vol. 28, p.3 (1948). [Link]
- ResearchGate. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. [Link]
- ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)
- Arkat USA.
- ResearchGate.
- MDPI.
- Journal of South China University of Technology. Synthesis Technology of 2-Methylpyridine. [Link]
- ResearchGate. Synthesis technology of 2-methylpyridine. [Link]
Sources
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Acetylisonicotinonitrile Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 2-acetylisonicotinonitrile. In the absence of extensive direct research on this specific scaffold, this document synthesizes data from closely related pyridine-based compounds, including 2-oxonicotinonitriles and other isonicotinonitrile derivatives. By examining the biological activities and SAR of these surrogates, we can infer and project the potential for developing novel therapeutic agents based on the this compound framework. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this chemical space.
Introduction: The this compound Scaffold - A Promising but Underexplored Moiety
The this compound scaffold combines two key pharmacophores on a pyridine ring: a 2-acetyl group and a 4-cyano (isonitrile) group. The pyridine ring is a well-established privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[1] The cyano group can act as a hydrogen bond acceptor or a reactive center, while the acetyl group provides a point for further chemical modification and potential interaction with biological targets.
While direct SAR studies on this compound are sparse, the analysis of related compounds reveals significant potential in several therapeutic areas, including antiviral, antibacterial, and anticancer applications.[2][3] This guide will dissect the SAR of these related analogs to provide a predictive framework for the rational design of novel this compound derivatives.
Comparative Analysis of Related Scaffolds
To build a predictive SAR model for this compound, we will examine the experimental data from two closely related classes of compounds: 2-oxonicotinonitriles and various isonicotinic acid derivatives.
The 2-Oxonicotinonitrile Analogs: Insights into Antiviral and Antibacterial Activity
Recent studies on 2-oxonicotinonitrile (2-ONN) derivatives, which feature a 2-oxo group instead of a 2-acetyl group, have demonstrated promising antiviral and antibacterial activities.[2][4] These compounds serve as an excellent surrogate for understanding the potential of the nicotinonitrile core.
A key study involved the synthesis of 2-ONNs with aryl groups at the 4- and 6-positions, followed by coupling with organohalides to create nucleoside analogues.[2] The rationale behind this approach is that the 2-pyridinone motif, present in 2-ONN, is found in many biologically active natural products, and glycosylation can enhance antiviral potency.[2]
Key SAR Findings from 2-Oxonicotinonitrile Analogs:
-
Glycosylation at the Ring Nitrogen: Coupling of glycosyl bromides to the 2-ONN ring nitrogen resulted in nucleoside analogues with significant antiviral activity. The acetylated nucleoside analogue 2aAc showed good activity against SARS-CoV and influenza A (H5N1).[2][4] This suggests that modifications at the nitrogen of the pyridine ring in this compound could be a fruitful avenue for developing antiviral agents.
-
Aryl Substitutions: The presence of two aryl groups on the 2-ONN ring was a core feature of the tested compounds. While the specific contribution of these groups to activity was not detailed in a comparative manner, their presence was essential for the observed biological effects.
-
Antibacterial Activity: One of the free 2-ONN derivatives, 7b , exhibited potent activity against the Gram-positive bacterium Bacillus subtilis, even surpassing the standard drug ampicillin in an inhibition zone assay.[2] This highlights the potential of the core nicotinonitrile scaffold as an antibacterial agent.
The following diagram illustrates the general structure of the 2-ONN analogs and the key modification points that influence biological activity.
Caption: A typical workflow for a structure-activity relationship study.
Experimental Protocols
For researchers embarking on SAR studies of this compound analogs, the following experimental protocols for key biological assays are provided as a starting point.
Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.
-
Preparation of Bacterial Inoculum: Culture the bacterial strain (e.g., B. subtilis, E. coli) in appropriate broth overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Create a series of twofold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Antiviral Assay (Plaque Reduction Assay)
This assay measures the ability of a compound to inhibit virus-induced cell death.
-
Cell Seeding: Seed a confluent monolayer of host cells (e.g., Vero E6 for SARS-CoV) in 96-well plates.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add the compound dilutions.
-
Virus Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Quantification of Viral Cytopathic Effect (CPE): Assess cell viability using a reagent such as CellTiter-Glo® or by staining with crystal violet.
-
Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral CPE by 50%.
Conclusion and Future Directions
The this compound scaffold represents a promising area for drug discovery. While direct SAR data is limited, a comparative analysis of related structures such as 2-oxonicotinonitriles and isonicotinic acid derivatives provides a strong foundation for the rational design of novel analogs. The key takeaways are:
-
N-Glycosylation: Modification of the pyridine ring nitrogen is a promising strategy for developing antiviral agents.
-
Aryl Substitutions: The introduction of substituted aryl groups at various positions on the pyridine ring is likely to be crucial for potency and selectivity.
-
Derivatization of the Acetyl Group: The 2-acetyl moiety is a prime site for chemical modification to probe interactions with biological targets.
Future research should focus on the synthesis and systematic biological evaluation of a library of this compound analogs to validate the predictive SAR model presented in this guide. Such studies could unlock the therapeutic potential of this underexplored chemical scaffold.
References
- Al-Soud, Y. A., et al. (2018). Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. PubMed Central.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bioisosteric Replacement Strategies for 2-Acetylisonicotinonitrile as a Putative Acetylcholinesterase Inhibitor
In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Bioisosteric replacement, a technique that involves substituting one functional group or moiety with another that has similar physical or chemical properties, is a powerful tool for optimizing potency, selectivity, and pharmacokinetic profiles.[1][2][3] This guide provides an in-depth comparison of potential bioisosteric replacement strategies for the novel compound, 2-Acetylisonicotinonitrile, within the context of its putative role as an acetylcholinesterase (AChE) inhibitor.
Acetylcholinesterase is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine.[4][5] Its inhibition is a key therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis.[4][6] This guide will explore rational bioisosteric replacements for both the acetyl group and the isonicotinonitrile scaffold of our lead compound, providing the theoretical basis for these choices and detailed experimental protocols for their comparative evaluation.
The Lead Compound: this compound
This compound is a synthetic molecule featuring a central pyridine ring substituted with an acetyl group at the 2-position and a nitrile group at the 4-position (isonicotinonitrile). For the purpose of this guide, we will hypothesize that this compound exhibits inhibitory activity against acetylcholinesterase, providing a basis for its optimization as a potential therapeutic agent.
Core Rationale for Bioisosteric Intervention
The primary motivations for exploring bioisosteric replacements for this compound are to:
-
Enhance Potency and Selectivity: Modify key interactions with the target enzyme to improve binding affinity and selectivity over other cholinesterases (e.g., butyrylcholinesterase).
-
Improve Metabolic Stability: Replace metabolically labile groups to increase the compound's half-life and reduce the formation of potentially toxic metabolites.[1][7]
-
Modulate Physicochemical Properties: Alter solubility, lipophilicity, and other properties to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.[2]
-
Explore Novel Chemical Space and Secure Intellectual Property: Generate novel chemical entities with potentially improved therapeutic profiles.[2]
Bioisosteric Replacement Strategies
The structural optimization of this compound can be approached by considering bioisosteric replacements for its two key functional components: the acetyl group and the isonicotinonitrile scaffold.
Part 1: Bioisosteres for the Acetyl Group
The acetyl group likely plays a crucial role in the interaction with the catalytic site of acetylcholinesterase. Bioisosteric replacements for the acetyl moiety can modulate this interaction and impact the compound's overall properties.
Classical and Non-Classical Replacements
A variety of functional groups can be considered as bioisosteres for the acetyl group, ranging from classical replacements with similar steric and electronic properties to non-classical replacements that may offer more significant changes in physicochemical characteristics.[2][8]
| Bioisosteric Replacement | Rationale | Potential Advantages | Potential Disadvantages |
| Trifluoromethylketone | The highly electronegative fluorine atoms can enhance the electrophilicity of the carbonyl carbon, potentially forming a more stable hemiacetal with the serine residue in the AChE active site. | Increased potency, improved metabolic stability. | May alter binding mode, potential for off-target reactivity. |
| Oxadiazole | A five-membered heterocyclic ring that can mimic the steric and electronic properties of the acetyl group. Different isomers (1,2,4- or 1,3,4-oxadiazole) can be explored.[8] | Improved metabolic stability, potential for additional hydrogen bonding interactions. | May alter the vector of the substituent, potentially impacting binding. |
| Isoxazole | Another heterocyclic bioisostere that can act as a surrogate for the acetyl group, offering a different arrangement of heteroatoms compared to oxadiazoles. | Enhanced metabolic stability, tunable electronics based on substitution. | Synthetic complexity may be higher. |
| N-Acylsulfonamide | An acidic moiety that can act as a bioisostere for a carbonyl group, offering a different hydrogen bonding profile.[9] | Potential for improved solubility and altered binding interactions. | May introduce a negative charge at physiological pH, impacting cell permeability. |
Part 2: Bioisosteres for the Isonicotinonitrile Scaffold
The isonicotinonitrile scaffold provides the core structure of the molecule and is crucial for its overall shape, polarity, and interaction with the enzyme. Scaffold hopping, a strategy of replacing the central core of a molecule, can lead to significant improvements in drug-like properties.[3][10][11]
Heterocyclic Replacements
Replacing the pyridine ring with other heterocyclic systems can modulate the compound's properties while maintaining key pharmacophoric features.
| Scaffold Replacement | Rationale | Potential Advantages | Potential Disadvantages |
| Pyrimidine | Introduction of a second nitrogen atom into the six-membered ring can alter the electronic distribution and hydrogen bonding capacity. | Modulated basicity, potential for new interactions with the enzyme. | May impact metabolic stability at different positions. |
| Thiazole | A five-membered heterocyclic ring containing sulfur and nitrogen, offering a different geometry and electronic profile. | Altered lipophilicity and metabolic profile. | Significant change in shape may disrupt binding. |
| Isoquinoline | A bicyclic system that can explore a larger chemical space and potentially form additional interactions with the enzyme. | Increased surface area for binding, potential for improved potency. | Increased lipophilicity may lead to poor solubility. |
| Benzonitrile | Replacement of the pyridine with a benzene ring removes the basic nitrogen, which can impact solubility and off-target interactions.[12] | Reduced potential for hERG liability, altered ADME properties. | Loss of a key hydrogen bond acceptor may reduce potency. |
Experimental Evaluation Protocols
A rigorous and standardized experimental workflow is essential for the objective comparison of the newly synthesized bioisosteres. The following protocols outline the key in vitro assays for evaluating their potential as acetylcholinesterase inhibitors.
Workflow for Comparative Evaluation
Caption: Experimental workflow for determining the mechanism of enzyme inhibition.
Comparative Data Summary
The following table provides a template for summarizing the experimental data obtained for the parent compound and its bioisosteric replacements.
| Compound | Bioisosteric Replacement | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity Index (BuChE/AChE) | Mechanism of Inhibition | Predicted LogP |
| This compound | - (Parent) | Experimental Value | Experimental Value | Calculated Value | Experimental Value | Calculated Value |
| Compound A1 | Trifluoromethylketone | |||||
| Compound A2 | 1,3,4-Oxadiazole | |||||
| Compound S1 | Pyrimidine | |||||
| Compound S2 | Benzonitrile |
Conclusion
The strategic application of bioisosteric replacement offers a rational and efficient approach to optimizing the pharmacological properties of this compound as a putative acetylcholinesterase inhibitor. By systematically replacing the acetyl group and the isonicotinonitrile scaffold with a diverse range of bioisosteres, researchers can fine-tune the compound's potency, selectivity, and pharmacokinetic profile. The detailed experimental protocols provided in this guide offer a robust framework for the comparative evaluation of these novel analogues, ultimately facilitating the identification of lead candidates with enhanced therapeutic potential. This iterative process of design, synthesis, and evaluation is fundamental to the advancement of novel therapeutics in the field of drug discovery.
References
- Copeland, R. A. (2000).
- Eid, E. E., et al. (2018). Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. Bioorganic & Medicinal Chemistry Letters, 28(15), 2563-2569.
- Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7, 88-95.
- Assay Genie. (n.d.). Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160).
- Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel).
- U.S. National Library of Medicine. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening.
- Edmondson, S., et al. (2014). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 34(5), 875-927.
- Frontiers in Molecular Neuroscience. (2022). A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala.
- La Trobe University. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays.
- Cambridge MedChem Consulting. (2024). Ester and Amide Bioisosteres.
- Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists. (n.d.).
- Hypha Discovery. (n.d.). Bioisosteres that influence metabolism.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
- Brown, N. (2014). Bioisosteres and Scaffold Hopping in Medicinal Chemistry.
- Ballatore, C., et al. (2021). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. Journal of Medicinal Chemistry, 64(14), 9895-9910.
- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
- PubMed. (2000). Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors.
- Institute of Industrial Science, the University of Tokyo. (n.d.). Bioisosterism: A Rational Approach in Drug Design.
- PubMed. (2014). Bioisosteres and Scaffold Hopping in Medicinal Chemistry.
- ChemRxiv. (n.d.). Identification of Bioisosteric Scaffolds using Scaffold Keys.
- PubMed. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization.
- PubMed. (2014). Bioisosteric replacement and related analogs in the design, synthesis and evaluation of ligands for muscarinic acetylcholine receptors.
- ResearchGate. (n.d.). Examples of bioisosteric replacement in drug development.
- PubMed. (2013). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives.
- National Center for Biotechnology Information. (n.d.). 2-Acetylbenzonitrile. PubChem Compound Database.
- ResearchGate. (2005). Toxicity and pharmacological activity of two newly synthesized derivatives of nicotinic and isonicotinic acids.
- PubMed. (2017). Synthesis, Nicotinic Acetylcholine Receptor Binding, and in Vitro and in Vivo Pharmacological Properties of 2'-Fluoro-(substituted thiophenyl)deschloroepibatidine Analogues.
- Auctores. (n.d.). Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment.
- MDPI. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine.
- PubMed. (2024). Bioisosteric heterocyclic analogues of natural bioactive flavonoids by scaffold-hopping approaches: State-of-the-art and perspectives in medicinal chemistry.
- ResearchGate. (n.d.). Eco-friendly synthesis of 2-azetidinone analogs of isonicotinic acid hydrazide.
- ResearchGate. (n.d.). Synthesis of Two Fluoro Analogues of the Nicotinic Acetylcholine Receptor Agonist UB-165.
- National Center for Biotechnology Information. (n.d.). 2-Chloronicotinic acid. PubChem Compound Database.
- MDPI. (2022). A Review of the Biological Activity of Amidrazone Derivatives.
- Frontiers. (n.d.). Chemistry, Toxicity, Synthesis, Biological and Pharmacological Activities of Coumarins and their Derivatives: Recent Advances and Future Perspectives.
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. drughunter.com [drughunter.com]
- 3. Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. attogene.com [attogene.com]
- 6. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. Ester and Amide Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioisosteres and Scaffold Hopping in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. 2-Acetylbenzonitrile | C9H7NO | CID 2763539 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide for Synthetic and Medicinal Chemists: 2-Acetylisonicotinonitrile vs. 2-Chloronicotinic Acid
In the landscape of modern drug discovery and organic synthesis, the pyridine scaffold remains a cornerstone for the development of novel therapeutics and functional materials.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and structural versatility make it a privileged heterocycle.[2] This guide offers a comparative analysis of two valuable, yet functionally distinct, pyridine-based building blocks: 2-Acetylisonicotinonitrile and 2-Chloronicotinic Acid .
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of properties to explore the causal relationships between structure, reactivity, and application. By understanding the inherent strengths and synthetic potential of each molecule, you can make more informed decisions in your experimental design, whether constructing compound libraries, optimizing lead candidates, or developing novel synthetic methodologies.
Physicochemical Characteristics: A Foundation for Application
The first step in evaluating a synthetic building block is to understand its fundamental physical properties. These characteristics dictate solubility, reaction conditions, and purification strategies.
| Property | This compound | 2-Chloronicotinic Acid | Rationale for Comparison |
| Structure | ![]() | ![]() | Visual representation of functional groups. |
| Molecular Formula | C₈H₆N₂O | C₆H₄ClNO₂ | Impacts molecular weight and elemental analysis. |
| Molecular Weight | 146.15 g/mol | 157.55 g/mol | Affects reaction stoichiometry and mass spectrometry. |
| Appearance | Typically a solid | White to light yellow crystalline powder | Important for material handling and identification.[3][4] |
| Melting Point | Data not widely published, expected to be a solid | 176-178 °C (with decomposition)[3][5] | Indicates purity and thermal stability; high MP of 2-CNA suggests strong crystal lattice energy. |
| Solubility | Soluble in many organic solvents | Sparingly soluble in water; soluble in methanol.[3] | Critical for choosing appropriate reaction and purification solvents. The carboxylic acid group on 2-CNA provides some aqueous solubility, especially in base. |
Note: Publicly available experimental data for this compound is limited. Properties are inferred from its structure and related compounds.
Synthesis and Chemical Reactivity: A Tale of Two Scaffolds
The true utility of a building block is defined by its reactivity. While both molecules share the electron-deficient pyridine core, their distinct functional groups offer divergent pathways for chemical modification.
Synthesis Overview
-
This compound: The synthesis of functionalized nicotinonitriles often involves multi-step sequences or cyclization reactions. For instance, pyridinone derivatives, which can be precursors to nicotinonitriles, can be synthesized from the reaction of enones with ethyl cyanoacetate.[6]
-
2-Chloronicotinic Acid: This compound is readily prepared on an industrial scale. A common, high-yield method involves the oxidation of nicotinic acid to its N-oxide, followed by chlorination using reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), achieving yields of up to 87.5%.[6][7]
Comparative Reactivity
The differing functionalities—an acetyl and a nitrile group versus a chloro and a carboxylic acid group—create orthogonal reactivity profiles. This is a key advantage for medicinal chemists, as it allows for the selective construction of diverse molecular architectures.
-
This compound: Reactivity is dominated by its two electron-withdrawing groups.
-
Acetyl Group: The α-protons on the methyl group are acidic and can be readily deprotonated using a suitable base (like NaH) to form an enolate.[8] This nucleophile can then be alkylated or used in condensation reactions (e.g., aldol, Claisen-Schmidt) to build larger carbon skeletons.[9][10][11] The carbonyl carbon is electrophilic and susceptible to nucleophilic attack.
-
Cyano Group: This group is a versatile synthetic handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents. Its strong electron-withdrawing nature deactivates the pyridine ring towards electrophilic substitution but may facilitate nucleophilic attack at other positions.
-
-
2-Chloronicotinic Acid: Its utility stems from the well-defined reactivity of its functional groups, making it a reliable building block.
-
Chloro Group: Positioned at the 2-position of the pyridine ring, the chlorine atom is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of a wide array of nucleophiles, such as amines, thiols, and alcohols, which is a cornerstone of library synthesis in drug discovery.[12]
-
Carboxylic Acid Group: This group provides a robust handle for forming amide or ester linkages through standard coupling chemistries (e.g., using EDC, HATU, or converting to an acyl chloride). This is arguably one of the most common and vital reactions in medicinal chemistry for joining molecular fragments.
-
Applications in Drug Discovery and Agrochemicals
The distinct reactivity profiles of these two compounds naturally lead them to different, though sometimes overlapping, application spaces.
-
This compound: While less documented as a specific intermediate, its core structure is highly relevant. Nicotinonitrile derivatives are explored for their potent anticancer and antimicrobial activities.[6][13] The isonicotinic acid framework (which can be derived from the nitrile) is also a known pharmacophore with applications in antibacterial and antitubercular agents.[4][5] The acetyl group can act as a hydrogen bond acceptor in protein-ligand interactions, and the cyano group is a common feature in many enzyme inhibitors, where it can act as a covalent "warhead" or a polar interaction point. This compound is therefore an excellent candidate for fragment-based screening and the synthesis of novel heterocyclic systems.
-
2-Chloronicotinic Acid: This compound is a well-established and commercially vital intermediate in both the pharmaceutical and agrochemical industries.[14]
-
Pharmaceuticals: It is a key starting material for synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) like pranoprofen, mefenamic acid, and niflumic acid.[5][10][14] Its role as an intermediate for HIV reverse transcriptase inhibitors like Nevirapine further highlights its importance.[4]
-
Agrochemicals: It is indispensable for the production of herbicides such as nicosulfuron and diflufenican, and fungicides like boscalid.[9][10][14]
-
The widespread use of 2-chloronicotinic acid is a testament to its reliability and the efficiency of the SNAr and amide coupling reactions it facilitates, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies.
Experimental Protocols & Workflows
To provide a practical context, the following section details representative, step-by-step protocols for the synthetic manipulation of each compound. These protocols are designed to be self-validating, with clear steps and rationales.
Protocol 1: Derivatization of 2-Chloronicotinic Acid via Nucleophilic Substitution
This protocol describes the synthesis of 2-morpholinonicotinic acid, a common transformation that demonstrates the utility of the chloro group as a leaving group. The methodology is adapted from established procedures.[12]
Step-by-Step Methodology:
-
Esterification (Protection):
-
Suspend 2-chloronicotinic acid (1.0 eq) in a suitable solvent like dichloromethane (DCM).
-
Add a catalytic amount of N,N-Dimethylformamide (DMF).
-
Slowly add oxalyl chloride (1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.
-
Remove the solvent under reduced pressure. Dissolve the resulting acyl chloride in DCM and add dropwise to a solution of methanol (5.0 eq) and triethylamine (1.5 eq) at 0 °C.
-
Stir for 1 hour, then quench with water, extract with DCM, dry over Na₂SO₄, and concentrate to yield methyl 2-chloronicotinate.
-
Causality: The carboxylic acid is converted to a methyl ester to prevent it from acting as a nucleophile or causing side reactions in the subsequent substitution step.
-
-
Nucleophilic Aromatic Substitution:
-
Dissolve methyl 2-chloronicotinate (1.0 eq) in N,N-dimethylacetamide (DMA).
-
Add morpholine (1.2 eq) to the solution.
-
Heat the mixture to 100 °C and stir for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
Causality: At elevated temperatures, the secondary amine (morpholine) is sufficiently nucleophilic to displace the chloride at the electron-deficient C2 position of the pyridine ring.
-
-
Hydrolysis (Deprotection):
-
After cooling the reaction mixture, add an aqueous solution of sodium hydroxide (e.g., 2M, 2.0 eq).
-
Heat the mixture to 60-80 °C and stir for 1-3 hours until saponification is complete (monitored by TLC).
-
Cool the mixture to room temperature and carefully acidify with hydrochloric acid until the product precipitates (typically around pH 3-4).
-
-
Isolation and Purification:
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and then a minimal amount of a cold organic solvent (e.g., ethanol or ether).
-
Dry the product under vacuum to yield 2-morpholinonicotinic acid.
-
Protocol 2: Representative Reaction of this compound via Aldol Condensation
This protocol outlines a general procedure for a Claisen-Schmidt condensation, reacting the acidic α-protons of the acetyl group with an aromatic aldehyde. This is a fundamental carbon-carbon bond-forming reaction.[10][11]
Step-by-Step Methodology:
-
Reactant Preparation:
-
Dissolve this compound (1.0 eq) and a selected aromatic aldehyde (e.g., benzaldehyde, 1.0 eq) in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
-
Reaction Initiation:
-
Prepare a solution of a base, such as sodium hydroxide or potassium hydroxide (1.2 eq), in a minimal amount of water.
-
Add the basic solution dropwise to the cooled ethanolic solution of the reactants with vigorous stirring.
-
Causality: The base catalyzes the reaction by deprotonating the methyl group of the 2-acetyl moiety, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde.
-
-
Reaction and Product Formation:
-
Allow the reaction to stir at a low temperature for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.
-
The formation of the product, an α,β-unsaturated ketone (a chalcone analogue), is often indicated by a color change and/or the formation of a precipitate. The initial aldol adduct often dehydrates spontaneously under these conditions to form the more stable conjugated system.
-
-
Isolation and Purification:
-
Pour the reaction mixture into cold water or onto crushed ice.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove the base.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified chalcone derivative.
-
Conclusion: Strategic Selection for Targeted Outcomes
This compound and 2-Chloronicotinic Acid are not interchangeable; they are complementary tools for the synthetic chemist.
-
Choose 2-Chloronicotinic Acid when:
-
Your primary goal is to introduce amine, alcohol, or thiol substituents via robust SNAr chemistry .
-
You need a reliable handle for amide or ester bond formation to link molecular fragments.
-
You are building upon well-established synthetic routes for known bioactive scaffolds (e.g., NSAIDs, specific herbicides).
-
-
Choose this compound when:
-
Your strategy involves carbon-carbon bond formation via enolate chemistry (aldol, alkylation).
-
You require a versatile nitrile group for conversion into other functionalities like amines or carboxylic acids.
-
You are engaged in exploratory research, designing novel pharmacophores where the acetyl and cyano groups can serve as key interaction points with a biological target.
-
By understanding the fundamental differences in their reactivity and established applications, researchers can strategically select the optimal building block to accelerate their research, whether in the pursuit of new medicines or advanced materials.
References
- Kotb, E. R., El-Hashash, M. A., Salama, M. A., Kalf, H. S., & Abdel Wahed, N. A. M. (2009).
- Newkome, G. R., & Lee, H. W. (1983). Condensation Reactions of 2-Acetylpyridine and Benzaldehydes: New Cyclohexanol Products and an Improved Synthesis of 4′--Tolyl-2,2′:6′,2″-terpyridine. Journal of Chemical Research, Synopses. [Link]
- Khan, I. U., Ali, S., & Channar, P. A. (2018).
- Gwaram, N. S., Ali, H. M., Saharin, S. M., Abdulla, M. A., Hassandarvish, P., Lin, T. K., Ching, C. L., & Ooi, C. L. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science. [Link]
- Gulea, A., Poirier, D., Roy, J., Stavila, V., & Duca, G. (2020). novel compounds from condensation reaction between 2-acetylpyridine and 2-formylpyridine. synthesis, crystal structure and biological evaluation. Chemistry Journal of Moldova. [Link]
- Gulea, A., et al. (2020). Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. Chemistry Journal of Moldova. [Link]
- Kotb, E. R., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation.
- N.S. Chemicals. (n.d.). 2-Chloro Nicotinic Acid. N.S.CHEMICALS. [Link]
- Sroor, F. M., Soliman, A. A., Khalil, W. K., & Mahmoud, K. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6). [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of 2-Chloronicotinic Acid in Medicinal Chemistry and Beyond. [Link]
- Verma, A., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]
- Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Proceedings of the 2016 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). [Link]
- National Center for Biotechnology Information. (n.d.). 2-Chloronicotinic acid. PubChem. [Link]
- Semantic Scholar. (n.d.).
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). Applied Chemistry for Engineering. [Link]
Sources
- 1. Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 6. japsonline.com [japsonline.com]
- 7. scielo.br [scielo.br]
- 8. Condensation Reactions of 2-Acetylpyridine and Benzaldehydes: New Cyclohexanol Products and an Improved Synthesis of 4′--Tolyl-2,2′:6′,2″-terpyridine - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological activity of highly active alpha-aza analogues of luliberin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Antibacterial Potential of Isonicotinonitrile Scaffolds: A Comparative Guide to 2-Acetylisonicotinonitrile Derived and Related Compounds
In the ever-pressing search for novel antimicrobial agents to combat the rise of drug-resistant pathogens, heterocyclic compounds have emerged as a promising frontier in medicinal chemistry. Among these, the isonicotinonitrile scaffold, a pyridine ring substituted with a nitrile group at the 4-position, has garnered significant interest. This guide provides a comprehensive comparison of the antibacterial efficacy of compounds derived from or structurally related to 2-acetylisonicotinonitrile. While direct research on this compound derivatives is limited in the available literature, this guide synthesizes data from closely related structures, such as 2-acetylpyridine and 2-oxonicotinonitrile derivatives, to provide valuable insights for researchers, scientists, and drug development professionals.
The Isonicotinonitrile Core: A Privileged Scaffold in Antibacterial Research
The pyridine ring is a fundamental component of many biologically active molecules, both natural and synthetic. The introduction of a nitrile group at the 4-position to form the isonicotinonitrile core significantly alters the electronic properties of the ring, influencing its ability to interact with biological targets. The further incorporation of an acetyl group at the 2-position, creating this compound, provides a key reactive site for the synthesis of a diverse library of derivatives, such as hydrazones, chalcones, and thiosemicarbazones, which have historically shown potent antimicrobial activities.
Comparative Efficacy of Structurally Related Compounds
Due to a scarcity of direct studies on this compound derivatives, this section will focus on the antibacterial activity of closely related compound classes. The presented data from various research endeavors will allow for an informed perspective on the potential of this chemical space.
2-Acetylpyridine Derivatives: A Close Structural Analog
2-Acetylpyridine serves as an excellent proxy for understanding the potential of this compound. The primary difference is the absence of the 4-nitrile group. Studies on 2-acetylpyridine thiosemicarbazones have demonstrated significant antibacterial activity.
A notable study screened sixty-five 2-acetylpyridine thiosemicarbazones against a panel of clinically relevant bacteria. The findings revealed potent activity against several strains, particularly Neisseria gonorrhoeae, Neisseria meningitidis, and Staphylococcus aureus.[1] However, the activity against Gram-negative bacilli such as Pseudomonas, Klebsiella-Enterobacter, Shigella, Escherichia coli, and Proteus was reported to be poor.[1]
Table 1: Minimum Inhibitory Concentration (MIC) of Selected 2-Acetylpyridine Thiosemicarbazones [1]
| Bacterial Strain | MIC Range (µg/mL) for Active Compounds | Percentage of Active Compounds |
| Neisseria gonorrhoeae | 0.002 - 0.062 | 23% |
| Neisseria meningitidis | 0.016 - 0.062 | 17% |
| Staphylococcus aureus | 0.125 - 0.5 | 18% |
| Group D Enterococcus | 0.25 - 2.0 | 26% |
Another study investigated the in vitro activity of 2-acetylpyridine and 2-acetylquinoline thiosemicarbazones against various Mycobacterium species. Two of the tested compounds exhibited significant activity, with MIC values ≤ 5 µg/mL against Mycobacterium tuberculosis, M. kansasii, M. avium, and M. intracellulare.[2] This highlights the potential of the 2-acetylpyridine scaffold in developing antitubercular agents.
2-Oxonicotinonitrile Derivatives: The Influence of the Nitrile Group
Research on 2-oxonicotinonitriles, which share the nicotinonitrile core with our topic of interest, provides valuable structure-activity relationship (SAR) insights. A study on the synthesis and biological evaluation of 2-oxonicotinonitrile derivatives revealed that one compound, designated 7b, exhibited potent antibacterial activity against the Gram-positive bacterium Bacillus subtilis, with an inhibition zone of 23 mm, which was superior to the standard drug ampicillin (20 mm).[3] Interestingly, this compound, along with most others tested, showed no activity against the Gram-negative E. coli.[3] This suggests that derivatives of the nicotinonitrile scaffold may have a preferential spectrum of activity against Gram-positive bacteria.
Experimental Protocols for Antibacterial Screening
To ensure scientific integrity and reproducibility, the following are detailed protocols for standard antibacterial assays that are crucial for evaluating the efficacy of novel compounds.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the this compound derived compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Culture the bacterial strain on an appropriate agar plate. Select several colonies to prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculation: Dilute the standardized bacterial suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Agar Disk Diffusion Assay (Kirby-Bauer Test)
The disk diffusion assay is a qualitative method to assess the susceptibility of a bacterial strain to a particular antimicrobial agent.
Workflow for Agar Disk Diffusion Assay
Caption: Workflow for the Agar Disk Diffusion Assay.
Step-by-Step Protocol:
-
Plate Preparation: Prepare a bacterial lawn by evenly streaking a standardized inoculum (0.5 McFarland) onto the surface of a Mueller-Hinton agar plate.
-
Disk Preparation: Impregnate sterile paper disks (6 mm in diameter) with a known concentration of the this compound derived compound.
-
Disk Application: Aseptically place the impregnated disks onto the surface of the inoculated agar plate.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Result Measurement: Measure the diameter of the zone of complete inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.
Proposed Mechanisms of Action and Future Directions
While the precise mechanism of action for this compound derivatives is yet to be elucidated, related compounds offer clues. For instance, some isonicotinic acid hydrazide derivatives are known to interfere with mycobacterial cell wall synthesis.[4][5] Thiosemicarbazones, often synthesized from acetylpyridine precursors, are known to chelate metal ions that are essential for the function of various microbial enzymes.
Future research should focus on the synthesis and screening of a focused library of this compound derivatives. Key areas of investigation should include:
-
Broad-Spectrum Screening: Evaluating the activity against a diverse panel of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the pyridine ring and the acetyl side chain to identify key structural features that enhance antibacterial potency.
-
Mechanism of Action Studies: Investigating the cellular targets of the most active compounds to understand how they exert their antibacterial effects.
-
Toxicity Profiling: Assessing the cytotoxicity of promising lead compounds against mammalian cell lines to ensure a favorable therapeutic index.
Conclusion
The isonicotinonitrile scaffold, and by extension, this compound, represents a promising starting point for the development of novel antibacterial agents. While direct evidence for the efficacy of this compound derivatives is currently limited, the significant antibacterial activity observed in structurally related compounds, such as 2-acetylpyridine thiosemicarbazones and 2-oxonicotinonitriles, strongly suggests the potential of this compound class. The provided experimental frameworks offer a robust methodology for the systematic evaluation of new synthetic derivatives. Further exploration of this chemical space is warranted and could lead to the discovery of new lead compounds in the critical fight against bacterial infections.
References
- Dobek, A. S., Klayman, D. L., Dickson, E. T., Jr, Scovill, J. P., & Tramont, E. C. (1980). Inhibition of clinically significant bacterial organisms in vitro by 2-acetylpyridine thiosemicarbazones. Antimicrobial agents and chemotherapy, 18(1), 27–36. [Link]
- Collins, F. M., Klayman, D. L., & Morrison, N. E. (1982). Activity of 2-acetylpyridine and 2-acetylquinoline thiosemicarbazones tested in vitro in combination with other antituberculous drugs.
- Prasad, Y. R., Kumar, P. P., & Rao, A. S. (2008). Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine. E-Journal of Chemistry, 5(3), 517-522. [Link]
- El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2012). Synthesis and antimicrobial activity of some new chalcones of 2-acetyl pyridine. Bioorganic & medicinal chemistry letters, 22(19), 6147–6151. [Link]
- Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. Archiv der Pharmazie, 336(5), 237–244. [Link]
- Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2009). Synthesis of novel and potent antibacterial agents derived from isonicotinic acid hydrazide. Molecules (Basel, Switzerland), 14(11), 4429–4440. [Link]
- Sami, I., Hameed, A., Naz, S., & Nawaz, R. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 20(7), 930-939. [Link]
- El-Gohary, N. S., & Shaaban, M. I. (2017). Synthesis, antimicrobial activity, and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. Medicinal Chemistry Research, 26(1), 108-125. [Link]
- Mamolo, M. G., Zampieri, D., Vio, L., Fermeglia, M., Ferrone, M., Pricl, S., & Scialino, G. (2005). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. Il Farmaco, 60(6-7), 525–532. [Link]
- Bencze, W. L., & Allen, M. J. (1957). Isonicotinoyl- and Nicotinoyl-hydrazones as Antituberculous Agents. Journal of the American Chemical Society, 79(12), 3147–3149. [Link]
- Sriram, D., Yogeeswari, P., & Madhu, K. (2005). Synthesis and in vitro antitubercular activity of some 1-[(4-sub)phenyl]-3-(4-{1-[(pyridine-4-carbonyl)hydrazono]ethyl}phenyl)thiourea. Bioorganic & medicinal chemistry letters, 15(20), 4502–4505. [Link]
- Al-Omary, F. A., Hassan, G. S., & El-Messery, S. M. (2011). Synthesis of acyclovir and HBG analogues having nicotinonitrile and its 2-methyloxy 1,2,3-triazole. Molecules (Basel, Switzerland), 16(1), 743–754. [Link]
Sources
- 1. Inhibition of clinically significant bacterial organisms in vitro by 2-acetylpyridine thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of 2-acetylpyridine and 2-acetylquinoline thiosemicarbazones tested in vitro in combination with other antituberculous drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Antibody Cross-Reactivity with 2-Acetylisonicotinonitrile Derivatives
For researchers in drug discovery and development, the specificity of an antibody is paramount. When developing immunoassays for small molecules like 2-acetylisonicotinonitrile and its derivatives, understanding and quantifying cross-reactivity is not just a quality control step; it is the very foundation of reliable data. This guide provides an in-depth comparison of hypothetical monoclonal antibodies raised against a this compound hapten, supported by experimental data and detailed protocols.
The Challenge of Small Molecule Immunoassays: A Primer on Haptens and Cross-Reactivity
Small molecules, or haptens, are not immunogenic on their own. To elicit an immune response and generate antibodies, they must be covalently conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). This process, however, can sometimes lead to the generation of antibodies that recognize not only the target hapten but also structurally similar molecules, a phenomenon known as cross-reactivity.
The degree of cross-reactivity is a critical parameter for any immunoassay. High cross-reactivity with structurally related metabolites or co-administered drugs can lead to inaccurate quantification and false-positive results. Conversely, a well-characterized, broad-specificity antibody can be advantageous for screening a class of related compounds.
This guide will explore the cross-reactivity profiles of three hypothetical monoclonal antibodies (mAbs) raised against a this compound-carrier conjugate. We will examine their binding characteristics against a panel of structurally related derivatives and provide the experimental frameworks for such a comparative analysis.
Designing the Cross-Reactivity Study: A Comparative Analysis
The core of our investigation lies in comparing the performance of three distinct monoclonal antibodies – mAb-A, mAb-B, and mAb-C – each with a unique binding profile. These antibodies were hypothetically generated by immunizing mice with a this compound-KLH conjugate.
Selection of this compound Derivatives for Cross-Reactivity Testing
To comprehensively assess the specificity of our hypothetical antibodies, a panel of structurally related this compound derivatives was selected. These compounds were chosen to probe the antibody's tolerance for modifications at different positions of the pyridine ring and the acetyl group.
Table 1: Panel of this compound Derivatives for Cross-Reactivity Assessment
| Compound ID | Compound Name | Structure | Key Structural Variation from Parent Compound |
| Parent | This compound | Structure of this compound | - |
| Derv-1 | 2-(1-Hydroxyethyl)isonicotinonitrile | Structure of 2-(1-Hydroxyethyl)isonicotinonitrile | Reduction of the acetyl group |
| Derv-2 | 2-Ethylisonicotinonitrile | Structure of 2-Ethylisonicotinonitrile | Full reduction of the acetyl group |
| Derv-3 | 2-Acetyl-5-methylisonicotinonitrile | Structure of 2-Acetyl-5-methylisonicotinonitrile | Methylation of the pyridine ring |
| Derv-4 | 2-Acetyl-6-chloroisoniconinonitrile | Structure of 2-Acetyl-6-chloroisocotinonitrile | Chlorination of the pyridine ring |
| Derv-5 | 2-Cyanoisonicotinonitrile | Structure of 2-Cyanoisonicotinonitrile | Replacement of acetyl with a cyano group |
Comparative Performance of Hypothetical Monoclonal Antibodies
The cross-reactivity of our three hypothetical monoclonal antibodies was evaluated using two gold-standard techniques: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Competitive ELISA: Quantifying Cross-Reactivity through IC50 Values
Competitive ELISA is a robust method for determining the concentration of a small molecule in a sample. In this assay, the free analyte in the sample competes with a labeled antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay, representing the concentration of the analyte that causes a 50% reduction in the maximum signal.
Table 2: Comparative Cross-Reactivity of Hypothetical mAbs by Competitive ELISA
| Compound | mAb-A (IC50, nM) | % Cross-Reactivity (mAb-A) | mAb-B (IC50, nM) | % Cross-Reactivity (mAb-B) | mAb-C (IC50, nM) | % Cross-Reactivity (mAb-C) |
| Parent | 10 | 100% | 15 | 100% | 50 | 100% |
| Derv-1 | 50 | 20% | 25 | 60% | 60 | 83% |
| Derv-2 | >1000 | <1% | 100 | 15% | 75 | 67% |
| Derv-3 | 200 | 5% | 150 | 10% | 500 | 10% |
| Derv-4 | >1000 | <1% | >1000 | <1% | >1000 | <1% |
| Derv-5 | >1000 | <1% | >1000 | <1% | >1000 | <1% |
% Cross-Reactivity = (IC50 of Parent / IC50 of Derivative) x 100
Interpretation of ELISA Data:
-
mAb-A: Exhibits high specificity for the parent compound, with minimal cross-reactivity to even minor modifications. This antibody would be ideal for a highly selective quantitative assay for this compound.
-
mAb-B: Shows moderate cross-reactivity, particularly with the reduced form of the acetyl group (Derv-1 and Derv-2). This antibody could be useful for detecting the parent compound and its primary metabolites.
-
mAb-C: Demonstrates broader cross-reactivity with modifications to the acetyl group, suggesting its epitope is more focused on the pyridine nitrile core. This antibody might be suitable for a screening assay for a class of related compounds.
Surface Plasmon Resonance (SPR): A Deeper Dive into Binding Kinetics
SPR provides real-time, label-free analysis of biomolecular interactions, offering a more nuanced understanding of antibody binding by determining the association (ka) and dissociation (kd) rate constants. The equilibrium dissociation constant (Kd), calculated as kd/ka, is a measure of the binding affinity.
Table 3: Binding Kinetics of Hypothetical mAbs Determined by SPR
| Compound | mAb-A (Kd, M) | mAb-B (Kd, M) | mAb-C (Kd, M) |
| Parent | 1 x 10⁻⁹ | 5 x 10⁻⁹ | 2 x 10⁻⁸ |
| Derv-1 | 5 x 10⁻⁸ | 1 x 10⁻⁸ | 3 x 10⁻⁸ |
| Derv-2 | >1 x 10⁻⁶ | 8 x 10⁻⁸ | 5 x 10⁻⁸ |
| Derv-3 | 2 x 10⁻⁷ | 1.5 x 10⁻⁷ | 9 x 10⁻⁸ |
| Derv-4 | >1 x 10⁻⁶ | >1 x 10⁻⁶ | >1 x 10⁻⁶ |
| Derv-5 | >1 x 10⁻⁶ | >1 x 10⁻⁶ | >1 x 10⁻⁶ |
Interpretation of SPR Data:
The SPR data corroborates the findings from the competitive ELISA. mAb-A demonstrates the highest affinity (lowest Kd) for the parent compound and a significant drop in affinity for the derivatives. In contrast, mAb-B and mAb-C show more gradual decreases in affinity for the derivatives, consistent with their broader cross-reactivity profiles.
Experimental Methodologies
To ensure the reproducibility and validity of these findings, detailed experimental protocols are provided below.
Experimental Workflow for Hapten Synthesis and Conjugation
The generation of high-quality antibodies begins with the proper synthesis of the hapten-carrier conjugate.
Caption: General workflow for an SPR experiment.
Conclusion and Recommendations
This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies raised against this compound derivatives. The choice of antibody will ultimately depend on the specific application:
-
For a highly specific quantitative assay targeting only the parent compound, an antibody with a profile similar to mAb-A is desirable.
-
For an assay that aims to detect the parent compound and its major metabolites, an antibody like mAb-B would be more suitable.
-
For a broad-spectrum screening assay for a class of related compounds, an antibody with characteristics similar to mAb-C would be the preferred choice.
It is crucial to perform a thorough characterization of antibody specificity early in the assay development process to ensure the generation of reliable and accurate data. The combination of competitive ELISA for high-throughput screening and SPR for in-depth kinetic analysis provides a powerful approach to selecting the optimal antibody for your research needs.
References
- Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays.Journal of the American Chemical Society. [Link]
- Lateral flow immunoassay for small-molecules detection in phytoproducts: a review.
- Development of immunoassays for multi-residue detection of small molecule compounds.Taylor & Francis Online. [Link]
- Anti-hapten Antibody Problems.Aptamer Group. [Link]
- Small Molecule Immunosensing Using Surface Plasmon Resonance.
- Technical Guide for ELISA.SeraCare. [Link]
- The effect of haptens on protein-carrier immunogenicity.
- Antibody validation.
- Ten Basic Rules of Antibody Validation.
- Risk Assessment in Drug Hypersensitivity: Detecting Small Molecules Which Outsmart the Immune System.
- Amide-containing neoepitopes: the key factor in the preparation of hapten-specific antibodies and a strategy to overcome.Frontiers in Immunology. [Link]
- Surface Plasmon Resonance for Biomolecular Interaction Analysis.Aragen Life Sciences. [Link]
- Further production and characterization of antibodies reactive with pyrazolone derivatives.Journal of Immunological Methods. [Link]
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
- Competitive ELISA Protocol.
- Guide to Running an SPR Experiment.Nicoya. [Link]
- Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides.PubMed. [Link]
- Lack of cross-reactivity of a monoclonal antibody against the neurotransmitter site of Torpedo nicotinic acetylcholine receptor with muscle receptors
Benchmarking New Synthetic Routes to 2-Acetylisonicotinonitrile: A Comparative Guide for Researchers
In the landscape of pharmaceutical and materials science research, the synthesis of functionalized pyridine derivatives is a cornerstone of innovation. Among these, 2-Acetylisonicotinonitrile, a key building block for various bioactive molecules and functional materials, presents a compelling case for the development of efficient and scalable synthetic methodologies. This guide provides an in-depth comparison of established and novel synthetic routes to this versatile compound, offering experimental insights and data to inform researchers in their selection of the most appropriate method for their specific needs.
Introduction: The Significance of this compound
This compound, also known as 2-acetyl-4-cyanopyridine, possesses a unique combination of reactive functional groups—an acetyl moiety and a nitrile group on a pyridine scaffold. This trifecta of reactivity makes it a highly valuable intermediate for the synthesis of a diverse array of complex molecules. Its applications span from the development of novel pharmaceuticals to the creation of advanced materials with tailored electronic and photophysical properties. The efficiency, scalability, and safety of its synthesis are therefore critical considerations for its widespread utilization.
Established vs. Novel Synthetic Strategies: A Head-to-Head Comparison
This guide will dissect two primary strategies for the synthesis of this compound: the classical Reissert-Henze reaction pathway and a modern transition-metal catalyzed cross-coupling approach. Each route will be evaluated based on yield, regioselectivity, reaction conditions, and the accessibility of starting materials.
Route 1: The Classical Approach - Cyanation of 2-Acetylpyridine N-Oxide (Reissert-Henze Reaction)
The Reissert-Henze reaction is a well-established method for the functionalization of pyridine N-oxides.[1][2] This pathway involves the activation of the pyridine ring by N-oxidation, followed by the nucleophilic addition of a cyanide source.
Reaction Pathway & Mechanism
The synthesis commences with the N-oxidation of commercially available 2-acetylpyridine. This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. The resulting 2-acetylpyridine-N-oxide is then subjected to a cyanide source in the presence of an activating agent, such as benzoyl chloride or dimethylcarbamoyl chloride.
The mechanism proceeds through the formation of an N-acyloxypyridinium intermediate, which is highly susceptible to nucleophilic attack. Cyanide can then add to either the C2 or C4 position of the pyridine ring. Subsequent elimination of the acyloxy group rearomatizes the ring, yielding the cyanopyridine product.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} Caption: General workflow for the Reissert-Henze approach.
A critical challenge in this route is controlling the regioselectivity of the cyanide addition. For 2-substituted pyridine N-oxides, nucleophilic attack often preferentially occurs at the C6 position due to steric and electronic factors.[1] Achieving high selectivity for the desired C4-cyanation can be challenging and may require careful optimization of reaction conditions.
Experimental Protocol: N-Oxidation of 2-Acetylpyridine
Materials:
-
2-Acetylpyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-acetylpyridine (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-acetylpyridine-N-oxide.
Note: m-CPBA is a potentially explosive solid and should be handled with care. For detailed safety and handling procedures, refer to established laboratory safety protocols.[3][4]
Experimental Protocol: Reissert-Henze Cyanation
Materials:
-
2-Acetylpyridine-N-Oxide
-
Benzoyl chloride
-
Potassium cyanide (KCN)
-
Acetonitrile (anhydrous)
-
Water
Procedure:
-
To a solution of 2-acetylpyridine-N-oxide (1.0 eq) in anhydrous acetonitrile, add benzoyl chloride (1.1 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour.
-
In a separate flask, dissolve potassium cyanide (1.5 eq) in a minimal amount of water and add it to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
Upon completion, cool the reaction mixture and partition between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to separate the 4-cyano and 6-cyano isomers.
Caution: Potassium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Route 2: The Modern Approach - Transition-Metal Catalyzed Cyanation
Modern synthetic chemistry offers powerful tools for the formation of carbon-carbon bonds, with palladium- and nickel-catalyzed cross-coupling reactions being at the forefront.[5][6] This approach provides a potentially more regioselective and versatile route to this compound, contingent on the availability of a suitable halo-pyridine precursor.
Reaction Pathway & Mechanism
This strategy involves two key steps: the synthesis of a 2-acetyl-4-halopyridine (e.g., chloro- or bromo- derivative) and its subsequent cyanation using a transition metal catalyst.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} Caption: Workflow for the transition-metal catalyzed approach.
The synthesis of the halo-precursor can be achieved through various methods, with the Sandmeyer reaction of a corresponding aminopyridine being a classic and effective choice.[7][8] This reaction involves the diazotization of the amino group followed by displacement with a halide.
The subsequent cyanation reaction typically employs a palladium or nickel catalyst, a phosphine ligand, and a cyanide source. The catalytic cycle involves oxidative addition of the halo-pyridine to the metal center, transmetalation with the cyanide source, and reductive elimination to yield the desired product and regenerate the catalyst. The choice of catalyst, ligand, and cyanide source can significantly impact the reaction's efficiency and functional group tolerance. Less toxic cyanide sources like zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]) are increasingly preferred over highly toxic alkali metal cyanides.[9][10][11]
Experimental Protocol: Synthesis of 2-Acetyl-4-bromopyridine via Sandmeyer-Type Reaction
Materials:
-
4-Amino-2-acetylpyridine
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(I) bromide (CuBr)
-
Ice
Procedure:
-
Suspend 4-amino-2-acetylpyridine (1.0 eq) in 48% hydrobromic acid at 0 °C.
-
Slowly add an aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the reaction to warm to room temperature and then heat to 60 °C until nitrogen evolution ceases.
-
Cool the mixture, neutralize with a base (e.g., NaOH solution), and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify by chromatography to obtain 2-acetyl-4-bromopyridine.
Experimental Protocol: Palladium-Catalyzed Cyanation
Materials:
-
2-Acetyl-4-bromopyridine
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
To a dried Schlenk flask, add 2-acetyl-4-bromopyridine (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® and wash the filter cake with ethyl acetate.
-
Wash the combined filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield this compound.
Note: Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.
Performance Comparison
| Parameter | Route 1: Reissert-Henze Reaction | Route 2: Transition-Metal Catalyzed Cyanation |
| Starting Material | 2-Acetylpyridine | 4-Amino-2-acetylpyridine |
| Key Transformation | Nucleophilic Aromatic Substitution | Diazotization/Halogenation & Cross-Coupling |
| Regioselectivity | Potentially poor, mixture of isomers likely | High, determined by precursor synthesis |
| Reaction Conditions | Step 1: Mild (0 °C to RT); Step 2: Moderate heat | Step 1: Low temperature; Step 2: High temperature |
| Reagent Toxicity | High (KCN) | Moderate (Halo-precursor, some CN sources) |
| Scalability | Moderate, purification can be challenging | Good, high selectivity simplifies purification |
| Overall Yield | Variable, depends heavily on isomer separation | Potentially high, dependent on both steps |
Conclusion and Recommendations
Both the classical Reissert-Henze reaction and modern transition-metal catalyzed cross-coupling offer viable pathways to this compound.
The Reissert-Henze approach is attractive due to the ready availability of the starting material, 2-acetylpyridine. However, the primary drawback is the potential lack of regioselectivity, which can lead to the formation of the undesired 2-acetyl-6-cyanopyridine isomer, complicating purification and reducing the overall yield of the target molecule. This route may be suitable for small-scale exploratory synthesis where isomer separation is feasible.
The transition-metal catalyzed route , while requiring the synthesis of a specific 2-acetyl-4-halopyridine precursor, offers superior regioselectivity. The Sandmeyer reaction provides a reliable method for introducing the halogen at the 4-position, and the subsequent palladium- or nickel-catalyzed cyanation is a robust and high-yielding transformation. This approach is highly recommended for researchers seeking a scalable and selective synthesis of this compound, particularly for applications where high purity is paramount. The use of less toxic cyanide sources like Zn(CN)₂ or K₄[Fe(CN)₆] further enhances the practicality and safety of this modern method.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research, including the desired scale, purity, and the available synthetic capabilities. This guide provides the foundational knowledge and experimental frameworks to empower researchers to make an informed decision.
References
- Nishiwaki, N. Functionalization of Pyridines via Reissert-Henze Reaction. Journal of Synthetic Organic Chemistry, Japan2004, 62 (11), 1136-1144.
- Katritzky, A. R.; et al.
- Chen, H.; et al. Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives Using Pyridine-boryl Radicals via a Radical Addition/Coupling Mechanism: A Combined Computational and Experimental Study. Journal of the American Chemical Society2019, 141 (42), 16866-16876.
- Huo, Z.; et al. The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica2009, 56(3), 659-663.
- Xia, A.; et al. Nickel-Catalyzed Cyanation of Aryl Halides. Molecules2023, 28(1), 345.
- Wikipedia. Sandmeyer reaction. [Link]
- Organic Syntheses. 4-ACETYLPYRIDINE OXIME and 2,2-DIETHOXY-2-(4-PYRIDYL)ETHYLAMINE. [Link]
- PrepChem. Synthesis of α-Bromo-4-acetylpyridine hydrobromide. [Link]
- Gooßen, L. J.; et al. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society2021, 143(3), 1516-1524.
- BYJU'S. Sandmeyer Reaction. [Link]
- Anderson, K. W.; et al. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
- J&K Scientific. Sandmeyer Reaction. [Link]
- Organic Chemistry Portal. Sandmeyer Reaction. [Link]
- Mondal, S.; et al. Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society2022, 19(3), 861-883.
- Cohen, D. T.; et al. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
- Organic Chemistry Portal. Sandmeyer Reaction. [Link]
- Organic Syntheses. Palladium acetate catalyzed cyanation of aryl halides using Buchwald's 2-(di-t-butylphosphino)-1,1'-binaphthyl. [Link]
- Li, J.; et al. Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. Molecules2023, 28(1), 345.
- Littke, A. F.; et al. Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. Organic Letters2007, 9(9), 1711-1714.
- Ren, Y.; et al. Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. Organic Letters2019, 21(1), 179-183.
- Wikipedia. Reissert reaction. [Link]
- ResearchG
- Nishiwaki, N.; et al. A Novel Ethynylation of Pyridines by Reissert–Henze Type Reaction. Tetrahedron Letters1989, 30(31), 4121-4124.
- ResearchGate. Oxidation with p-(Methoxycarbonyl)perbenzoic acid 2. Oxidation of nitrogen heterocycles to the N-oxides. [Link]
- Ren, Y.; et al. Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. Organic Letters2019, 21(1), 179-183.
- ResearchGate. Efficient Synthesis of N-Oxide Derivatives: Substituted 2-(2-(Pyridyl-N-oxide)methylsulphinyl)benzimidazoles. [Link]
- University of Rochester.
- Baron, P.; et al. Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society2019, 141(42), 16866-16876.
- ResearchGate.
- University of California, Berkeley. Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). [Link]
- Swenson, R. E.; et al. Experimental Procedures Oxidation of Olefin with meta-Chloroperbenzoic Acid. Journal of Organic Chemistry2002, 67(25), 9182-9185.
- RASAYAN Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]
- Swenson, R. E.; et al. Experimental Procedures Oxidation of Olefin with meta-Chloroperbenzoic Acid. Journal of Organic Chemistry2002, 67(25), 9182-9185.
- University of Rochester.
- University of California, Berkeley. Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). [Link]
Sources
- 1. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]
- 2. Reissert‐Henze reaction (2020) | X.P. Brannmjk [scispace.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. Workup [chem.rochester.edu]
- 5. Nickel-Catalyzed Cyanation of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nickel-Catalyzed Cyanation of Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. researchgate.net [researchgate.net]
- 10. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Selecting and Performing Cytotoxicity Assays for Novel 2-Acetylisonicotinonitrile-Based Compounds
In the landscape of drug discovery and development, the preliminary assessment of a novel compound's interaction with living cells is a critical gatekeeping step. For our pipeline of 2-Acetylisonicotinonitrile-based compounds, a robust and well-characterized cytotoxicity profile is paramount. This guide provides an in-depth comparison of commonly employed in vitro cytotoxicity assays, offering the theoretical underpinnings, practical step-by-step protocols, and a decision-making framework to aid researchers in selecting the most appropriate method for their specific experimental goals. The principles discussed herein are grounded in established methodologies and are designed to ensure data integrity and reproducibility, adhering to standards like ISO 10993-5 for biocompatibility testing where applicable.[1][2][3]
Foundational Principles: What Are We Measuring?
Cytotoxicity assays are essential laboratory procedures used to determine the extent to which a substance can damage or kill cells.[4] These assays are crucial in the early stages of drug development to screen for compounds that may be toxic and to establish a therapeutic index.[4][5][6] The choice of assay is dictated by the specific cellular function one wishes to interrogate. Key parameters include cell membrane integrity, metabolic activity, and lysosomal function.
Here, we compare four workhorse assays, each providing a unique window into the health of a cell population after exposure to our this compound derivatives.
A Comparative Analysis of Key Cytotoxicity Assays
The selection of an appropriate cytotoxicity assay is contingent on the research question, the nature of the compound being tested, and the cell type. Below is a comparative overview of four widely used assays.
| Assay | Principle | Advantages | Limitations | Best For |
| MTT Assay | Measures metabolic activity via the reduction of yellow MTT to purple formazan by mitochondrial dehydrogenases in viable cells.[7][8][9] | Well-established, cost-effective, and suitable for high-throughput screening.[5][6] | Requires a solubilization step for the formazan crystals. Can be influenced by compounds that affect cellular redox potential. | Initial high-throughput screening of large compound libraries to assess general metabolic viability.[10] |
| LDH Assay | Quantifies the release of lactate dehydrogenase (LDH), a stable cytoplasmic enzyme, from cells with damaged plasma membranes.[11][12] | Directly measures cell membrane integrity, indicating necrosis or late apoptosis.[12] The assay is rapid and can be performed on the cell culture supernatant.[13] | LDH is present in serum, which can lead to high background if not properly controlled for.[11] It does not distinguish between different modes of cell death.[11] | Assessing compound-induced membrane damage and necrosis. Useful when metabolic interference is a concern. |
| Neutral Red Uptake Assay | Based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[14][15][16] | Sensitive, cost-effective, and provides a quantitative estimation of viable cells.[14] | Can be influenced by compounds that alter lysosomal pH. | Evaluating cytotoxicity by assessing lysosomal membrane integrity. |
| Resazurin (alamarBlue) Assay | Measures metabolic activity through the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by viable cells.[17][18][19][20][21] | Highly sensitive, non-toxic to cells (allowing for kinetic monitoring), and has a simple, homogeneous protocol.[19][20] | Can be susceptible to interference from compounds with inherent reducing or oxidizing properties. | Sensitive and kinetic measurements of cell viability, particularly for long-term studies. |
Detailed Experimental Protocols
Scientific integrity demands meticulous and reproducible methodologies. The following protocols are presented as a self-validating system, with built-in controls to ensure the reliability of the generated data.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is a cornerstone for assessing cell metabolic activity as an indicator of viability.[7]
Caption: MTT Assay Experimental Workflow.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the this compound-based compounds. Include untreated (vehicle) and positive (known cytotoxic agent) controls.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add MTT reagent (typically 5 mg/mL in PBS) to each well.[7]
-
Formazan Formation: Incubate at 37°C for 2-4 hours, allowing viable cells to convert the MTT into purple formazan crystals.[7]
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]
LDH (Lactate Dehydrogenase) Assay
This assay quantifies cytotoxicity by measuring LDH released from damaged cells.[11]
Caption: LDH Assay Experimental Workflow.
-
Cell Plating and Treatment: Follow steps 1-3 as described in the MTT protocol.
-
Control Preparation:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with a lysis buffer.
-
Vehicle control: Cells treated with the compound's solvent.
-
-
Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully transfer the cell culture supernatant to a new 96-well plate.
-
Reaction Setup: Add the LDH reaction mixture (containing substrate and cofactor) to each well.[22]
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[22]
-
Stopping the Reaction: Add the stop solution to each well.[22]
-
Data Acquisition: Measure the absorbance at approximately 490 nm.[12][22]
Neutral Red Uptake Assay
This assay assesses cell viability based on the uptake of Neutral Red dye into the lysosomes of healthy cells.[14][15]
Caption: Neutral Red Uptake Assay Workflow.
-
Cell Plating and Treatment: Follow steps 1-3 as described in the MTT protocol.
-
Dye Incubation: After the treatment period, remove the culture medium and add medium containing Neutral Red. Incubate for approximately 2 hours.[14][23]
-
Washing: Remove the dye-containing medium and wash the cells with a wash buffer (e.g., PBS).[23]
-
Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes.[23]
-
Data Acquisition: After a short incubation with gentle shaking, measure the absorbance of the extracted dye at approximately 540 nm.[24]
Resazurin (alamarBlue) Assay
A highly sensitive assay that measures the reducing power of living cells.[17]
Caption: Distinguishing features of Apoptosis and Necrosis pathways.
Conclusion and Recommendations
The initial screening of novel this compound-based compounds should employ a multi-assay approach to build a comprehensive cytotoxicity profile.
-
Initial High-Throughput Screening: The Resazurin or MTT assays are recommended due to their robustness, cost-effectiveness, and scalability. The Resazurin assay offers higher sensitivity and the advantage of kinetic monitoring.
-
Mechanism of Action Studies: For lead compounds that show significant cytotoxicity, follow-up studies using the LDH assay are crucial to determine if cell membrane damage is a primary mechanism.
-
Confirmation of Viability: The Neutral Red assay can serve as a valuable orthogonal method to confirm findings from metabolic assays, as it interrogates a different cellular compartment (lysosomes).
-
Advanced Characterization: To elucidate the specific cell death pathway, subsequent analysis using methods like Annexin V/PI staining is essential for promising drug candidates.
By systematically applying this tiered approach, researchers can efficiently and accurately characterize the cytotoxic potential of novel this compound-based compounds, ensuring that only the most promising and safest candidates advance in the drug discovery pipeline.
References
- Thermo Fisher Scientific. (n.d.). alamarBlue Assays for Cell Viability Protocol, for Microplates.
- Tip Biosystems. (n.d.). MEASURING CELL-VIABILITY BY RESAZURIN (ALAMARBLUE®) ASSAY USING PHOTOPETTE® CELL.
- Benchchem. (n.d.). An In-depth Technical Guide to the MTT Assay: Principles and Protocols.
- Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT.
- Abcam. (n.d.). LDH assay kit guide: Principles and applications.
- National Institutes of Health. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes.
- Cell Biologics Inc. (n.d.). LDH Assay.
- AAT Bioquest. (2023). What is the principle of MTT assays?.
- PraxiLabs. (n.d.). In Vitro Cell Viability by the Lactate Dehydrogenase Assay (LDH).
- Akadeum Life Sciences. (2024). Cell Necrosis Vs. Apoptosis: Differences Between Cell Deaths.
- Abcam. (n.d.). MTT assay protocol.
- Bio-Techne. (2026). What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis.
- Medical Device and Diagnostic industry. (n.d.). A Practical Guide to ISO 10993-5: Cytotoxicity.
- National Institutes of Health. (2024). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays.
- Benchchem. (n.d.). Distinguishing Apoptosis and Necrosis: Application Notes and Protocols.
- Biotium. (n.d.). Resazurin Cell Viability Assay Kit (alamarBlue™).
- RISE. (n.d.). ISO 10993-5 Cytotoxicity Test - in vitro.
- Thermo Fisher Scientific. (2008). alamarBlue® Cell Viability Reagent.
- Slideshare. (n.d.). PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY).
- Measurlabs. (n.d.). ISO 10993-5: Cytotoxicity Testing of Medical Devices.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- PubMed. (n.d.). Neutral red uptake assay for the estimation of cell viability/cytotoxicity.
- XCellR8. (n.d.). ISO 10993-5: Biological evaluation of medical devices – in vitro cytotoxicity.
- International Organization for Standardization. (2009). IS EN ISO 10993-5:2009.
- RE-Place. (n.d.). Neutral Red Uptake Assay.
- Quality Biological. (n.d.). Neutral Red Uptake Cytotoxicity Assay Protocol.
- PubMed. (n.d.). Assaying Cellular Viability Using the Neutral Red Uptake Assay.
- ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- National Institutes of Health. (n.d.). Characterization of Novel Synthesized Small Molecular Compounds Against Non-Small Cell Lung Cancer.
- Sigma-Aldrich. (n.d.). In Vitro Toxicology Assay Kit, Neutral Red based (TOX4) - Bulletin.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- PubMed. (2021). Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells.
- Bio-Rad. (n.d.). Cytotoxicity Assays | Life Science Applications.
Sources
- 1. mddionline.com [mddionline.com]
- 2. ISO 10993-5 Cytotoxicity Test - in vitro | RISE [ri.se]
- 3. measurlabs.com [measurlabs.com]
- 4. opentrons.com [opentrons.com]
- 5. researchgate.net [researchgate.net]
- 6. ijprajournal.com [ijprajournal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. What is the principle of MTT assays? | AAT Bioquest [aatbio.com]
- 9. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]
- 10. Characterization of Novel Synthesized Small Molecular Compounds Against Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tiarisbiosciences.com [tiarisbiosciences.com]
- 12. praxilabs.com [praxilabs.com]
- 13. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 16. Assaying Cellular Viability Using the Neutral Red Uptake Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - KR [thermofisher.com]
- 18. tipbiosystems.com [tipbiosystems.com]
- 19. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biotium.com [biotium.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. cellbiologics.com [cellbiologics.com]
- 23. qualitybiological.com [qualitybiological.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 2-Acetylisonicotinonitrile
As a Senior Application Scientist, I understand that meticulous research extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its responsible disposal. For drug development professionals handling novel compounds like 2-acetylisonicotinonitrile, a clear and scientifically-grounded disposal plan is not just a matter of regulatory compliance, but a cornerstone of laboratory safety and environmental stewardship.
Hazard Profile and Risk Assessment: The "Why" Behind the Procedure
Understanding the inherent risks of this compound is paramount to handling its waste correctly. The primary hazards are derived from its nitrile functional group.
-
Toxicity of the Nitrile Group: Organic nitriles are compounds of concern due to their toxicity. They can be harmful if swallowed, absorbed through the skin, or inhaled.[1] A key danger is their potential to release highly toxic hydrogen cyanide (HCN) gas if they come into contact with strong acids.[1]
-
Irritation Potential: Structurally related compounds, such as 2-acetylnicotinic acid, are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] It is prudent to assume this compound carries similar risks.[2]
-
Reactivity: Nitriles can be reactive under certain conditions and are generally considered incompatible with strong oxidizing acids, which can lead to violent reactions.[1]
This risk profile dictates a disposal strategy focused on containment, segregation from incompatible materials (especially acids), and clear communication of the hazard to waste management personnel.
Essential Safety Protocols: PPE and Engineering Controls
Before handling any waste, ensure the proper safety measures are in place to minimize exposure. This follows the hierarchy of controls, prioritizing engineering and administrative controls before relying on personal protective equipment (PPE).[3]
-
Engineering Controls: All handling and preparation of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any dust or vapors.[4]
-
Personal Protective Equipment (PPE): Based on the potential hazards, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[4]
-
Eye Protection: Safety goggles or glasses that provide complete protection are required. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[5]
-
Lab Coat: A flame-resistant lab coat should be worn to protect from incidental contact.[4]
-
Waste Characterization and Segregation
Proper disposal begins with accurate identification and segregation of the waste stream. This is a primary requirement under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[6][7] Never mix unknown wastes or different waste streams unless you are certain of their compatibility.[8]
Table 1: Waste Stream Characterization for this compound
| Waste Stream | Description | Recommended Container | Key Incompatibilities to Avoid in Container |
| Unused or Surplus Pure Compound | Solid, unadulterated this compound in its original or a suitable secondary container. | Original container or a sealed, clearly labeled HDPE bottle. | Strong Acids, Strong Oxidizers, Reducers |
| Contaminated Solid Waste | Items such as weighing paper, gloves, pipette tips, and paper towels contaminated with the compound. | Labeled, sealed plastic bag or a dedicated solid waste drum. | Liquids, Strong Acids |
| Non-Halogenated Organic Solvent Waste | Solutions of the compound in solvents like acetone, acetonitrile, ethyl acetate, or toluene. | Labeled, sealed solvent-safe container (e.g., HDPE or metal). | Aqueous solutions, Strong Acids, Bases |
| Aqueous Waste | Dilute aqueous solutions containing the compound. | Labeled, sealed HDPE carboy. | Organic solvents, Strong Acids |
| Contaminated "Sharps" Waste | Needles, syringes, or broken glassware contaminated with the compound. | Puncture-proof, labeled sharps container. | N/A |
Step-by-Step Disposal Procedures
Follow the appropriate procedure based on your waste characterization. The overarching principle is to prepare the waste for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6]
Procedure A: Unused or Surplus Pure Compound
-
Ensure Proper Labeling: If in its original container, ensure the manufacturer's label is intact and legible. If transferred to a new container, create a new label with the full chemical name ("this compound"), any known CAS number, and the appropriate hazard pictograms (e.g., "Harmful," "Irritant").
-
Secure the Container: Tightly seal the container lid.
-
Storage: Place the container in a designated satellite accumulation area, segregated from incompatible materials, especially acids.[9][10]
-
Arrange for Pickup: Contact your EHS office to schedule a hazardous waste pickup.
Procedure B: Contaminated Solid Waste
-
Collection: Place all contaminated solid materials (gloves, wipes, etc.) into a designated, chemically resistant bag or container.
-
Avoid Compaction: Do not compact the waste, as this could generate dust.
-
Labeling: Once the bag is full, seal it and attach a hazardous waste label. List "Solid waste contaminated with this compound."
-
Storage and Pickup: Store in the satellite accumulation area and arrange for pickup.
Procedure C: Solutions (Organic or Aqueous)
-
Segregation: It is critical to use separate, dedicated waste containers for organic and aqueous waste streams to prevent dangerous reactions.[6]
-
Container Selection: Use a properly vented, chemically compatible container (typically high-density polyethylene - HDPE).[8]
-
Labeling: Label the container with "Hazardous Waste" and list all constituents, including solvents and an estimated concentration of this compound. Keep a running log of what is added.
-
pH Precaution: NEVER add acidic waste to a container holding nitrile waste. Maintain a neutral or slightly basic pH if possible to prevent the formation of hydrogen cyanide.
-
Closure: Keep the waste container closed at all times except when adding waste.[7]
-
Storage and Pickup: Do not overfill the container (leave at least 10% headspace). When full, move to the satellite accumulation area and arrange for pickup.
Decontamination and Spill Management
-
Decontamination: All glassware and equipment that came into contact with the compound should be decontaminated. Rinse the equipment with a suitable solvent (e.g., acetone) and collect the rinsate in the appropriate organic solvent waste container.[11] Afterwards, wash thoroughly with soap and water.
-
Spill Response:
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate (if necessary): For a large spill, evacuate the area and contact your EHS office immediately.
-
Containment (for small spills): Wearing appropriate PPE, contain the spill with a dry, inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.[11]
-
Cleanup: Carefully sweep or scoop the absorbed material into a labeled container for hazardous waste disposal.[11] Avoid generating dust.
-
Final Decontamination: Clean the spill area with a cloth dampened with a suitable solvent, collecting the wipe for disposal as contaminated solid waste. Follow with a soap and water wash.
-
Disposal Decision Workflow
The following diagram outlines the logical steps for determining the correct disposal pathway for waste containing this compound.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 6. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 7. pfw.edu [pfw.edu]
- 8. הטכניון - מכון טכנולוגי לישראל - Technion WP-CIS - WEB - site [404.web.technion.ac.il]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Safe Handling of 2-Acetylisonicotinonitrile: Essential Protective Measures and Disposal
Disclaimer: This guide is based on the hazard profiles of structurally related compounds and general laboratory safety principles. A substance-specific Safety Data Sheet (SDS) for 2-Acetylisonicotinonitrile was not available at the time of writing. Researchers must consult a specific SDS for this compound if one becomes available and always adhere to their institution's safety protocols and local regulations.
Navigating the complexities of novel chemical compounds is the cornerstone of drug discovery and development. Ensuring the safety of laboratory personnel during this process is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, a compound that, like many nitrile-containing heterocycles, requires careful management. By understanding the potential hazards and implementing robust safety protocols, researchers can mitigate risks and foster a secure research environment.
Synthesized Hazard Assessment
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to hazard assessment is necessary. By examining the SDSs of structurally analogous compounds such as 2-Phenoxynicotinonitrile, Acetonitrile, and 2-Acetonicotinic acid, we can infer a probable hazard profile.[1][2][3]
Potential hazards may include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Skin Irritation: May cause skin irritation upon direct contact.[1][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][3]
These potential hazards underscore the critical need for appropriate personal protective equipment (PPE) to create a reliable barrier between the researcher and the chemical.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial for minimizing exposure risk. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Rationale |
| Hands | Chemical-resistant nitrile gloves.[4][5][6] | Nitrile gloves offer robust protection against a wide range of chemicals, including solvents and organic compounds.[4][7] They are more resistant to punctures than latex gloves.[6] |
| Eyes | Safety goggles with side shields or a face shield.[8] | Protects against splashes and airborne particles, preventing serious eye irritation.[8] |
| Body | A laboratory coat. | Provides a removable barrier to protect skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. | Minimizes the inhalation of any dust or vapors. |
Procedural Guide: From Preparation to Disposal
Adherence to a systematic workflow is fundamental to laboratory safety. The following step-by-step protocols are designed to guide researchers through the safe handling of this compound.
Pre-Operation and PPE Donning
-
Work Area Preparation: Ensure the chemical fume hood is operational and the work area is clean and free of clutter.
-
Gather Materials: Assemble all necessary equipment and reagents before starting the experiment.
-
Hand Washing: Thoroughly wash and dry hands.
-
Donning Sequence:
-
Put on the laboratory coat and fasten it completely.
-
Put on safety goggles.
-
Put on nitrile gloves, ensuring they overlap the cuffs of the lab coat.
-
Safe Handling Protocol
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Reaction Monitoring: Keep all reaction vessels closed when not actively adding reagents.
-
Spill Management: In the event of a small spill, immediately alert others in the vicinity. Use an appropriate absorbent material for cleanup, wearing your full PPE.
Post-Operation and PPE Doffing
-
Decontamination: Wipe down the work area with an appropriate solvent and then with soap and water.
-
Doffing Sequence: To prevent cross-contamination, remove PPE in the following order:
-
Remove gloves by peeling them off from the cuff, turning them inside out.
-
Remove the laboratory coat, folding the contaminated side inward.
-
Remove safety goggles.
-
-
Hand Washing: Thoroughly wash hands with soap and water after removing all PPE.
Emergency Response
In the event of accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][3]
Disposal Plan
Proper disposal of chemical waste is essential for environmental protection and laboratory safety.
-
Chemical Waste: Dispose of all waste containing this compound in a designated, labeled hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves and absorbent pads, should be placed in a sealed bag and disposed of as hazardous waste.
-
Regulatory Compliance: Always follow your institution's and local regulations for hazardous waste disposal.
Visual Workflow for Handling this compound
The following diagram illustrates the key stages of the safe handling workflow.
Caption: Workflow for the safe handling of this compound.
References
- Nitrile Gloves: Reliable Protection Against Chemicals and P
- Nitrile Gloves for Chemical Handling. GlovesnStuff.
- Nitrile Gloves: Advancing PPE and Industrial Hand Safety.
- Essential PPE for Protection Against Liquid Chemicals. (2025, April 9). SafetyCulture Marketplace US.
- WHAT DO NITRILE GLOVES PROTECT US AGAINST? (2025, May 7). S&S Glove.
- SAFETY DATA SHEET - 2-Phenoxynicotinonitrile. (2025, September 19). Thermo Fisher Scientific.
- SAFETY DATA SHEET - Acetonitrile. (2025, May 21). TCI Chemicals.
- SAFETY DATA SHEET - Isonicotinic acid. (2010, November 8). Fisher Scientific.
- SAFETY DATA SHEET - 2,2'-dimethyl-2,2'-azodipropiononitrile. (2024, September 7). Sigma-Aldrich.
- Permissible Exposure Limits – OSHA Annotated Table Z-1.
- Table of exposure limits for chemical and biological substances. (2025, August 20). WorkSafeBC.
- Guidance for Setting Occupational Exposure Limits: Emphasis on D
- Pocket Guide to Chemical Hazards Introduction. NIOSH | CDC.
- 2-ACETONICOTINIC ACID - Safety Data Sheet. (2024, December 21). ChemicalBook.
- Supplementary Exposure Limits. NIOSH | CDC.
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 5. glovesnstuff.com [glovesnstuff.com]
- 6. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 7. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
- 8. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


